Gantacurium chloride
Description
Structure
2D Structure
Properties
CAS No. |
213998-46-0 |
|---|---|
Molecular Formula |
C53H69Cl3N2O14 |
Molecular Weight |
1064.5 g/mol |
IUPAC Name |
4-O-[3-[(1S,2R)-6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] 1-O-[3-[(1R,2S)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (Z)-2-chlorobut-2-enedioate dichloride |
InChI |
InChI=1S/C53H69ClN2O14.2ClH/c1-55(19-15-34-26-41(59-3)43(61-5)30-37(34)40(55)23-33-24-45(63-7)51(67-11)46(25-33)64-8)17-13-22-70-53(58)39(54)32-49(57)69-21-14-18-56(2)20-16-35-27-42(60-4)44(62-6)31-38(35)50(56)36-28-47(65-9)52(68-12)48(29-36)66-10;;/h24-32,40,50H,13-23H2,1-12H3;2*1H/q+2;;/p-2/b39-32-;;/t40-,50+,55-,56+;;/m1../s1 |
InChI Key |
SDIFKXLSGXCGEN-WJUBNSBASA-L |
Isomeric SMILES |
C[N@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)/C(=C/C(=O)OCCC[N@+]4(CCC5=CC(=C(C=C5[C@@H]4C6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C)/Cl.[Cl-].[Cl-] |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)C(=CC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4C6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C)Cl.[Cl-].[Cl-] |
Appearance |
Solid powder |
Other CAS No. |
213998-46-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AV 4430A; GW 280430; GW 280430A; GW-0430; AV4430A; GW280430; GW280430A; GW0430; AV-4430A; GW-280430; GW-280430A; GW-0430 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Gantacurium Chloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gantacurium chloride is an investigational, non-depolarizing neuromuscular blocking agent belonging to the benzylisoquinolinium class. It was designed to have a rapid onset and an ultra-short duration of action, positioning it as a potential alternative to succinylcholine for rapid sequence intubation. Its mechanism of action is primarily competitive antagonism of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction. A unique feature of gantacurium is its dual-pathway metabolism, involving rapid inactivation through adduction with endogenous L-cysteine and a slower hydrolysis, independent of organ function. This document provides a comprehensive overview of the mechanism of action of this compound, supported by available quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows. Although the clinical development of gantacurium has been discontinued, the principles of its design and mechanism of action remain of significant interest in the field of neuromuscular pharmacology.
Core Mechanism of Action: Competitive Antagonism
This compound functions as a competitive antagonist at the nicotinic acetylcholine receptors located on the motor endplate of the neuromuscular junction. By binding to these receptors, it prevents acetylcholine, the endogenous neurotransmitter, from binding and initiating the depolarization of the muscle cell membrane. This inhibition of acetylcholine-mediated signaling leads to a flaccid paralysis of skeletal muscle.
While specific binding kinetics such as the inhibition constant (Ki), on-rate (kon), and off-rate (koff) for gantacurium at the nAChR are not publicly available, its classification as a competitive antagonist is well-established through preclinical and clinical studies.
Signaling Pathway at the Neuromuscular Junction
The following diagram illustrates the competitive antagonism of the nicotinic acetylcholine receptor by this compound.
An In-depth Technical Guide to the Synthesis of Gantacurium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gantacurium chloride, an investigational non-depolarizing neuromuscular blocking agent, is a structurally unique asymmetric bis-tetrahydroisoquinolinium chlorofumarate. Its ultrashort duration of action is attributed to rapid and predictable inactivation via adduction with the endogenous amino acid L-cysteine.[1][2] This technical guide provides a detailed overview of the core synthesis pathway of this compound, compiling experimental protocols and quantitative data from seminal publications in the field. The synthesis is a multi-step process involving the preparation of two distinct chiral tetrahydroisoquinoline moieties, which are subsequently coupled via a chlorofumarate linker.[3]
Core Synthesis Pathway Overview
The synthesis of this compound can be conceptually divided into three main stages:
-
Synthesis of the (1R,2S)-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-2-methylisoquinolinium precursor.
-
Synthesis of the (1S,2R)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-6,7-dimethoxy-2-methylisoquinolinium precursor.
-
Assembly of the final molecule via a chlorofumarate linker.
A simplified representation of this overall process is depicted below.
Experimental Protocols and Data
The following sections provide detailed experimental procedures and associated quantitative data for the key transformations in the synthesis of this compound.
Synthesis of Isoquinolinium Precursors
The two chiral isoquinolinium precursors are synthesized from commercially available starting materials, (R)-(-)-5'-methoxylaudanosine and (S)(+)-cryptostyline III.[3]
Protocol 1: Synthesis of the (1R,2S)-Isoquinolinium Precursor [3]
-
Quaternization: (R)-(-)-5'-methoxylaudanosine is reacted with 1,3-dioxa-2-thiane 2,2-dioxide in hot acetone to yield the quaternized propylsulfonate intermediate.
-
Methanolysis: The resulting propylsulfonate is treated with acetyl chloride in methanol to afford the target (1R,2S)-isoquinolinium derivative.
Protocol 2: Synthesis of the (1S,2R)-Isoquinolinium Precursor
-
Quaternization: (S)(+)-cryptostyline III is reacted with 1,3-dioxa-2-thiane 2,2-dioxide in hot acetonitrile to form the corresponding quaternized propylsulfonate.
-
Methanolysis: Subsequent treatment with acetyl chloride in methanol yields the desired (1S,2R)-isoquinolinium precursor.
| Starting Material | Reagents | Solvent | Product | Yield (%) |
| (R)-(-)-5'-methoxylaudanosine | 1) 1,3-dioxa-2-thiane 2,2-dioxide2) Ac-Cl, MeOH | Acetone, Methanol | (1R,2S)-Isoquinolinium Precursor | Not Reported |
| (S)(+)-cryptostyline III | 1) 1,3-dioxa-2-thiane 2,2-dioxide2) Ac-Cl, MeOH | Acetonitrile, Methanol | (1S,2R)-Isoquinolinium Precursor | Not Reported |
Assembly of the Chlorofumarate Linker and Final Condensation
The central chlorofumarate linker is constructed and coupled with the two isoquinolinium precursors in a stepwise manner to ensure the correct asymmetric structure of the final product.
Protocol 3: Final Assembly of this compound
-
Monoester Formation: 2,3-Dichlorosuccinic anhydride is reacted with the (1R,2S)-isoquinolinium precursor in dichloromethane to yield the dichlorosuccinic acid monoester.
-
Dehydrochlorination: The monoester is treated with triethylamine (TEA) in dichloromethane to facilitate a trans-elimination of hydrogen chloride, affording the chlorofumaric acid monoester. This step is crucial for establishing the correct stereochemistry of the double bond.
-
Acyl Chloride Formation: The chlorofumaric acid monoester is reacted with oxalyl chloride in dichloromethane to produce the corresponding acyl chloride.
-
Final Condensation: The acyl chloride intermediate is condensed with the (1S,2R)-isoquinolinium precursor in dichloromethane to yield the final product, this compound.
-
Purification: The crude product is purified by preparative high-performance liquid chromatography (HPLC).
| Step | Reactants | Reagents | Solvent | Product | Yield (%) |
| 1 | 2,3-Dichlorosuccinic Anhydride, (1R,2S)-Isoquinolinium Precursor | - | Dichloromethane | Dichlorosuccinic Acid Monoester | Not Reported |
| 2 | Dichlorosuccinic Acid Monoester | Triethylamine (TEA) | Dichloromethane | Chlorofumaric Acid Monoester | Not Reported |
| 3 | Chlorofumaric Acid Monoester | Oxalyl Chloride | Dichloromethane | Acyl Chloride Intermediate | Not Reported |
| 4 | Acyl Chloride Intermediate, (1S,2R)-Isoquinolinium Precursor | - | Dichloromethane | This compound | Not Reported |
Logical Relationship of Key Synthetic Transformations
The synthesis of this compound relies on a series of carefully orchestrated reactions to achieve the desired stereochemistry and regiochemistry. The logical flow of these key transformations is illustrated below.
Conclusion
The synthesis of this compound is a notable example of modern medicinal chemistry, requiring precise control over stereochemistry and regiochemistry to assemble a complex asymmetric molecule. The pathway leverages chiral pool starting materials and a series of high-yielding transformations to construct the target compound. While the reported literature provides a clear roadmap for the synthesis, further optimization of reaction conditions and purification methods would be essential for large-scale production. This guide serves as a comprehensive resource for researchers and professionals in the field of drug development, providing a detailed understanding of the synthetic route to this promising neuromuscular blocking agent.
References
- 1. Synthesis of ultra-short-acting neuromuscular blocker GW 0430: a remarkably stereo- and regioselective synthesis of mixed tetrahydroisoquinolinium chlorofumarates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Publications | Page 11 | Department of Anesthesiology [anesthesiology.weill.cornell.edu]
- 3. Scholars@Duke publication: Bis- and mixed-tetrahydroisoquinolinium chlorofumarates: new ultra-short-acting nondepolarizing neuromuscular blockers. [scholars.duke.edu]
gantacurium chloride molecular formula and weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gantacurium chloride is an investigational, ultra-short-acting, non-depolarizing neuromuscular blocking agent. Its development, although now discontinued, introduced a novel mechanism of action: rapid and predictable inactivation through adduction with the endogenous amino acid L-cysteine. This unique property positioned it as a potential replacement for succinylcholine, offering rapid onset and offset of action without the associated risks of a depolarizing agent. This document provides a comprehensive technical overview of this compound, summarizing its physicochemical properties, mechanism of action, and key preclinical and clinical findings. It is intended to serve as a resource for researchers and professionals in the field of drug development and anesthesiology.
Physicochemical Properties
This compound is a synthetic, asymmetric isoquinolinium diester. Its molecular structure and properties are summarized below.
| Property | Value |
| Molecular Formula | C₅₃H₆₉ClN₂O₁₄·2Cl |
| Molecular Weight | 1064.48 g/mol [1] |
| Appearance | Powder (formulation dependent) |
Mechanism of Action and Pharmacokinetics
This compound acts as a competitive antagonist at the nicotinic acetylcholine receptors on the motor endplate, preventing depolarization and subsequent muscle contraction. This is the characteristic mechanism of non-depolarizing neuromuscular blocking agents.
The most notable feature of gantacurium is its unique, dual-pathway metabolism, which is independent of renal or hepatic function.[1][2]
-
Cysteine Adduction (Fast Pathway): The primary route of elimination involves a rapid, non-enzymatic chemical reaction with endogenous L-cysteine. This process, known as adduction, forms a pharmacologically inactive cysteine conjugate.[1][2] This rapid inactivation is the basis for gantacurium's ultra-short duration of action.
-
Ester Hydrolysis (Slow Pathway): A secondary, slower degradation pathway involves pH-sensitive hydrolysis of the ester linkages in the molecule.
This unique metabolic profile allows for a rapid and predictable offset of neuromuscular blockade, with the potential for active reversal through the administration of exogenous L-cysteine.
References
Gantacurium Chloride: A Technical Guide to an Ultra-Short-Acting Non-Depolarizing Neuromuscular Blocker
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gantacurium chloride is an investigational non-depolarizing neuromuscular blocking agent characterized by its rapid onset and ultra-short duration of action. As an asymmetric isoquinolinium chlorofumarate, it functions as a competitive antagonist at the nicotinic acetylcholine receptors on the motor endplate.[1] A key feature of gantacurium is its unique, organ-independent metabolism primarily through rapid adduction with the endogenous amino acid L-cysteine, supplemented by slower ester hydrolysis.[2][3] This novel inactivation pathway results in a predictable and rapid recovery profile, positioning gantacurium as a potential alternative to succinylcholine for procedures requiring brief and profound muscle relaxation, such as endotracheal intubation.[2][3] This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, and detailed experimental protocols from key preclinical and clinical studies.
Core Pharmacology and Mechanism of Action
This compound is a non-depolarizing neuromuscular blocker that acts as a competitive antagonist to acetylcholine (ACh) at the nicotinic receptors of the neuromuscular junction. By binding to these receptors, it prevents the ion channel from opening, thereby inhibiting the depolarization of the motor endplate and subsequent muscle contraction. Unlike depolarizing agents such as succinylcholine, gantacurium does not elicit initial muscle fasciculations.
The chemical structure of gantacurium is that of an asymmetric bis-onium ester of α-chlorofumaric acid. Its neuromuscular blocking effects are terminated by a unique two-part inactivation process. The primary and most rapid pathway is a chemical inactivation through the formation of an adduct with endogenous L-cysteine. This is followed by a slower biodegradation via ester hydrolysis. This degradation is independent of body pH and temperature.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.
Table 1: Pharmacodynamic Parameters of this compound in Humans
| Parameter | Value | Dosing Conditions | Anesthesia | Reference(s) |
| ED95 | 0.19 mg/kg | Bolus injection | Propofol/fentanyl/N₂O/O₂ | |
| Onset of Maximum Block | ≤ 90 seconds | 2.5 - 3 x ED95 | Propofol/fentanyl/N₂O/O₂ | |
| Clinical Duration (to 25% recovery) | ≤ 10 minutes | Up to 0.72 mg/kg (up to 4 x ED95) | Propofol/fentanyl/N₂O/O₂ | |
| 25-75% Recovery Index | ~3 minutes | 1 - 4 x ED95 | Propofol/fentanyl/N₂O/O₂ | |
| Complete Recovery (TOF ratio ≥ 0.9) | ≤ 15 minutes | 1 - 4 x ED95 | Propofol/fentanyl/N₂O/O₂ |
Table 2: Comparative Preclinical Pharmacodynamic Data (Rhesus Monkey)
| Parameter | Gantacurium | Mivacurium | Dosing Conditions | Anesthesia | Reference(s) |
| ED95 | 0.06 mg/kg | 0.06 mg/kg | Bolus injection | Nitrous oxide-oxygen-halothane | |
| Duration of Action (to 95% twitch recovery) | 8.5 ± 0.5 min | 22 ± 2.6 min | 3 x ED95 (0.18 mg/kg) | Nitrous oxide-oxygen-halothane | |
| 25-75% Recovery Index | 1.4 - 1.8 min | 4.8 - 5.7 min | Bolus doses and infusions | Nitrous oxide-oxygen-halothane |
Experimental Protocols
Preclinical Evaluation in the Rhesus Monkey
This protocol outlines the general methodology for assessing the neuromuscular blocking properties of gantacurium in a non-human primate model.
-
Animal Model: Adult male rhesus monkeys.
-
Anesthesia: Anesthesia was induced and maintained with nitrous oxide-oxygen-halothane.
-
Neuromuscular Monitoring:
-
The extensor digitorum of the foot was the target muscle.
-
The corresponding nerve was stimulated supramaximally with a train-of-four (TOF) pattern at a frequency of 0.15 Hz.
-
The evoked mechanical twitch response was measured and recorded to determine the degree of neuromuscular blockade.
-
-
Drug Administration: this compound was administered as a rapid intravenous bolus to determine the dose-response relationship and key pharmacodynamic parameters such as ED95, onset, and duration of action. For some studies, continuous infusions were used.
-
Cardiovascular Monitoring: Mean arterial pressure and heart rate were continuously monitored to assess cardiovascular side effects.
-
Data Analysis: The ED95 was calculated from the dose-response curve. Onset time was measured from injection to maximum twitch depression. Duration of action was measured from injection to various recovery endpoints (e.g., 25%, 75%, 95% twitch recovery, or a TOF ratio of ≥ 0.9).
Phase II Clinical Trial Protocol (NCT00235976)
This protocol provides an overview of the methodology for a multicenter, randomized, controlled, observer-blinded, dose-response study in humans.
-
Study Population: Healthy adult patients (ASA physical status I and II) undergoing surgery with general anesthesia.
-
Objective: To determine the dose-response relationship of this compound on tracheal intubation conditions and to assess its safety profile.
-
Anesthesia Induction: A standardized propofol/opioid induction-intubation sequence was used.
-
Intervention: Patients received a single rapid bolus intravenous dose of this compound, succinylcholine (active comparator), or placebo.
-
Primary Outcome Measures:
-
Quality of tracheal intubation at 60 seconds, assessed by a blinded intubator.
-
Dose-response relationship for successful intubation.
-
-
Neuromuscular Monitoring:
-
The ulnar nerve was stimulated at the wrist using a TOF pattern.
-
The evoked response of the adductor pollicis muscle was measured, typically using acceleromyography, to quantify the level of neuromuscular blockade and recovery.
-
-
Safety Assessment: Monitoring of vital signs (heart rate, blood pressure) and observation for clinical signs of histamine release (e.g., cutaneous flushing).
Visualizations: Pathways and Workflows
Signaling Pathway of Competitive Antagonism
Caption: Competitive antagonism of acetylcholine by gantacurium at the nicotinic receptor.
Experimental Workflow for Clinical Evaluation
Caption: A typical experimental workflow for the clinical evaluation of gantacurium.
Degradation Pathway via Cysteine Adduction
Caption: The primary degradation pathway of gantacurium via L-cysteine adduction.
Safety and Tolerability
In clinical trials, gantacurium has been shown to have a favorable safety profile at therapeutic doses. However, at higher doses (3x ED95 and above), transient cardiovascular effects, such as a decrease in arterial blood pressure and an increase in heart rate, have been observed. These effects are associated with mild, dose-dependent histamine release. Notably, at doses up to 2.5x ED95, there was no significant evidence of histamine release. Preclinical studies in dogs showed no evidence of bronchoconstriction, even at high doses.
Conclusion
This compound represents a significant development in the field of neuromuscular blocking agents. Its rapid onset, ultra-short duration, and predictable recovery, all stemming from its unique cysteine-adduction-based metabolism, make it a compelling candidate for clinical scenarios requiring brief, profound, and rapidly reversible muscle relaxation. While its development has faced challenges, the pharmacological profile of gantacurium continues to be of high interest to researchers and clinicians seeking an ideal replacement for succinylcholine. Further research may focus on mitigating its dose-dependent histamine release to fully realize its clinical potential.
References
An In-depth Technical Guide to the Degradation Pathway of Gantacurium Chloride via Cysteine Adduction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gantacurium chloride is a novel, ultra-short-acting, non-depolarizing neuromuscular blocking agent. Its unique pharmacokinetic profile is primarily dictated by a rapid, non-enzymatic degradation pathway involving adduction with the endogenous amino acid L-cysteine. This chemical inactivation mechanism is distinct from the organ-dependent metabolism of other neuromuscular blockers and offers the potential for rapid and predictable offset of action, as well as a novel method for reversal. This technical guide provides a comprehensive overview of the cysteine-mediated degradation of this compound, including its chemical basis, quantitative parameters, and the experimental methodologies used to elucidate this pathway.
Introduction
The quest for an ideal neuromuscular blocking agent (NMBA) has been a long-standing endeavor in anesthesiology, with the goal of achieving a rapid onset and predictable, rapid offset of action, thereby enhancing patient safety. This compound emerged as a promising candidate due to its unique mechanism of inactivation. Unlike traditional NMBAs that rely on enzymatic degradation or renal/hepatic clearance, gantacurium's duration of action is primarily governed by a chemical reaction with L-cysteine.[1][2] This process of adduction leads to the formation of a pharmacologically inert conjugate, effectively terminating the neuromuscular blockade.[2][3] This guide delves into the core aspects of this degradation pathway, providing researchers and drug development professionals with a detailed understanding of its mechanism and the experimental approaches to its study.
The Chemical Pathway of Cysteine Adduction
The degradation of this compound is a two-pronged process, with cysteine adduction being the predominant and rapid pathway, supplemented by a slower ester hydrolysis.[3]
-
Cysteine Adduction (Fast Pathway): This is a rapid, non-enzymatic chemical reaction where the thiol group of L-cysteine acts as a nucleophile, attacking the electron-deficient double bond of the chlorofumarate moiety of gantacurium. This results in the formation of a stable, pharmacologically inactive cysteine adduct. This reaction is independent of body temperature and pH.
-
Ester Hydrolysis (Slow Pathway): Gantacurium also undergoes a slower degradation through the hydrolysis of its ester bonds.
The rapid inactivation via cysteine adduction is the primary reason for gantacurium's ultra-short duration of action.
Caption: this compound Degradation Pathways.
Quantitative Data
The following tables summarize the key quantitative parameters associated with the degradation and pharmacological action of this compound and its analogs.
Table 1: In Vitro Degradation Kinetics
| Compound | Cysteine Adduction Half-life (min) | Ester Hydrolysis Half-life (min) |
| Gantacurium | 0.2 | 56 |
| CW 002 | 11.4 | 495 |
| CW 011 | 13.7 | Not Reported |
Table 2: Pharmacodynamic Properties
| Compound | ED95 (mg/kg) in Humans | Duration of Action (at ~2-3x ED95) (min) |
| Gantacurium | 0.19 | ~10 |
| CW 002 | 0.05 | ~30 |
| CW 011 | 0.025 (in monkeys) | ~20.8 (in monkeys) |
Table 3: Reversal of Neuromuscular Blockade with L-cysteine
| Agent | Dose for Reversal | Time to Recovery |
| Gantacurium | 10-50 mg/kg L-cysteine | 2-3 minutes |
| CW 002 | 10-50 mg/kg L-cysteine | 2-3 minutes |
| CW 011 | 10-50 mg/kg L-cysteine | 2-3 minutes |
Experimental Protocols
This section details the methodologies employed to investigate the cysteine adduction pathway of this compound.
In Vitro Degradation Analysis by High-Performance Liquid Chromatography (HPLC)
The rate of cysteine adduction can be precisely measured using a stability-indicating HPLC method.
-
Objective: To determine the in vitro half-life of this compound in the presence of L-cysteine.
-
Methodology:
-
Sample Preparation: A stock solution of this compound is prepared in an appropriate buffer (e.g., phosphate buffer, pH 7.4). A separate stock solution of L-cysteine is also prepared. The reaction is initiated by mixing the two solutions to achieve desired final concentrations. The reaction mixture is maintained at a constant temperature (e.g., 37°C).
-
Chromatographic System:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is used.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically employed.
-
Mobile Phase: A gradient elution is often used to separate gantacurium from its degradation products. A common mobile phase consists of:
-
Solvent A: Water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid).
-
Solvent B: Acetonitrile or methanol. A typical gradient might start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the compounds.
-
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Detection: UV detection at a wavelength where both gantacurium and its adduct exhibit absorbance (e.g., 280 nm).
-
-
Data Analysis: The peak area of the this compound peak is monitored over time. The natural logarithm of the peak area is plotted against time, and the slope of the resulting linear regression is used to calculate the first-order rate constant (k). The half-life (t½) is then determined using the equation: t½ = 0.693 / k.
-
References
- 1. Rapid chemical antagonism of neuromuscular blockade by L-cysteine adduction to and inactivation of the olefinic (double-bonded) isoquinolinium diester compounds gantacurium (AV430A), CW 002, and CW 011 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. New Drug Developments for Neuromuscular Blockade and Reversal: Gantacurium, CW002, CW011, and Calabadion - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of Gantacurium Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological and physicochemical properties of gantacurium chloride, an investigational, ultra-short-acting, non-depolarizing neuromuscular blocking agent. The information presented is intended for researchers, scientists, and professionals involved in drug development and anesthesia research.
Core Concepts: Mechanism of Action and Degradation
This compound is a bis-tetrahydroisoquinolinium chlorofumarate.[1] Its neuromuscular blocking activity is mediated by competitive antagonism of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. A distinguishing feature of gantacurium is its unique, rapid, and organ-independent degradation pathway.
Preliminary in vitro investigations have elucidated a two-pronged inactivation process:
-
Cysteine Adduction: A rapid chemical inactivation occurs through the formation of a cysteine adduct. This process is not dependent on body pH or temperature.[2][3] The resulting adduct is pharmacologically inert.
-
Ester Hydrolysis: A slower biodegradation process follows, involving the hydrolysis of the ester linkages.[2][3]
This dual mechanism of degradation contributes to gantacurium's ultra-short duration of action.
Quantitative Pharmacological Data
The in vitro potency of this compound has been determined in various animal models, providing essential data for preclinical evaluation. The effective dose required to produce 95% suppression of muscle twitch height (ED95) is a key metric.
| Species | ED95 (mg/kg) | Reference |
| Rhesus Monkey | 0.16 (3xED95) | |
| Guinea Pig | 0.064 ± 0.006 | |
| Human | 0.19 |
Table 1: In Vitro Potency (ED95) of this compound in Different Species
Comparative in vitro studies have been conducted to evaluate the potency of gantacurium relative to other neuromuscular blocking agents.
| Compound | Guinea Pig ED95 (mg/kg) | Reference |
| Gantacurium | 0.064 ± 0.006 | |
| CW002 | 0.012 ± 0.0006 | |
| Cisatracurium | 0.10 ± 0.003 | |
| Rapacuronium | 0.31 ± 0.05 |
Table 2: Comparative In Vitro Potency of Neuromuscular Blocking Agents in Guinea Pig
The degradation half-life (t½) of gantacurium via the slower ester hydrolysis pathway has been reported.
| Degradation Pathway | Half-life (t½) | Reference |
| pH-sensitive Ester Hydrolysis | 56 min |
Table 3: In Vitro Degradation Half-life of this compound
Detailed Experimental Protocols
Determination of Neuromuscular Blockade using Phrenic Nerve-Hemidiaphragm Preparation
This ex vivo method is a standard for assessing the activity of neuromuscular blocking agents.
Objective: To determine the potency (ED50/ED95) of this compound in blocking neuromuscular transmission.
Materials:
-
Male Wistar rats (200-250 g)
-
Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11)
-
This compound solutions of varying concentrations
-
Organ bath (20 ml) with a force-displacement transducer
-
Stimulator for nerve stimulation
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Euthanize a rat via cervical dislocation.
-
Excise the phrenic nerve-hemidiaphragm preparation.
-
Mount the preparation in an organ bath containing Krebs solution, maintained at 37°C and bubbled with carbogen gas.
-
Attach the diaphragm to a force-displacement transducer to record isometric contractions.
-
Stimulate the phrenic nerve with supramaximal square-wave pulses of 0.2 ms duration at a frequency of 0.1 Hz.
-
Allow the preparation to equilibrate for at least 30 minutes until a stable baseline twitch tension is achieved.
-
Add this compound to the organ bath in a cumulative manner, allowing the effect of each concentration to reach a plateau before adding the next.
-
Record the percentage reduction in twitch height at each concentration.
-
Wash the preparation with fresh Krebs solution to observe recovery.
Data Analysis: Construct a concentration-response curve by plotting the percentage of twitch inhibition against the logarithm of the this compound concentration. From this curve, calculate the ED50 and ED95 values.
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
This assay determines the affinity of this compound for the nAChR.
Objective: To determine the inhibitory constant (Ki) of this compound for the nAChR.
Materials:
-
Membrane preparations from tissues rich in nAChRs (e.g., Torpedo electric organ or cells expressing recombinant human nAChRs).
-
Radiolabeled ligand with known affinity for the nAChR (e.g., [3H]epibatidine or [125I]α-bungarotoxin).
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).
-
Scintillation counter or gamma counter.
Procedure:
-
In a series of tubes, combine the membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound.
-
Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled competitor, e.g., nicotine or d-tubocurarine).
-
Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation or gamma counter.
Data Analysis:
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
In Vitro Degradation Study
This assay evaluates the chemical stability of this compound under physiological conditions.
Objective: To determine the rate of degradation of this compound at physiological pH and temperature.
Materials:
-
This compound solution of a known concentration.
-
Phosphate buffer (pH 7.4).
-
Human plasma.
-
Incubator or water bath set to 37°C.
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector for quantifying this compound.
-
Quenching solution to stop the degradation reaction (e.g., an acidic solution).
Procedure:
-
Prepare separate incubation mixtures of this compound in phosphate buffer and human plasma.
-
Place the mixtures in an incubator at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot from each mixture.
-
Immediately quench the reaction in the aliquot by adding the quenching solution.
-
Analyze the concentration of the remaining this compound in each aliquot using a validated HPLC method.
Data Analysis:
-
Plot the concentration of this compound against time for both the buffer and plasma incubations.
-
Determine the degradation rate constant (k) and the half-life (t½ = 0.693/k) for each condition by fitting the data to an appropriate kinetic model (e.g., first-order decay).
Visualizations
Signaling Pathway: Neuromuscular Blockade
Caption: Competitive antagonism of nAChRs by this compound.
Experimental Workflow: Phrenic Nerve-Hemidiaphragm Assay
Caption: Workflow for determining neuromuscular blockade in vitro.
Logical Relationship: Gantacurium Degradation Pathway
Caption: Dual degradation pathway of this compound.
References
Gantacurium Chloride and its Metabolites: A Technical Overview of Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gantacurium chloride is a novel, ultra-short-acting, non-depolarizing neuromuscular blocking agent.[1][2] Its development was driven by the need for a succinylcholine alternative, offering rapid onset and predictable, rapid recovery, without the associated adverse effects of depolarizing agents.[1] A key feature of gantacurium is its unique metabolism, which is independent of organ function and leads to the formation of inactive metabolites, contributing to its favorable safety profile.[1][3] This technical guide provides an in-depth analysis of the activity of this compound and its metabolites, summarizing available quantitative data, outlining experimental methodologies, and visualizing key pathways. Although development of gantacurium has been discontinued, the principles of its design and metabolism remain a significant area of study in anesthetic drug development.
Mechanism of Action
This compound acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. By blocking the binding of acetylcholine, it prevents depolarization of the muscle fiber membrane, leading to muscle relaxation.
Metabolism and Metabolite Activity
Gantacurium undergoes rapid degradation in the body through two primary chemical (non-enzymatic) pathways:
-
Cysteine Adduction: A rapid inactivation process involving the adduction of endogenous L-cysteine to the central olefinic double bond of the gantacurium molecule. This structural change results in the formation of a pharmacologically inert cysteine adduct.
-
Ester Hydrolysis: A slower process of chemical hydrolysis at the ester linkages of the molecule. This pathway also yields inactive metabolites.
Signaling Pathway of Gantacurium Metabolism
Caption: Metabolic pathways of this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: Pharmacodynamic Properties of this compound
| Parameter | Species | Value | Reference(s) |
| ED95 | Human | 0.19 mg/kg | |
| Onset of Action (at 2.5-3x ED95) | Human | ≤ 90 seconds | |
| Clinical Duration (up to 0.72 mg/kg) | Human | ≤ 10 minutes | |
| 25-75% Recovery Index | Human | 3 minutes | |
| Time to TOF ratio ≥ 0.9 | Human | ≤ 15 minutes |
Table 2: In Vitro Degradation of Gantacurium and a Related Compound
| Compound | Degradation Pathway | Half-life (in vitro) | Reference(s) |
| Gantacurium | Cysteine Adduction | ~1 minute | |
| Gantacurium | Ester Hydrolysis | - | - |
| CW002 | Cysteine Adduction | 11.4 minutes |
Experimental Protocols
Detailed experimental protocols for the determination of the activity of gantacurium and the inactivity of its metabolites are not extensively detailed in the readily available literature. However, based on standard pharmacological practices and information from related studies, the following outlines the likely methodologies employed.
Determination of Neuromuscular Blocking Potency (ED95) in vivo
-
Animal Model: Rhesus monkeys or other suitable animal models are anesthetized and mechanically ventilated.
-
Stimulation: The sciatic or ulnar nerve is stimulated supramaximally with a train-of-four (TOF) stimulus every 12-15 seconds.
-
Measurement: The force of contraction of the tibialis anterior or adductor pollicis muscle is recorded using a force transducer.
-
Drug Administration: this compound is administered intravenously in escalating doses.
-
Data Analysis: The dose-response curve is constructed by plotting the percentage of twitch depression against the administered dose. The ED95 (the dose required to produce 95% twitch depression) is then calculated.
In Vitro Assessment of Metabolite Activity
-
Preparation of Metabolites: The cysteine adduct and hydrolysis products of gantacurium would be synthesized or isolated from in vitro degradation studies.
-
Assay System: A preparation such as the isolated phrenic nerve-hemidiaphragm of a rat would be used. The phrenic nerve is stimulated electrically, and the resulting muscle contractions are measured.
-
Protocol:
-
The preparation is stabilized in an organ bath containing a physiological salt solution.
-
A baseline contractile response to nerve stimulation is established.
-
Increasing concentrations of the isolated metabolites are added to the organ bath.
-
Any change in the muscle contractile force is recorded.
-
-
Data Analysis: The concentration of the metabolite required to produce a 50% reduction in twitch height (IC50) would be determined. A high IC50 value would indicate low neuromuscular blocking activity.
Workflow for Assessing Gantacurium and Metabolite Activity
Caption: Experimental workflow for activity assessment.
Conclusion
This compound is a neuromuscular blocking agent characterized by a rapid onset and ultra-short duration of action, owing to its unique, organ-independent metabolism. The primary metabolites, a cysteine adduct and hydrolysis products, are pharmacologically inactive, which contributes to the drug's predictable and rapid recovery profile. While precise quantitative data on the inactivity of gantacurium's specific metabolites are not widely published, the available information strongly supports their lack of significant neuromuscular blocking effects. Further research and publication of primary data would be beneficial for a more complete quantitative understanding of these metabolites. The principles underlying the design and metabolism of gantacurium continue to inform the development of next-generation neuromuscular blocking agents.
References
Gantacurium Chloride: An In-depth Technical Guide to its Stereochemistry and Isomerism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gantacurium chloride, an experimental non-depolarizing neuromuscular blocking agent, is distinguished by its unique stereochemical profile. Unlike many of its predecessors in the tetrahydroisoquinolinium class of muscle relaxants, which are often mixtures of isomers, this compound is a single, stereo- and regioselective isomer.[1] This specificity is crucial to its pharmacological properties, including its rapid onset and ultrashort duration of action. This technical guide provides a comprehensive overview of the stereochemistry and isomerism of this compound, including detailed experimental protocols for its stereoselective synthesis and analysis, quantitative data on its isomeric purity, and visualizations of its structural relationships.
Introduction to the Stereochemistry of this compound
This compound is an asymmetric bis-onium ester of α-chlorofumaric acid.[2] Its molecular structure is characterized by three key stereochemical features that define it as a single, specific isomer:
-
Two Chiral Tetrahydroisoquinolinium (THIQ) Moieties: The asymmetry of the molecule arises from the presence of two different chiral THIQ head groups. One is a (1R)-trans benzyltetrahydroisoquinolinium moiety, and the other is a (1S)-trans phenyltetrahydroisoquinolinium moiety.[2]
-
A (Z)-Configured Central Linker: The two THIQ moieties are connected by an α-chlorofumaric acid linker. The chlorine atom on the double bond is positioned on the same side as the benzyl-THIQ group, resulting in a (Z)-configuration for this double bond.[2]
This precise three-dimensional arrangement is a result of a highly stereo- and regioselective synthesis process.[2] The term "asymmetric enantiomeric isoquinolinium diester" used in some literature refers to the fact that the molecule is asymmetric and is synthesized as a single enantiomer, not as a racemic mixture.
Isomerism in Context: Comparison with Related Compounds
The stereochemical purity of this compound is a significant advancement compared to other neuromuscular blocking agents.
| Compound | Stereochemical Nature |
| This compound | Single stereo- and regioselective isomer |
| Atracurium | Mixture of ten stereoisomers |
| Mivacurium | Mixture of three stereoisomers |
| Cisatracurium | A single isomer isolated from the atracurium mixture |
| CW002 | A symmetrical analogue of gantacurium, lacking the chlorine atom on the fumarate linker |
Stereoselective Synthesis of this compound
The synthesis of this compound is a multi-step process that relies on the precise control of stereochemistry at each stage. The following is a detailed description of the key experimental protocols adapted from the seminal work by Samano et al. (1999).
Synthesis of Chiral Tetrahydroisoquinoline Precursors
The synthesis of the (1R)-trans and (1S)-trans THIQ moieties is a critical step. This is typically achieved through a Bischler-Napieralski cyclization followed by stereoselective reduction.
Experimental Protocol: Stereoselective Reduction of Dihydroisoquinoline Intermediate
-
Reaction Setup: A solution of the dihydroisoquinoline precursor in an appropriate solvent (e.g., methanol) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: The solution is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath to ensure high stereoselectivity.
-
Reducing Agent Addition: A solution of a reducing agent, such as sodium borohydride, is added dropwise to the cooled solution. The slow addition helps to control the reaction temperature and minimize side reactions.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Quenching: The reaction is quenched by the slow addition of a proton source, such as acetic acid or ammonium chloride solution, at low temperature.
-
Workup: The reaction mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired stereoisomer of the tetrahydroisoquinoline.
Assembly of the Final Molecule
The final assembly involves the esterification of the chiral THIQ alcohols with the α-chlorofumarate linker.
Experimental Protocol: Esterification and Quaternization
-
Activation of Chlorofumaric Acid: Chlorofumaryl chloride is prepared by treating chlorofumaric acid with a chlorinating agent like oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF).
-
First Esterification: The (1R)-trans-THIQ alcohol is reacted with a molar excess of chlorofumaryl chloride in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in an aprotic solvent (e.g., dichloromethane) at low temperature.
-
Second Esterification: After the formation of the mono-ester, the (1S)-trans-THIQ alcohol is added to the reaction mixture to form the asymmetric diester.
-
Quaternization: The nitrogen atoms of the THIQ moieties are quaternized by reacting the diester with an alkylating agent, such as methyl iodide or dimethyl sulfate.
-
Purification: The final product, this compound, is purified by recrystallization or preparative HPLC.
Analytical Methods for Stereochemical Characterization
The stereochemical integrity of this compound is confirmed using a combination of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the relative and absolute stereochemistry of molecules. For this compound, ¹H and ¹³C NMR are used to confirm the connectivity and the (Z)-configuration of the double bond. Chiral shift reagents or derivatizing agents can be used to confirm the enantiomeric purity of the THIQ precursors.
Illustrative NMR Data for a Tetrahydroisoquinolinium Moiety
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 4.5 - 4.7 | d | 8 - 10 |
| H-3 | 3.0 - 3.2 | m | |
| H-4 | 2.8 - 3.0 | m | |
| N-CH₃ | 2.5 - 2.7 | s |
Note: This is representative data. Actual chemical shifts may vary depending on the specific substitution pattern and solvent.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is essential for determining the enantiomeric purity of the final product and the chiral intermediates.
Experimental Protocol: Chiral HPLC Analysis
-
Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose, is used.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve the best separation.
-
Flow Rate: A flow rate of 0.5-1.5 mL/min is commonly employed.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 280 nm) is used.
-
Sample Preparation: A dilute solution of this compound in the mobile phase is prepared.
-
Analysis: The sample is injected onto the column, and the retention times of the enantiomers are compared to a racemic standard, if available. The enantiomeric excess (e.e.) is calculated from the peak areas.
Quantitative Data: Stereochemical Purity of this compound
| Parameter | Specification |
| Enantiomeric Excess (e.e.) | > 99% |
| Diastereomeric Purity | > 99% |
| (Z)-Isomer Purity | > 98% |
X-ray Crystallography
Single-crystal X-ray crystallography provides unambiguous proof of the absolute stereochemistry of a molecule. While a crystal structure of this compound itself may not be publicly available, the structures of its chiral precursors or closely related analogues can be determined to confirm their stereoconfiguration.
Visualizing Stereochemical Relationships and Workflows
Isomeric Relationship of this compound
The following diagram illustrates the unique stereochemical nature of this compound as a single isomer among a number of potential stereoisomers.
Caption: Isomeric relationship of this compound.
Experimental Workflow for Stereochemical Analysis
The following diagram outlines the typical workflow for the comprehensive stereochemical analysis of a batch of synthesized this compound.
Caption: Workflow for stereochemical analysis.
Conclusion
The stereochemical purity of this compound is a testament to the advancements in asymmetric synthesis and chiral analysis. As a single, well-defined stereoisomer, it offers a more predictable pharmacological and safety profile compared to racemic or isomeric mixtures of other neuromuscular blocking agents. The detailed experimental protocols and analytical methods outlined in this guide provide a framework for the synthesis and quality control of this compound and other stereochemically complex pharmaceuticals. This in-depth understanding is paramount for researchers and drug development professionals working to create safer and more effective medicines.
References
Gantacurium Chloride: An In-depth Technical Guide to its Classification Among Neuromuscular Blocking Agents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gantacurium chloride is a novel, investigational, non-depolarizing neuromuscular blocking agent characterized by its ultra-short duration of action.[1][2] This technical guide provides a comprehensive overview of this compound's classification, mechanism of action, and key preclinical and clinical data. Detailed experimental protocols for assessing neuromuscular blockade are outlined, and its pharmacokinetic and pharmacodynamic profile is compared with other commonly used neuromuscular blocking agents. Signaling pathways and experimental workflows are illustrated using Graphviz diagrams to provide a clear and concise visual representation of complex processes. Although clinical development of gantacurium has been discontinued, the data gathered from its investigation provides valuable insights into the structure-activity relationships and potential for developing safer and more controllable neuromuscular blockers.[2]
Classification of this compound
This compound is classified as a non-depolarizing neuromuscular blocking agent .[1][3] This classification is based on its mechanism of action, which involves competitive antagonism of acetylcholine (ACh) receptors at the neuromuscular junction, preventing muscle cell depolarization and subsequent contraction.
Chemically, this compound is an asymmetric bis-onium ester of α-chlorofumaric acid and belongs to the benzylisoquinolinium class of compounds. Its unique chemical structure contributes to its distinct pharmacokinetic profile, particularly its rapid and predictable inactivation.
Mechanism of Action
Neuromuscular blocking agents function by interrupting the transmission of nerve impulses at the neuromuscular junction. Non-depolarizing agents like gantacurium act as competitive antagonists at the nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the motor endplate. By binding to these receptors, they prevent acetylcholine from binding and initiating the ion channel opening necessary for muscle cell depolarization. This results in flaccid muscle paralysis.
A key feature of gantacurium is its unique, rapid, and organ-independent inactivation pathway. It is primarily degraded in the plasma via two mechanisms: a rapid adduction with the amino acid L-cysteine and a slower hydrolysis of its ester bonds. This contrasts with other benzylisoquinolinium compounds like atracurium and cisatracurium, which undergo Hofmann elimination (a pH and temperature-dependent process).
Signaling Pathway at the Neuromuscular Junction
The following diagram illustrates the normal signaling pathway at the neuromuscular junction and the point of intervention for non-depolarizing neuromuscular blocking agents like this compound.
Figure 1: Neuromuscular junction signaling and gantacurium's mechanism.
Quantitative Data Presentation
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound in comparison to other neuromuscular blocking agents.
Table 1: Potency and Onset of Action of Neuromuscular Blocking Agents in Humans
| Drug | Class | ED95 (mg/kg) | Onset of Action (at 2x ED95) (seconds) |
| This compound | Benzylisoquinolinium | 0.19 | ≤ 90 |
| Succinylcholine | Depolarizing | 0.3 | 30-60 |
| Rocuronium | Aminosteroid | 0.3 | 60-90 |
| Vecuronium | Aminosteroid | 0.05 | 120-180 |
| Atracurium | Benzylisoquinolinium | 0.2-0.25 | 120-180 |
| Cisatracurium | Benzylisoquinolinium | 0.05 | 120-180 |
Table 2: Duration of Action and Metabolism of Neuromuscular Blocking Agents in Humans
| Drug | Clinical Duration (at 2x ED95) (minutes) | Primary Route of Elimination/Metabolism |
| This compound | ≤ 10 | Cysteine adduction and ester hydrolysis in plasma |
| Succinylcholine | 5-10 | Plasma cholinesterase |
| Rocuronium | 20-35 | Primarily hepatic, some renal excretion |
| Vecuronium | 20-35 | Primarily hepatic, some renal excretion |
| Atracurium | 20-35 | Hofmann elimination and ester hydrolysis |
| Cisatracurium | 35-45 | Hofmann elimination |
Experimental Protocols
The characterization of neuromuscular blocking agents relies on standardized preclinical and clinical experimental protocols.
Preclinical Evaluation
Preclinical studies are essential to determine the initial safety, potency, and efficacy of a new neuromuscular blocking agent.
Protocol for Determining ED95 in an Animal Model (e.g., Rhesus Monkey):
-
Animal Preparation: Anesthetize the animal (e.g., with ketamine/xylazine) and maintain anesthesia with an inhaled anesthetic (e.g., isoflurane). Intubate and ventilate the animal to maintain normal physiological parameters.
-
Instrumentation: Place stimulating electrodes along the path of a peripheral nerve (e.g., the ulnar nerve). Place a force transducer on the corresponding muscle (e.g., the adductor pollicis) to measure the evoked twitch response.
-
Stimulation: Apply supramaximal nerve stimulation using a train-of-four (TOF) pattern (four stimuli at 2 Hz every 15 seconds).
-
Drug Administration: Administer incremental doses of the neuromuscular blocking agent intravenously.
-
Data Acquisition: Record the twitch height of the first twitch (T1) of the TOF response.
-
ED95 Determination: The ED95 is the dose that causes a 95% reduction in the T1 twitch height from baseline. This is typically determined by fitting the dose-response data to a sigmoid curve.
Clinical Evaluation
Clinical trials in humans are conducted in multiple phases to establish the safety and efficacy of the drug in a clinical setting.
Protocol for a Phase I/II Clinical Trial to Evaluate this compound:
-
Subject Recruitment: Recruit healthy adult volunteers (ASA physical status I or II) after obtaining informed consent.
-
Anesthesia Induction and Maintenance: Induce anesthesia with a standard intravenous agent (e.g., propofol) and maintain with an inhaled anesthetic (e.g., sevoflurane) and an opioid (e.g., fentanyl).
-
Neuromuscular Monitoring: Monitor neuromuscular function using acceleromyography of the adductor pollicis muscle in response to TOF stimulation of the ulnar nerve.
-
Dose-Ranging Study: Administer single intravenous bolus doses of this compound in escalating dose cohorts.
-
Data Collection:
-
Onset of action: Time from injection to maximum block (disappearance of T1).
-
Clinical duration: Time from injection until T1 recovers to 25% of baseline.
-
Recovery index: Time for T1 to recover from 25% to 75% of baseline.
-
TOF ratio recovery: Time for the TOF ratio (T4/T1) to return to ≥ 0.9.
-
Safety monitoring: Continuously monitor vital signs (heart rate, blood pressure), and assess for signs of histamine release (e.g., skin flushing).
-
-
Data Analysis: Analyze the dose-response relationship to determine the ED95 and characterize the pharmacokinetic and pharmacodynamic profile of the drug.
Mandatory Visualization
Experimental Workflow for Neuromuscular Blocking Agent Development
The following diagram outlines the typical workflow for the development and evaluation of a new neuromuscular blocking agent.
Figure 2: Workflow for NMB agent development.
Conclusion
This compound represents a significant advancement in the field of neuromuscular blocking agents due to its ultra-short duration of action and its unique, rapid, and predictable mechanism of inactivation. Although its clinical development has been halted, the extensive research conducted on this compound has provided invaluable knowledge for the design of future neuromuscular blockers with improved safety and controllability profiles. The detailed understanding of its classification, mechanism of action, and the experimental protocols used for its evaluation serve as a critical resource for researchers and drug development professionals in the ongoing quest for the ideal neuromuscular blocking agent.
References
initial clinical trials of gantacurium chloride (GW280430A)
An In-depth Technical Guide on the Initial Clinical Trials of Gantacurium Chloride (GW280430A)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial clinical trials of this compound (formerly GW280430A), an investigational, ultra-short-acting, non-depolarizing neuromuscular blocking agent. The information presented is synthesized from published preclinical and clinical trial data.
Core Pharmacological Profile
This compound is a bis-tetrahydroisoquinolinium chlorofumarate.[1] Its mechanism of action is as a competitive antagonist at the nicotinic acetylcholine receptors at the neuromuscular junction. A key characteristic of gantacurium is its unique, organ-independent metabolism.[2] Inactivation occurs through two primary pathways: a rapid adduction with the endogenous amino acid L-cysteine and a slower, pH-sensitive hydrolysis of its ester bonds.[2] This dual mechanism results in a rapid onset and an ultra-short duration of action.[3]
Initial Phase I Clinical Trial
The first-in-human clinical trial of this compound was a dose-ranging study conducted in 31 healthy adult male volunteers.[3] The primary objectives were to determine the dose producing 95% neuromuscular block (ED95) and to evaluate the pharmacodynamics and safety of increasing multiples of the ED95.
Experimental Protocols
Anesthesia: Anesthesia was induced and maintained with a combination of propofol, midazolam, and fentanyl, which are known to have minimal effects on neuromuscular transmission.
Neuromuscular Monitoring: The neuromuscular block was assessed at the adductor pollicis muscle by measuring the response to ulnar nerve stimulation using standard mechanomyographic monitoring. While the specific parameters of the train-of-four (TOF) stimulation were not detailed in the available literature, standard clinical practice for such trials typically involves supramaximal square-wave stimuli of 0.2 ms duration delivered in a train-of-four pattern every 10-15 seconds.
Cardiovascular and Safety Monitoring: Standard monitoring of cardiovascular parameters, including heart rate and blood pressure, was conducted. Plasma histamine concentrations were also measured to assess the potential for histamine release, a known side effect of some neuromuscular blocking agents.
Quantitative Data
The following tables summarize the key quantitative findings from the initial clinical trials of this compound.
Table 1: this compound (GW280430A) Dose-Response and Onset of Action
| Parameter | Value |
| ED95 | 0.19 mg/kg |
| Dose Range Studied | 1 to 4 x ED95 |
| Time to 90% Block (Onset) | 1.3 to 2.1 minutes |
| Time to Maximum Block (1.5 x ED95) | ~90 seconds |
| Time to Maximum Block (2.5-3 x ED95) | ≤90 seconds |
Table 2: this compound (GW280430A) Duration of Action and Recovery Profile
| Parameter | Value |
| Clinical Duration (up to 0.72 mg/kg) | ≤10 minutes |
| Clinical Durations (Dose-Dependent) | 4.7 to 10.1 minutes |
| 5% to 95% Recovery Rate | ~7 minutes (independent of dose) |
| 25% to 75% Recovery Rate | ~3 minutes (independent of dose) |
| Time to TOF Ratio ≥ 0.9 (at ~2-3 x ED95) | 11 to 14 minutes |
Table 3: Adverse Effects - Histamine Release
| Dose (Multiple of ED95) | Observation |
| ≤ 2.5 x ED95 | No significant histamine release |
| 3 x ED95 | Transient cardiovascular side effects suggestive of histamine release |
| 4 x ED95 | Significant elevation in plasma histamine concentrations |
Visualizations
Inactivation Pathway of this compound
The following diagram illustrates the dual, organ-independent inactivation pathways of this compound.
Experimental Workflow of the Initial Phase I Clinical Trial
This diagram outlines the workflow of the first-in-human clinical trial of this compound.
Summary and Conclusion
The demonstrated that it is a non-depolarizing neuromuscular blocking agent with a rapid onset and an ultra-short duration of action. The recovery from the neuromuscular block was found to be rapid, predictable, and independent of the administered dose, suggesting a lack of cumulative effect. While the pharmacodynamic profile is promising, particularly as a potential alternative to succinylcholine, dose-dependent histamine release was observed at higher doses (≥ 3 x ED95). Further clinical development of this compound was subsequently halted. This guide provides a foundational understanding of the initial clinical pharmacology of this compound for professionals in the field of drug development and anesthesia research.
References
Methodological & Application
Application Notes and Protocols for Gantacurium Chloride in Surgical Anesthesia Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the investigational, non-depolarizing, ultra-short-acting neuromuscular blocking agent, gantacurium chloride. The information is intended to guide researchers and drug development professionals in designing and conducting preclinical and clinical studies for surgical anesthesia research.
Introduction
This compound is a novel neuromuscular blocking drug that has been investigated for its potential to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgical procedures.[1] A key characteristic of gantacurium is its rapid onset and ultra-short duration of action, positioning it as a potential replacement for succinylcholine without the associated side effects.[2][3] Its unique mechanism of inactivation through non-enzymatic binding to L-cysteine offers a rapid and predictable recovery profile.[2][4]
Mechanism of Action
This compound acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate of the neuromuscular junction. By blocking the binding of acetylcholine, it prevents depolarization of the muscle fiber and subsequent muscle contraction.
Signaling Pathway at the Neuromuscular Junction
Caption: this compound competitively blocks nAChRs.
Pharmacokinetics and Pharmacodynamics
This compound exhibits a rapid onset of action and an ultra-short duration of effect due to its unique inactivation pathway.
Inactivation Pathway
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. New Drug Developments for Neuromuscular Blockade and Reversal: Gantacurium, CW002, CW011, and Calabadion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel drug development for neuromuscular blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Gantacurium Chloride In Vivo Dose-Response Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo dose-response studies conducted on gantacurium chloride, an ultra-short-acting non-depolarizing neuromuscular blocking agent. The information is compiled from preclinical and clinical research to guide future studies and provide a comparative basis for novel drug development.
Executive Summary
This compound is a single isomer asymmetric mixed-onium chlorofumarate designed as a potential replacement for succinylcholine.[1][2] Its mechanism of action involves competitive antagonism of acetylcholine at the nicotinic receptors on the motor endplate. A key feature of gantacurium is its rapid chemical degradation through two non-enzymatic pathways: a fast adduction with endogenous L-cysteine and a slower pH-sensitive hydrolysis.[2][3] This results in an ultra-short duration of action and allows for rapid reversal of neuromuscular blockade.[3] In vivo studies across various species, including monkeys, cats, dogs, guinea pigs, and humans, have characterized its dose-dependent efficacy and safety profile.
Quantitative Dose-Response Data
The following tables summarize the key quantitative data from in vivo dose-response studies of this compound in different species.
Table 1: Neuromuscular Blocking Potency (ED95) of this compound
| Species | Anesthesia | ED95 (mg/kg) | Reference |
| Rhesus Monkey | Nitrous oxide-oxygen-halothane | 0.06 | |
| Cat | Chloralose-pentobarbital | >0.06 (half as potent as mivacurium) | |
| Guinea Pig | Urethane | 0.064 ± 0.0006 | |
| Human | Propofol/fentanyl/N₂O/O₂ | 0.19 |
Table 2: Onset and Duration of Action of this compound in Rhesus Monkeys
| Dose (mg/kg) | Approx. ED95 Multiple | Onset to 95% Block (min) | Duration to 95% Recovery (min) | 25-75% Recovery Index (min) | Reference |
| 0.18 | 3x | - | 8.5 ± 0.5 | 1.4 - 1.8 | |
| 0.2 | ~3x | - | 8.5 ± 0.5 | - |
Data compared to mivacurium at an equipotent dose (3x ED95), which had a duration to 95% recovery of 22.0 ± 2.6 min.
Table 3: Onset and Duration of Action of this compound in Humans
| Dose (mg/kg) | Approx. ED95 Multiple | Onset of Maximum Block | Clinical Duration (≤10 min for doses up to 0.72 mg/kg) | Time to TOF ratio ≥ 0.9 | Reference |
| 0.19 | 1x | < 3 min | - | ~15 min | |
| 0.475 - 0.57 | 2.5x - 3x | ≤ 90 sec | Yes | ≤ 15 min | |
| 0.76 | 4x | ~ 1.5 min | Yes | ≤ 15 min |
Table 4: Cardiovascular and Histamine-Related Effects of this compound
| Species | Dose (mg/kg) | Approx. ED95 Multiple | Cardiovascular Effects | Histamine Release | Reference |
| Rhesus Monkey | 3.2 | ~53x | Transient decrease in blood pressure, increase in heart rate | Yes | |
| Dog | 3.2 | ~50x (relative to guinea pig ED95) | 10-25% decrease in arterial pressure | Minimal, no bronchoconstriction | |
| Human | ≤ 0.45 | ≤ 2.5x | None reported | Not associated | |
| Human | 0.54 | ~3x | 30% max decrease in BP, 13% max increase in HR (1 of 4 volunteers) | Yes (1 of 4 volunteers) | |
| Human | 0.72 | ~4x | 17-34% max decrease in BP, 16-25% max increase in HR (3 of 4 volunteers) | Yes (3 of 4 volunteers) |
Experimental Protocols
Preclinical Neuromuscular Blockade Assessment in Rhesus Monkeys and Cats
This protocol is based on the methodology described by Savarese et al. (2004).
Objective: To determine the dose-response, duration of action, and recovery profile of this compound and compare it with mivacurium.
Materials:
-
This compound for injection
-
Mivacurium for injection
-
Anesthetic agents (nitrous oxide, oxygen, halothane for monkeys; chloralose, pentobarbital for cats)
-
Force transducer for measuring muscle twitch tension
-
Nerve stimulator
-
Data acquisition system
Protocol:
-
Anesthetize adult male rhesus monkeys with nitrous oxide-oxygen-halothane or adult male cats with chloralose-pentobarbital.
-
Isolate the tendon of the extensor digitorum muscle in the foot (monkey) or the tibialis anterior muscle (cat) and attach it to a force transducer to record isometric twitch tension.
-
Place stimulating electrodes over the corresponding nerve (peroneal nerve).
-
Administer supramaximal stimuli as single twitches at a rate of 0.15 Hz.
-
Allow for a stabilization period of 15-20 minutes to obtain a baseline twitch response.
-
Administer incremental intravenous bolus doses of this compound or mivacurium.
-
Record the percentage decrease in twitch height from baseline. The dose required to produce 95% suppression of twitch height is determined as the ED95.
-
Following administration of a dose of approximately 3x ED95, monitor the time to 95% recovery of twitch height (duration of action) and the time for recovery from 25% to 75% of baseline twitch height (recovery index).
Diagram: Experimental Workflow for Preclinical Neuromuscular Blockade Assessment
Assessment of Airway Muscarinic Receptor Effects in Guinea Pigs
This protocol is adapted from the study by Dowling et al.
Objective: To evaluate the potential of this compound to cause bronchoconstriction through interaction with airway muscarinic receptors.
Materials:
-
This compound for injection
-
Urethane anesthetic
-
Ventilator
-
Pressure transducer for measuring pulmonary inflation pressure
-
Nerve stimulator for vagal nerve stimulation
-
Acetylcholine
Protocol:
-
Anesthetize male guinea pigs with urethane.
-
Perform a tracheostomy and mechanically ventilate the animals.
-
Monitor and continuously record pulmonary inflation pressure and heart rate.
-
First, determine the ED95 for muscle paralysis by administering incrementally increasing doses of gantacurium and measuring twitch response from a limb muscle.
-
Induce transient, reproducible increases in pulmonary inflation pressure and bradycardia by either electrical stimulation of the vagus nerve or intravenous injection of acetylcholine.
-
Administer cumulatively increasing doses of this compound (e.g., 0.075–1.5 mg/kg).
-
After each dose of gantacurium, repeat the vagal nerve stimulation or acetylcholine challenge.
-
Assess any potentiation or inhibition of the bronchoconstrictive and bradycardic responses.
-
A high dose of gantacurium (e.g., 1.5 mg/kg, which is approximately 23 times the ED95) can be used to assess effects on vagally-induced bradycardia.
Clinical Dose-Finding and Safety Evaluation in Healthy Volunteers
This protocol is a generalized representation based on early-phase clinical trials.
Objective: To determine the ED95, onset, duration of action, and safety profile of this compound in humans.
Protocol:
-
Enroll healthy adult volunteers with informed consent.
-
Induce and maintain general anesthesia using a standardized regimen (e.g., propofol, fentanyl, nitrous oxide in oxygen).
-
Monitor neuromuscular transmission using an acceleromyograph at the adductor pollicis muscle following ulnar nerve stimulation with a train-of-four (TOF) pattern.
-
Administer a rapid intravenous bolus of a specific dose of this compound.
-
Record the time to maximum suppression of the first twitch (T1) of the TOF.
-
The dose at which 95% T1 suppression is achieved is determined as the ED95.
-
Monitor cardiovascular parameters (heart rate, blood pressure) and observe for clinical signs of histamine release (e.g., cutaneous flushing).
-
Record the time from injection to the return of T1 to 25% of baseline (clinical duration) and the time to a TOF ratio of ≥ 0.9 (full recovery).
-
Blood samples may be drawn to measure plasma histamine concentrations.
Signaling Pathways and Logical Relationships
This compound Degradation Pathway
Gantacurium's ultra-short duration of action is primarily due to its rapid, organ-independent chemical degradation.
Logic for Dose-Dependent Effects
The clinical effects of gantacurium are directly related to the administered dose, with higher doses leading to a faster onset but also an increased risk of side effects.
References
- 1. Gantacurium and CW002 do not potentiate muscarinic receptor-mediated airway smooth muscle constriction in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Drug Developments for Neuromuscular Blockade and Reversal: Gantacurium, CW002, CW011, and Calabadion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel drug development for neuromuscular blockade - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gantacurium Chloride Administration in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gantacurium chloride is an investigational, non-depolarizing neuromuscular blocking agent characterized by a rapid onset and an ultra-short duration of action.[1] Its primary mechanism of action involves chemical degradation through cysteine adduction and pH-sensitive hydrolysis, which is independent of organ-based metabolism.[2] These properties make it a compound of interest for applications in surgical anesthesia and other procedures requiring transient and precisely controlled muscle relaxation.[2] This document provides detailed protocols for the preparation and administration of this compound to laboratory animals, along with a summary of its pharmacodynamic properties in various species.
It is imperative that all procedures involving neuromuscular blocking agents are performed in anesthetized animals with appropriate physiological support and monitoring, as these agents induce muscle paralysis without providing analgesia or sedation.[3][4] All protocols must be approved by the institution's Animal Care and Use Committee (ACUC).
Quantitative Data Summary
The following tables summarize the available quantitative pharmacodynamic data for this compound in various laboratory animal species.
Table 1: ED95 of this compound in Laboratory Animals
| Animal Species | ED95 (mg/kg) | Anesthesia | Reference |
| Guinea Pig | 0.064 ± 0.0006 | Urethane | |
| Cat | ~0.1 | Dexmedetomidine and propofol | |
| Rhesus Monkey | 0.16 | Not specified in detail | |
| Human | 0.19 | Propofol/fentanyl/N2O/O2 |
ED95: The dose required to produce 95% suppression of muscle twitch response.
Table 2: Pharmacodynamic Profile of this compound in Preclinical Studies
| Species | Dose | Onset of Action | Clinical Duration (Time to 25% recovery) | Time to TOF ratio ≥ 0.9 | Reference |
| Rhesus Monkey | 0.18 mg/kg (~1x ED95) | Not specified | Not specified | Within 10 min | |
| Rhesus Monkey | 3x ED95 | Significantly faster than mivacurium | 8.5 ± 0.5 min | Not specified | |
| Cat | 0.3 mg/kg (~3x ED95) | Not specified | Apnea duration: 2 ± 1 min | Not specified | |
| Cat | 0.5 mg/kg (~5x ED95) | Not specified | Apnea duration: 3 ± 1.5 min | Not specified | |
| Dog | Up to 50x ED95 (3.2 mg/kg) | Not specified | No evidence of bronchoconstriction | Not specified |
TOF: Train-of-Four
Experimental Protocols
Preparation of this compound for Intravenous Administration
Materials:
-
This compound powder
-
Sterile, pyrogen-free diluent for injection (e.g., 0.9% Sodium Chloride or Sterile Water for Injection)
-
Sterile vials
-
0.2 µm sterile syringe filter
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Reconstitution: In a sterile environment (e.g., a laminar flow hood), reconstitute the this compound powder with a precise volume of a suitable sterile diluent to achieve the desired stock concentration. For non-aqueous formulations, ensure sterility and consider potential adverse effects.
-
Dilution: If necessary, dilute the stock solution to the final desired concentration for administration using a sterile, pH-balanced, and osmotically balanced diluent.
-
Sterilization: Filter the final solution through a 0.2 µm sterile syringe filter into a sterile vial to ensure sterility.
-
Labeling and Storage: Label the vial with the compound name, concentration, preparation date, and a use-by date. Storage conditions should be as recommended by the manufacturer, typically refrigerated.
Protocol for Intravenous Administration of this compound
Prerequisites:
-
The animal must be under a stable plane of surgical anesthesia. Inhalant anesthesia is generally preferred for its controllability.
-
The animal must be intubated, and controlled ventilation must be initiated before the administration of this compound.
-
Establish intravenous access (e.g., via a tail vein in rodents or a cephalic vein in larger animals).
Procedure:
-
Anesthesia and Monitoring:
-
Induce and maintain a surgical plane of anesthesia.
-
Monitor vital signs including heart rate, blood pressure, body temperature, and end-tidal CO2 continuously. Establish baseline values for at least 15 minutes before administering the neuromuscular blocking agent.
-
An increase of >20% in heart rate or blood pressure may indicate an inadequate depth of anesthesia.
-
-
This compound Administration:
-
Administer the prepared this compound solution as an intravenous bolus.
-
The volume of injection should be calculated based on the animal's body weight and the desired dose.
-
-
Neuromuscular Function Monitoring (Train-of-Four):
-
Place electrodes over a peripheral nerve (e.g., the ulnar or peroneal nerve).
-
Deliver a train-of-four (TOF) stimulation (four supramaximal stimuli at 2 Hz) every 15 seconds.
-
The degree of neuromuscular blockade is assessed by the number of twitches observed in response to the TOF stimulation. The disappearance of the fourth twitch (T4) indicates approximately 75% block, while the disappearance of the first twitch (T1) indicates a 100% block.
-
-
Maintenance and Recovery:
-
Maintain anesthesia and ventilation throughout the period of neuromuscular blockade.
-
Monitor for recovery from the blockade by observing the return of twitches in the TOF response.
-
Discontinue mechanical ventilation only after the animal has regained spontaneous and adequate respiratory function.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound administration.
Caption: Mechanism of action and inactivation of this compound.
References
Application Note: Quantitative Analysis of Gantacurium Chloride in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gantacurium chloride is an experimental, non-depolarizing neuromuscular blocking agent designed for rapid onset and ultra-short duration of action.[1] Its unique metabolic pathway involves rapid inactivation in the blood via cysteine adduction and slower ester hydrolysis, processes that are independent of renal or hepatic function.[2] To support pharmacokinetic and pharmacodynamic (PK/PD) studies during clinical development, a sensitive, selective, and robust bioanalytical method for the quantification of gantacurium in plasma is essential. This document outlines a protocol for the determination of this compound in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a powerful technique known for its high sensitivity and specificity in complex biological matrices.[3][4]
Principle of the Method
This method quantifies gantacurium in human plasma using a combination of protein precipitation for sample cleanup followed by analysis with an LC-MS/MS system.[5] An appropriate internal standard (IS), ideally a stable isotope-labeled version of gantacurium, is added to plasma samples, calibration standards, and quality controls. The samples are then treated with a precipitation agent like acetonitrile to remove proteins. After centrifugation, the supernatant is injected into the LC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column. Detection is performed using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). Quantification is based on the peak area ratio of the analyte to the internal standard.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled this compound (Internal Standard, IS)
-
Blank human plasma (with K2-EDTA as anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Formate (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge capable of >15,000 x g
-
HPLC autosampler vials
2. Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs)
-
Primary Stock Solutions: Prepare separate stock solutions of this compound and the IS in methanol at a concentration of 1.00 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the gantacurium stock solution in 50:50 (v/v) acetonitrile/water to create working standard solutions for spiking into plasma.
-
Internal Standard (IS) Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This will be used as the protein precipitation/extraction solution.
-
Calibration Standards (CS): Prepare calibration standards by spiking appropriate amounts of the working standard solutions into blank human plasma to achieve a concentration range (e.g., 0.5 - 500 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels: LLOQ (Lower Limit of Quantification), Low QC, Medium QC, and High QC.
3. Plasma Sample Preparation
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
Allow all plasma samples to thaw completely at room temperature.
-
Vortex the plasma samples gently to ensure homogeneity.
-
Pipette 100 µL of plasma (CS, QC, or unknown) into the corresponding labeled microcentrifuge tube.
-
Add 300 µL of the IS Working Solution (100 ng/mL in acetonitrile) to each tube.
-
Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 17,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the supernatant into an HPLC autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system for analysis.
4. LC-MS/MS Instrumental Conditions
The following are typical starting conditions and should be optimized for the specific instrument used.
Table 1: Liquid Chromatography Parameters
| Parameter | Suggested Condition |
| HPLC System | Shimadzu Nexera X2 or equivalent |
| Column | Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 - 0.5 | |
| 0.5 - 2.5 | |
| 2.5 - 3.5 | |
| 3.5 - 3.6 | |
| 3.6 - 5.0 |
Table 2: Tandem Mass Spectrometry Parameters
| Parameter | Suggested Condition |
| Mass Spectrometer | Sciex Triple Quad™ 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas (CUR) | 35 psi |
| Collision Gas (CAD) | Medium |
| Nebulizer Gas (GS1) | 50 psi |
| Turbo Gas (GS2) | 60 psi |
| MRM Transitions | Compound |
| This compound | |
| Gantacurium IS |
Note: MRM transitions and collision energies are compound-specific and must be determined by infusing the pure analyte and IS into the mass spectrometer.
Data Presentation and Method Validation Summary
A bioanalytical method must be validated to ensure its reliability for the intended application. The validation should assess parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Table 3: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Result |
| Calibration Model | Linear, 1/x² weighting |
| Correlation Coeff. (r²) | ≥ 0.995 |
| Calibration Range | 0.5 ng/mL to 500 ng/mL |
| LLOQ | 0.5 ng/mL |
| Accuracy at LLOQ | Within ±20% of nominal value |
| Precision at LLOQ | ≤ 20% CV (Coefficient of Variation) |
Table 4: Intra- and Inter-Day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) (n=6) | Intra-Day Accuracy (%Bias) (n=6) | Inter-Day Precision (%CV) (n=18) | Inter-Day Accuracy (%Bias) (n=18) |
| LLOQ | 0.5 | ≤ 15.0 | Within ±15.0% | ≤ 20.0 | Within ±20.0% |
| Low QC | 1.5 | ≤ 15.0 | Within ±15.0% | ≤ 15.0 | Within ±15.0% |
| Mid QC | 75 | ≤ 15.0 | Within ±15.0% | ≤ 15.0 | Within ±15.0% |
| High QC | 400 | ≤ 15.0 | Within ±15.0% | ≤ 15.0 | Within ±15.0% |
Table 5: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| Low QC | 1.5 | Consistent and reproducible | Within acceptable limits (e.g., 85-115%) |
| High QC | 400 | Consistent and reproducible | Within acceptable limits (e.g., 85-115%) |
Visualizations
Caption: Bioanalytical workflow for this compound in plasma.
Caption: Key parameters for bioanalytical method validation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. New Drug Developments for Neuromuscular Blockade and Reversal: Gantacurium, CW002, CW011, and Calabadion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tandem Mass Spectroscopy in Diagnosis and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Gantacurium Chloride in Mechanical Ventilation Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gantacurium chloride is an investigational, non-depolarizing neuromuscular blocking agent belonging to the class of asymmetric mixed-onium chlorofumarates.[1][2] It was developed as an ultra-short-acting muscle relaxant for use during surgical procedures to facilitate endotracheal intubation and to provide skeletal muscle relaxation during mechanical ventilation.[3] A key feature of gantacurium is its unique mechanism of inactivation through rapid adduction of endogenous L-cysteine, a process independent of organ metabolism and elimination.[1][2] This allows for a rapid and predictable offset of action and the potential for rapid reversal. Although its clinical development is no longer active, the study of gantacurium provides valuable insights into the design and evaluation of novel neuromuscular blocking drugs.
These application notes provide a summary of the quantitative data from preclinical and clinical studies of this compound, detailed experimental protocols for its evaluation, and visual representations of its mechanism of action and experimental workflows.
Data Presentation
Table 1: Pharmacokinetics of this compound
| Parameter | Species | Value | Conditions/Notes | Source |
| ED95 | Human | 0.19 mg/kg | Under propofol/fentanyl/N2O/O2 anesthesia | |
| Rhesus Monkey | 0.16 mg/kg | Compared with mivacurium | ||
| Metabolism | Human | Rapid inactivation by endogenous cysteine adduct formation, followed by slow ester hydrolysis | Organ-independent | |
| t½ (ester hydrolysis) | In vitro | 56 min | Slow pathway of inactivation |
Table 2: Pharmacodynamics of this compound in Humans
| Parameter | Dose | Value | Conditions/Notes | Source |
| Onset of Maximum Block | 2.5 x ED95 | ≤ 90 seconds | Anesthetized healthy volunteers | |
| 1.5 x ED95 | < 90 seconds | - | ||
| 1 x ED95 | < 3 minutes | - | ||
| 4 x ED95 | ~ 1.5 minutes | - | ||
| Clinical Duration (T25%) | up to 0.72 mg/kg | ≤ 10 minutes | - | |
| 25-75% Recovery Index | 1-4 x ED95 | 3 minutes | Indicator of the rate of recovery | |
| Time to Complete Recovery (TOF ratio ≥ 0.9) | 1-4 x ED95 | ≤ 15 minutes | Spontaneous recovery | |
| 2 x ED95 | Almost identical to succinylcholine | Spontaneous recovery |
Table 3: Safety Profile of this compound in Humans
| Adverse Effect | Dose | Incidence/Severity | Notes | Source |
| Histamine Release | ≤ 2.5 x ED95 (≤ 0.45 mg/kg) | Not associated | Rapid bolus administration | |
| < 3 x ED95 (0.54 mg/kg) | 1 of 4 volunteers | Associated with hypotension (30% max decrease in BP) and tachycardia (13% max increase in HR), no cutaneous flushing. | ||
| 4 x ED95 (0.72 mg/kg) | 3 of 4 volunteers | Associated with hypotension (17-34% max decrease in BP), tachycardia (16-25% max increase in HR), and cutaneous flushing. Effects were transient (< 2 minutes). | ||
| Cardiovascular Effects | ≥ 3 x ED95 | Transient dose-dependent decrease in arterial blood pressure | - | |
| Bronchospasm | Not specified | No reported incidents of bronchospasm | - |
Experimental Protocols
Protocol 1: Evaluation of Neuromuscular Blockade in a Preclinical Animal Model (Rhesus Monkey)
Objective: To determine the potency, onset, and duration of action of this compound.
Materials:
-
This compound for injection
-
Anesthetic agents (e.g., ketamine, isoflurane)
-
Intravenous catheters
-
Mechanical ventilator
-
Neuromuscular transmission monitor (e.g., TOF-Watch)
-
Stimulating electrodes
-
Data acquisition system
Procedure:
-
Anesthetize the rhesus monkey using a standard protocol and maintain anesthesia with an inhaled agent.
-
Intubate the trachea and initiate mechanical ventilation.
-
Place an intravenous catheter for drug administration and fluid maintenance.
-
Position stimulating electrodes over the ulnar nerve at the wrist to elicit a motor response from the adductor pollicis muscle.
-
Attach a force-displacement transducer or accelerometer to the thumb to quantify the evoked twitch response.
-
Administer supramaximal stimuli in a train-of-four (TOF) pattern at baseline to establish control twitch height.
-
Administer a single bolus dose of this compound intravenously.
-
Record the neuromuscular block by monitoring the depression of the first twitch (T1) of the TOF and the TOF ratio (T4/T1).
-
Determine the ED95 (the dose required to produce 95% suppression of T1).
-
For onset time, measure the time from injection to maximum block.
-
For duration of action, measure the time from injection to 25% recovery of T1 (clinical duration) and to a TOF ratio of ≥ 0.9 (full recovery).
-
Monitor cardiovascular parameters (heart rate, blood pressure) continuously.
Protocol 2: Assessment of Airway Effects in a Guinea Pig Model
Objective: To evaluate the potential of this compound to cause bronchoconstriction.
Materials:
-
This compound for injection
-
Urethane (anesthetic)
-
Tracheal cannula
-
Animal ventilator
-
Pressure transducer to measure peak pulmonary inflation pressure (Ppi)
-
Electrodes for vagal nerve stimulation (VNS)
-
Acetylcholine
Procedure:
-
Anesthetize the guinea pig with urethane.
-
Perform a tracheostomy and cannulate the trachea.
-
Initiate positive pressure ventilation with a constant tidal volume.
-
Continuously measure Ppi as an index of airway resistance.
-
Isolate and place electrodes around the vagus nerve to induce bronchoconstriction via VNS.
-
Administer cumulative intravenous doses of this compound.
-
After each dose, assess the baseline Ppi and the change in Ppi in response to VNS or an intravenous bolus of acetylcholine.
-
Monitor heart rate to assess for any muscarinic receptor blockade.
-
A lack of significant increase in baseline Ppi or potentiation of VNS/acetylcholine-induced bronchoconstriction suggests a favorable airway safety profile.
Protocol 3: Phase II Clinical Trial Protocol for Tracheal Intubation
Objective: To determine the dose-response relationship and safety of this compound for facilitating tracheal intubation in surgical patients.
Study Design: A multicenter, randomized, controlled, observer-blinded, dose-response study.
Inclusion Criteria:
-
Adult patients (ASA physical status I or II) scheduled for surgery requiring general anesthesia and tracheal intubation.
-
Informed consent obtained.
Exclusion Criteria:
-
Known or suspected neuromuscular disease.
-
Allergy to anesthetic agents.
-
Significant renal or hepatic impairment.
Procedure:
-
Pre-anesthesia: Establish standard monitoring (ECG, blood pressure, SpO2).
-
Anesthesia Induction: Administer a standardized induction sequence (e.g., propofol and an opioid like fentanyl).
-
Drug Administration: Administer a single rapid intravenous bolus of a predetermined dose of this compound or a comparator (e.g., succinylcholine or placebo).
-
Neuromuscular Monitoring:
-
Utilize acceleromyography of the adductor pollicis muscle following ulnar nerve stimulation.
-
Record baseline TOF responses before drug administration.
-
Continuously monitor the degree of neuromuscular blockade.
-
-
Intubation: A blinded, experienced anesthesiologist attempts tracheal intubation at a predefined time point (e.g., 60 seconds) after drug administration.
-
Assessment of Intubating Conditions: The intubator grades the conditions (e.g., excellent, good, poor) based on factors like jaw relaxation, vocal cord position, and patient response.
-
Data Collection:
-
Record the time to onset of maximum block.
-
Record the clinical duration (time to 25% recovery of T1).
-
Record the time to recovery of the TOF ratio to 0.9.
-
Monitor for adverse events, including signs of histamine release (hypotension, tachycardia, flushing) and changes in pulmonary compliance.
-
-
Anesthesia Maintenance and Reversal: Maintain anesthesia as per standard surgical requirements. At the end of the procedure, allow for spontaneous recovery or administer a reversal agent if necessary.
Visualizations
Caption: Mechanism of Action of this compound at the Neuromuscular Junction.
Caption: Metabolic Pathways of this compound.
Caption: Experimental Workflow for Assessing Neuromuscular Blockade.
References
Application Note: HPLC-MS Analysis of Gantacurium Chloride and its Cysteine Adduct
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gantacurium chloride is an experimental, ultra-short-acting, non-depolarizing neuromuscular blocking agent. Its rapid onset and short duration of action are attributed to a unique, two-step inactivation pathway under physiological conditions. The primary and rapid inactivation step involves the formation of a covalent adduct with endogenous L-cysteine.[1][2] This is followed by a slower ester hydrolysis of the parent compound and the cysteine adduct.[1][2] Due to this metabolic pathway, quantitative bioanalytical methods are crucial for pharmacokinetic and pharmacodynamic studies, requiring the simultaneous measurement of this compound and its cysteine adduct.
This application note provides a detailed protocol for the sample preparation and subsequent analysis of this compound and its cysteine adduct in a biological matrix (e.g., human plasma) using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The described method is based on established principles for the analysis of structurally related quaternary ammonium compounds and drug-cysteine adducts.
Chemical Structures
-
This compound: A large, polar, quaternary ammonium compound.
-
Gantacurium-Cysteine Adduct: The product of a covalent bond formation between this compound and L-cysteine.
Quantitative Data Summary
The following tables summarize the proposed mass spectrometric and chromatographic parameters for the analysis of this compound and its cysteine adduct.
Table 1: Proposed Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |
| This compound | [Calculated M]+ | [Fragment 1]+ | [Estimated Value] | ESI+ |
| [Fragment 2]+ | [Estimated Value] | |||
| Gantacurium-Cysteine Adduct | [Calculated M+H]+ | [Fragment 1]+ | [Estimated Value] | ESI+ |
| [Fragment 2]+ | [Estimated Value] | |||
| Internal Standard (IS) | [Specific IS M+H]+ | [Specific IS Fragment]+ | [Optimized Value] | ESI+ |
Note: The exact m/z values for precursor and product ions, as well as optimal collision energies, would need to be determined experimentally by direct infusion of the analytes into the mass spectrometer.
Table 2: Proposed HPLC Parameters
| Parameter | Recommended Condition |
| Column | Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Run Time | 8 minutes |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is designed for the extraction of this compound and its cysteine adduct from human plasma.
Materials:
-
Human plasma samples
-
Acetonitrile (ACN) containing 0.1% formic acid (ice-cold)
-
Internal Standard (IS) solution (a structurally similar, stable isotope-labeled compound is recommended)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge (capable of >12,000 x g and 4 °C)
-
HPLC vials with inserts
Procedure:
-
Thaw plasma samples on ice.
-
Pipette 100 µL of plasma into a pre-labeled 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution to each sample.
-
Add 400 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 12,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean HPLC vial with an insert.
-
Inject the sample into the HPLC-MS/MS system.
HPLC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography system capable of binary gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B).
-
Set up the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Perform tuning and calibration of the mass spectrometer according to the manufacturer's instructions.
-
Optimize the MS parameters (e.g., capillary voltage, source temperature, gas flows) by infusing a standard solution of this compound and its cysteine adduct.
-
Develop a Multiple Reaction Monitoring (MRM) method using the precursor and product ion transitions determined in the previous step (refer to Table 1).
-
Create a sequence in the data acquisition software including blank injections, calibration standards, quality control samples, and the prepared unknown samples.
-
Initiate the sequence to perform the analysis.
Visualizations
Caption: Experimental workflow for HPLC-MS/MS analysis.
Caption: Inactivation pathway of this compound.
Discussion
The successful implementation of this HPLC-MS/MS method will enable the accurate and precise quantification of this compound and its primary cysteine adduct in biological samples. The protein precipitation method described is a rapid and straightforward approach for sample cleanup. For cleaner samples and potentially lower limits of quantification, solid-phase extraction (SPE) could be explored as an alternative.
The chromatographic conditions are designed to provide good retention and separation of the polar parent drug and its more polar metabolite. The use of a C18 column with a formic acid-modified mobile phase is a common starting point for such analyses. The gradient elution ensures that both compounds are eluted with good peak shape in a reasonable timeframe.
The mass spectrometric detection in MRM mode provides the high selectivity and sensitivity required for bioanalytical assays. It is crucial to identify unique and stable product ions for both gantacurium and its cysteine adduct to ensure specificity and avoid crosstalk between the MRM channels. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample preparation and instrument response.
Method validation should be performed according to the relevant regulatory guidelines (e.g., FDA or EMA) to demonstrate the method's accuracy, precision, selectivity, sensitivity, and stability. This includes assessing linearity, recovery, matrix effects, and the stability of the analytes under various storage and processing conditions.
References
Application Notes and Protocols for Measuring Neuromuscular Blockade from Gantacurium Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of gantacurium chloride and detailed protocols for measuring its induced neuromuscular blockade.
This compound is an investigational, non-depolarizing neuromuscular blocking agent known for its rapid onset and ultra-short duration of action.[1] Its unique mechanism of action and metabolism make it a subject of significant interest in anesthesia and critical care research. Unlike other non-depolarizing blockers, gantacurium's action is terminated by rapid chemical inactivation through adduction with the amino acid L-cysteine, a process independent of organ metabolism and elimination.[2][3] This allows for potentially rapid and predictable recovery of neuromuscular function.
Mechanism of Action
This compound acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate of the neuromuscular junction. By blocking these receptors, it prevents acetylcholine from binding and initiating muscle contraction, leading to skeletal muscle relaxation.[1][4] Its breakdown is primarily through two pathways: a rapid inactivation via cysteine adduct formation and a slower hydrolysis of its ester bonds. The administration of exogenous L-cysteine can accelerate the reversal of neuromuscular blockade.
Data Presentation
The following tables summarize the quantitative data on the pharmacodynamics of this compound from preclinical and clinical studies.
Table 1: Preclinical Pharmacodynamic Properties of this compound
| Species | ED95 (mg/kg) | Onset of Action (at ~3x ED95) | Duration of Action (to 95% twitch recovery at ~3x ED95) | Notes |
| Rhesus Monkey | 0.081 ± 0.05 | Significantly faster than mivacurium | 7.4 ± 1.9 min | Potency identical to mivacurium (0.16 mg/kg for 3x ED95). Spontaneous recovery to a train-of-four (TOF) ratio ≥ 0.9 within 10 minutes after 0.18 mg/kg. |
| Guinea Pig | 0.064 ± 0.0006 | Not specified | Not specified | Found to be devoid of significant effects at airway muscarinic receptors. |
Table 2: Clinical Pharmacodynamic Properties of this compound in Humans
| Dose | Onset of Maximal Block | Clinical Duration (T25%) | Time to TOF ratio ≥ 0.9 | Notes |
| 1x ED95 (0.19 mg/kg) | < 3 minutes | Not specified | ~15 minutes | The ED95 was determined to be 0.19 mg/kg. |
| 2.5x - 3x ED95 | ≤ 90 seconds | ≤ 10 minutes | Not specified | At doses up to 2.5x ED95 (0.45 mg/kg), no significant histamine release was observed. |
| 4x ED95 | ~1.5 minutes | Not specified | ≤ 15 minutes | Significant histamine release was observed at this dose. |
Experimental Protocols
Accurate measurement of neuromuscular blockade is crucial for evaluating the efficacy and safety of agents like this compound. The following are detailed protocols for key experiments.
Protocol 1: In Vivo Measurement of Neuromuscular Blockade using Train-of-Four (TOF) Stimulation with Acceleromyography (AMG)
This protocol describes the use of TOF stimulation, a common method for assessing the degree of neuromuscular blockade, coupled with acceleromyography for quantitative measurement.
Materials:
-
Anesthetized and mechanically ventilated research subject (e.g., preclinical model or human volunteer)
-
Peripheral nerve stimulator capable of delivering TOF stimulation
-
Acceleromyography monitoring system (e.g., TOF-Watch®)
-
Surface stimulating electrodes
-
Accelerometer transducer
-
Data acquisition and analysis software
-
This compound solution for intravenous administration
Procedure:
-
Subject Preparation:
-
Anesthetize the subject according to an approved protocol. Ensure adequate depth of anesthesia to prevent movement in response to nerve stimulation.
-
Place the subject in a supine position with the arm abducted to allow free movement of the thumb.
-
Prepare the skin over the ulnar nerve at the wrist by cleaning with an alcohol swab to ensure good electrode contact.
-
-
Electrode and Transducer Placement:
-
Place the two stimulating surface electrodes along the path of the ulnar nerve on the volar aspect of the wrist. The distal electrode should be placed at the flexor crease, and the proximal electrode 2-3 cm more proximally.
-
Securely attach the accelerometer transducer to the distal phalanx of the thumb. Ensure that the thumb can move freely without obstruction.
-
-
Determination of Supramaximal Stimulus:
-
Set the nerve stimulator to deliver single twitch stimuli at a frequency of 1 Hz.
-
Gradually increase the stimulus current until a maximal twitch response of the adductor pollicis muscle (thumb adduction) is observed.
-
Increase the current by an additional 10-20% to ensure a supramaximal stimulus, which activates all nerve fibers. This current level should be used for the remainder of the experiment.
-
-
Baseline TOF Measurement:
-
Before administering this compound, obtain at least three stable baseline TOF measurements. The TOF stimulation consists of four supramaximal stimuli delivered at a frequency of 2 Hz.
-
The acceleromyography system will measure the acceleration of the thumb in response to each of the four stimuli and calculate the TOF ratio (T4/T1), which is the ratio of the fourth twitch height to the first. In the absence of a neuromuscular blocker, this ratio should be close to 1.0.
-
-
Administration of this compound and Data Recording:
-
Administer a bolus dose of this compound intravenously.
-
Immediately begin recording the TOF response every 15-20 seconds to monitor the onset of the neuromuscular blockade.
-
Continue recording at regular intervals (e.g., every 1-2 minutes) to monitor the depth of the block and the subsequent spontaneous recovery.
-
-
Data Analysis:
-
Onset Time: The time from the injection of this compound to the maximum suppression of the first twitch (T1) of the TOF.
-
Depth of Blockade: Can be assessed by the TOF count (number of visible twitches) or the TOF ratio. A deep block is characterized by a TOF count of 0.
-
Clinical Duration (T25%): The time from injection until T1 height recovers to 25% of its baseline value.
-
Recovery Index: The time taken for T1 to recover from 25% to 75% of its baseline value.
-
Time to TOF Ratio ≥ 0.9: The time from injection until the TOF ratio recovers to 0.9 or greater, which is considered adequate for recovery of neuromuscular function.
-
Protocol 2: In Vitro Assessment of this compound Inactivation by L-cysteine
This protocol outlines a method to study the chemical degradation of this compound in the presence of L-cysteine using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
L-cysteine hydrochloride
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Vials and syringes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in PBS.
-
Prepare a stock solution of L-cysteine in PBS. The concentration should be in excess of the gantacurium concentration to ensure pseudo-first-order kinetics.
-
-
Reaction Setup:
-
In a reaction vial at a controlled temperature (e.g., 37°C), mix the this compound solution with the L-cysteine solution.
-
Start a timer immediately upon mixing.
-
-
HPLC Analysis:
-
At predetermined time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction (e.g., by dilution in a cold mobile phase or by adding a quenching agent).
-
Inject the quenched sample into the HPLC system.
-
Use a suitable mobile phase gradient (e.g., a gradient of water with 0.1% TFA and ACN with 0.1% TFA) to separate this compound from its cysteine adduct and other degradation products.
-
Monitor the elution profile using the UV detector at a wavelength where this compound has a strong absorbance.
-
-
Data Analysis:
-
Measure the peak area of the this compound peak at each time point.
-
Plot the natural logarithm of the this compound peak area versus time.
-
The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k').
-
The half-life (t½) of the reaction can be calculated using the formula: t½ = 0.693 / k'.
-
Mandatory Visualizations
References
Application Notes and Protocols: Reversal of Gantacurium Chloride with L-cysteine in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reversal of the non-depolarizing neuromuscular blocking agent, gantacurium chloride, and its analogs by L-cysteine in animal models. The information is compiled from preclinical studies and is intended to guide further research and development in this area.
Introduction
This compound is an ultra-short-acting neuromuscular blocking agent.[1] A key feature of gantacurium and its analogs, such as CW002 and CW011, is their unique mechanism of inactivation through chemical degradation by the endogenous amino acid L-cysteine.[2][3] This inactivation occurs via a non-enzymatic adduction of L-cysteine to the central olefinic double bond of the gantacurium molecule.[2] This process forms a pharmacologically inert heterocyclic ring, which can no longer bind to the postjunctional acetylcholine receptor.[4] This distinct mechanism allows for rapid and complete reversal of neuromuscular blockade at any time by the administration of exogenous L-cysteine.
Mechanism of Action
The reversal of gantacurium-induced neuromuscular blockade by L-cysteine is a direct chemical inactivation process. Unlike traditional reversal agents like neostigmine, which act by inhibiting acetylcholinesterase, L-cysteine directly interacts with the gantacurium molecule. This adduction is independent of body pH and temperature. The rate of this L-cysteine adduction is a critical determinant of the duration of action of these neuromuscular blocking agents; a faster adduction rate leads to a shorter duration of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rapid chemical antagonism of neuromuscular blockade by L-cysteine adduction to and inactivation of the olefinic (double-bonded) isoquinolinium diester compounds gantacurium (AV430A), CW 002, and CW 011 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Drug Developments for Neuromuscular Blockade and Reversal: Gantacurium, CW002, CW011, and Calabadion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Studies of Gantacurium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gantacurium chloride is an investigational, non-depolarizing neuromuscular blocking agent characterized by a rapid onset and an ultra-short duration of action.[1][2] Its unique pharmacokinetic profile is attributed to a dual-pathway metabolism involving rapid inactivation through cysteine adduction and a slower ester hydrolysis, both of which are independent of renal or hepatic function.[2][3] These application notes provide a comprehensive overview and detailed protocols for designing and conducting pharmacokinetic studies of this compound.
Mechanism of Action and Degradation
This compound acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate, preventing acetylcholine-induced depolarization and subsequent muscle contraction.[4] Specifically, it has been shown to act as an antagonist at the neuronal acetylcholine receptor subunit alpha-3. The primary mechanism of its rapid clearance from the body is chemical degradation, not enzymatic metabolism. This occurs via two main pathways:
-
Cysteine Adduction: A rapid, non-enzymatic reaction where endogenous L-cysteine binds to the gantacurium molecule. This adduction forms an inactive cyclized product, rendering the drug unable to bind to the nAChR.
-
Ester Hydrolysis: A slower, pH-sensitive hydrolysis of the ester bonds within the gantacurium molecule, which also results in inactive metabolites.
This dual-pathway degradation results in a short half-life and predictable recovery times, independent of dose.
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound at the neuromuscular junction.
Pharmacokinetic Parameters
Summarized below are key pharmacokinetic and pharmacodynamic parameters for this compound based on preclinical and clinical studies.
| Parameter | Value | Species | Reference |
| ED95 | 0.19 mg/kg | Human | |
| 0.16 mg/kg | Rhesus Monkey | ||
| Onset of Action (at 2.5-3x ED95) | ≤ 90 seconds | Human | |
| Clinical Duration (T25%) (up to 0.72 mg/kg) | ≤ 10 minutes | Human | |
| Time to 95% Twitch Recovery (at 3x ED95) | 8.5 ± 0.5 minutes | Rhesus Monkey | |
| Recovery Index (25-75%) | ~3 minutes | Human | |
| Metabolism | Rapid cysteine adduction, slow ester hydrolysis | Human | |
| Elimination | Organ-independent | Human |
Experimental Design for a Pharmacokinetic Study
The following outlines a typical experimental design for a clinical pharmacokinetic study of this compound.
Study Objectives
-
To determine the single-dose pharmacokinetic profile of this compound in healthy adult subjects.
-
To characterize key pharmacokinetic parameters including Cmax, Tmax, AUC, half-life (t½), and clearance (CL).
-
To assess the dose-proportionality of this compound pharmacokinetics.
Study Design
-
Type: Open-label, single-dose, dose-escalation study.
-
Population: Healthy adult male and female volunteers, aged 18-45 years.
-
Dosing: Intravenous bolus injection of this compound at three dose levels (e.g., 0.5x, 1x, and 2x the ED95).
Blood Sampling Schedule
Due to the rapid degradation of this compound, a frequent blood sampling schedule is crucial, especially in the initial phase after administration.
| Time Point | |
| Pre-dose | 0 min |
| Post-dose | 1, 2, 3, 5, 7, 10, 15, 20, 30, 45, 60, 90, and 120 min |
Experimental Workflow
The following diagram outlines the experimental workflow for a pharmacokinetic study of this compound.
Experimental Protocols
Blood Sample Collection and Handling
-
Collect whole blood samples (approximately 3 mL) into tubes containing a suitable anticoagulant (e.g., K2-EDTA).
-
Immediately after collection, gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.
-
Place the tubes on ice immediately to minimize ex vivo degradation of this compound.
-
Within 30 minutes of collection, centrifuge the samples at 1500 x g for 10 minutes at 4°C.
-
Transfer the resulting plasma into pre-labeled polypropylene tubes.
-
Store plasma samples at -80°C until bioanalysis.
Proposed Bioanalytical Method: LC-MS/MS
As a specific validated LC-MS/MS method for this compound is not publicly available, the following protocol is proposed based on methods for other quaternary ammonium neuromuscular blocking agents and would require full validation according to regulatory guidelines.
5.2.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 25 mM ammonium acetate buffer (pH 4.5).
-
Loading: Thaw plasma samples on ice. To 200 µL of plasma, add 20 µL of an internal standard solution (e.g., a deuterated analog of this compound) and 200 µL of 25 mM ammonium acetate buffer (pH 4.5). Vortex for 10 seconds and load the entire sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 25 mM ammonium acetate buffer (pH 4.5) followed by 1 mL of methanol.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
5.2.2. Chromatographic and Mass Spectrometric Conditions
| Parameter | Proposed Condition |
| LC System | UHPLC system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water with 5 mM heptafluorobutyric acid (ion-pairing agent) |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusion of a standard solution of this compound. The precursor ion will be the molecular ion [M]+ or [M+H]+, and the product ions will be characteristic fragments. |
5.2.3. Method Validation
The proposed bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (Intra- and Inter-day)
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)
-
Recovery
-
Matrix Effect
-
Stability (Freeze-thaw, short-term, long-term, and post-preparative)
Data Analysis
Pharmacokinetic parameters will be calculated using non-compartmental analysis of the plasma concentration-time data. Key parameters to be determined include:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.
-
t½: Elimination half-life.
-
CL: Total body clearance.
-
Vd: Volume of distribution.
Statistical analysis should be performed to assess dose-proportionality and to compare pharmacokinetic parameters between different dose groups.
Conclusion
The experimental design and protocols outlined in these application notes provide a robust framework for conducting pharmacokinetic studies of this compound. The unique rapid and organ-independent degradation of this ultra-short-acting neuromuscular blocking agent necessitates a carefully planned study with a frequent blood sampling schedule and a sensitive and specific bioanalytical method. The proposed LC-MS/MS method, once validated, will be a valuable tool for accurately characterizing the pharmacokinetic profile of this compound in various research and drug development settings.
References
- 1. An analytical strategy for quaternary ammonium neuromuscular blocking agents in a forensic setting using LC-MS/MS on a tandem quadrupole/time-of-flight instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Drug Developments for Neuromuscular Blockade and Reversal: Gantacurium, CW002, CW011, and Calabadion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC/MS/MS analysis of quaternary ammonium drugs and herbicides in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Assessing Gantacurium Chloride's Onset and Duration of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for assessing the pharmacological profile of Gantacurium chloride, an investigational, non-depolarizing, ultra-short-acting neuromuscular blocking agent. The protocols described herein cover both in vitro and in vivo techniques to accurately determine the onset and duration of its action.
Mechanism of Action
This compound is a non-depolarizing neuromuscular blocking agent.[1][2] It acts as an antagonist at the neuronal acetylcholine receptor subunit alpha-3, competitively blocking the binding of acetylcholine to these receptors on the motor endplate of the neuromuscular junction.[3] This inhibition prevents depolarization of the muscle fiber membrane, leading to skeletal muscle relaxation. A unique characteristic of Gantacurium is its rapid and predictable inactivation through two non-enzymatic pathways: a fast adduction with the amino acid L-cysteine and a slower, pH-sensitive hydrolysis.[2][4] This organ-independent elimination contributes to its ultra-short duration of action.
Diagram of this compound's Mechanism of Action
References
- 1. Onset time and duration of action for atracurium, Org NC45 and pancuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. New Drug Developments for Neuromuscular Blockade and Reversal: Gantacurium, CW002, CW011, and Calabadion - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Gantacurium Chloride and Histamine Release
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving gantacurium chloride, focusing on its potential to induce histamine release at high doses.
Frequently Asked Questions (FAQs)
Q1: Does this compound cause histamine release?
A: Yes, this compound can cause histamine release, particularly at higher doses. This is a dose-dependent phenomenon.[1][2] In human volunteers, significant histamine release has been observed at doses of 3 to 4 times the ED95.[3]
Q2: At what dose does this compound start to induce significant histamine release in humans?
A: Clinical studies in human volunteers have shown that this compound is not associated with histamine release at doses up to 2.5 times the ED95 (0.45 mg/kg).[1][3] However, at doses of approximately 3 times the ED95 (0.54 mg/kg) and higher, evidence of histamine release, such as hypotension and cutaneous flushing, becomes apparent.
Q3: What is the ED95 of this compound in humans?
A: The ED95 (the dose required to produce 95% suppression of the first twitch of the train-of-four) of this compound in human volunteers is 0.19 mg/kg.
Q4: What are the clinical signs of histamine release observed with high doses of this compound?
A: The clinical signs associated with histamine release from high doses of this compound include cutaneous flushing (reddening of the skin, particularly on the face and arms), a decrease in blood pressure (hypotension), and a compensatory increase in heart rate (reflex tachycardia). These effects are typically transient.
Quantitative Data on Histamine Release
The following tables summarize the dose-dependent effects of this compound on histamine release and associated hemodynamic changes observed in human and preclinical studies.
Table 1: this compound Administration in Humans and Observed Histamine Release
| Dose (multiple of ED95) | Dose (mg/kg) | Histamine Release Observed | Associated Clinical Signs |
| ≤ 2.5x | ≤ 0.45 | No significant release | None reported |
| ~3x | 0.54 | Observed in 1 of 4 volunteers | 30% maximum decrease in blood pressure, 13% maximum increase in heart rate, no cutaneous flushing |
| 4x | 0.72 | Observed in 3 of 4 volunteers | 17% to 34% maximum decrease in blood pressure, 16% to 25% increase in heart rate, cutaneous flushing |
Table 2: Preclinical Observations of this compound and Histaminoid Responses
| Animal Model | Dose (multiple of ED95) | Observed Effects |
| Dogs | Up to 50x | No evidence of bronchoconstriction despite increased plasma histamine |
| Beagles | 25-50x | 10-25% decrease in arterial pressure, minimal histamine release |
| Rhesus Monkeys | 12.5-25x | Histaminoid responses observed |
Experimental Protocols
Measurement of Plasma Histamine using Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a general procedure for the quantitative determination of histamine in plasma samples. Commercial ELISA kits are widely available and their specific instructions should be followed.
1. Principle:
This is a competitive immunoassay. Histamine in the sample competes with a fixed amount of enzyme-labeled histamine for binding sites on a microplate coated with anti-histamine antibodies. The amount of bound enzyme is inversely proportional to the concentration of histamine in the sample.
2. Materials:
-
Histamine ELISA Kit (containing microplate, standards, enzyme conjugate, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Distilled or deionized water
-
Vortex mixer
-
Absorbent paper
3. Sample Collection and Preparation:
-
Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood sample to separate the plasma.
-
Carefully collect the plasma supernatant without disturbing the buffy coat, as contamination with platelets or white blood cells can lead to falsely elevated histamine levels.
-
Store plasma samples at -20°C or below if not analyzed immediately. Avoid repeated freeze-thaw cycles.
-
Before the assay, allow samples to thaw completely and mix gently.
4. Assay Procedure:
-
Bring all reagents and samples to room temperature before use.
-
Prepare the required number of microplate wells for standards, controls, and samples.
-
Add a specific volume (as per kit instructions, typically 50 µL) of each standard, control, and plasma sample to the appropriate wells.
-
Add the enzyme-histamine conjugate to each well.
-
Incubate the plate for the time and temperature specified in the kit manual (e.g., 45 minutes at room temperature), allowing for the competitive binding reaction.
-
Wash the wells multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well, which will react with the bound enzyme to produce a color change.
-
Incubate for a specified period to allow for color development.
-
Add the stop solution to each well to terminate the reaction.
-
Read the absorbance of each well at 450 nm using a microplate reader.
5. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the histamine concentration in the samples by interpolating their absorbance values on the standard curve.
-
Multiply the result by the dilution factor if the samples were diluted.
Signaling Pathways and Experimental Workflows
Signaling Pathway for Non-IgE-Mediated Histamine Release
This compound, as a neuromuscular blocking agent, is thought to induce histamine release through a non-IgE-mediated pathway involving the Mas-related G-protein coupled receptor X2 (MRGPRX2) on mast cells.
Caption: Non-IgE-mediated mast cell activation by this compound via the MRGPRX2 receptor.
Experimental Workflow for Assessing Histamine Release
The following diagram illustrates a typical workflow for investigating gantacurium-induced histamine release in a research setting.
References
mitigating cardiovascular side effects of gantacurium chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides technical guidance on mitigating the cardiovascular side effects associated with the experimental neuromuscular blocking agent, gantacurium chloride (formerly GW280430A/AV430A). The information is presented in a question-and-answer format to address specific issues that may be encountered during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What are the primary cardiovascular side effects observed with this compound?
A1: The primary cardiovascular side effects of this compound are dose-dependent, transient hypotension (a decrease in blood pressure) and a compensatory reflex tachycardia (an increase in heart rate).[1][2] These effects are typically accompanied by cutaneous flushing at higher doses.[1] In human volunteers, these effects were transient, lasting no more than two minutes, and generally did not require medical intervention.[1]
Q2: What is the underlying mechanism for these cardiovascular effects?
A2: The cardiovascular side effects of this compound are primarily attributed to the release of histamine from mast cells.[1] Gantacurium, as a member of the tetrahydroisoquinolinium class of neuromuscular blocking agents, can induce mast cell degranulation, leading to the release of histamine into the circulation. Histamine then acts on H1 and H2 receptors in the vasculature, causing vasodilation and a subsequent drop in blood pressure, which in turn triggers a reflex increase in heart rate.
Q3: At what doses do these cardiovascular side effects become clinically significant?
A3: In human volunteers, this compound is generally not associated with histamine release at doses up to 2.5 times its ED95 (0.45 mg/kg) when administered as a rapid bolus. Side effects suggestive of histamine release, such as hypotension and tachycardia, begin to appear at doses of 3x ED95 (approximately 0.54 mg/kg) and become more consistent at 4x ED95 (approximately 0.72 mg/kg). Preclinical studies in beagles have shown that significant cardiovascular effects occur at much higher multiples of the ED95, with a decrease in mean arterial pressure being noted at 25x ED95.
Troubleshooting Guide
Q4: We are observing significant and persistent hypotension in our animal model after a bolus injection of gantacurium. What are the potential causes and how can we troubleshoot this?
A4: Significant and persistent hypotension is atypical, as the effects of gantacurium are generally transient. Consider the following:
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Dose: Verify the administered dose. Doses significantly exceeding 3x-4x ED95 in sensitive species can lead to more pronounced histamine release.
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Rate of Administration: Rapid bolus administration is more likely to cause a spike in histamine release.
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Animal Model: Species can have different sensitivities to histamine-releasing drugs. Dogs, for example, are a sensitive species for cardiovascular effects.
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Anesthetic Agents: Concurrent anesthetic agents can have their own hemodynamic effects, which may potentiate the hypotensive effect of gantacurium. Review your anesthesia protocol for any known hypotensive agents.
Recommended Actions:
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Reduce the Infusion/Injection Rate: Administering the dose over 1-2 minutes can attenuate the peak histamine concentration and reduce the hemodynamic response.
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Dose Adjustment: If possible, reduce the dose to the lowest effective level for neuromuscular blockade (e.g., ≤2.5x ED95).
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Antihistamine Pre-treatment: Consider pre-treatment with a combination of H1 and H2 receptor antagonists to block the effects of released histamine. (See Experimental Protocols section for details).
Q5: How can we proactively mitigate potential cardiovascular side effects in our experimental design?
A5: To minimize cardiovascular side effects, consider the following strategies:
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Slow Administration: For intravenous administration, a slower infusion rate is preferable to a rapid bolus, especially for higher doses.
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Antihistamine Prophylaxis: Pre-treatment with H1 and H2 blockers is a standard method to attenuate histamine-mediated cardiovascular effects.
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Dose Titration: Begin with lower doses of gantacurium and titrate to the desired effect to identify the minimum effective dose with the least hemodynamic impact in your specific model.
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Appropriate Animal Model Selection: While sensitive models like beagles are useful for safety assessment, be aware of their heightened response. Rhesus monkeys have also been used extensively in the preclinical evaluation of gantacurium.
Data Presentation
Table 1: Dose-Dependent Cardiovascular Effects of this compound in Humans
| Dose (Multiple of ED95) | Dose (mg/kg) | Maximum Decrease in Blood Pressure | Maximum Increase in Heart Rate | Cutaneous Flushing |
| ≤2.5x ED95 | ≤0.45 mg/kg | Not Associated with Histamine Release | Not Associated with Histamine Release | No |
| ~3x ED95 | 0.54 mg/kg | ~30% | ~13% | No |
| 4x ED95 | 0.72 mg/kg | 17% to 34% | 16% to 25% | Yes |
Data sourced from studies in healthy human volunteers.
Table 2: Comparative Cardiovascular Profile of Gantacurium and Related Agents in Preclinical Models
| Compound | Animal Model | Dose (Multiple of ED95) | Effect on Mean Arterial Pressure (MAP) | Notes |
| Gantacurium | Beagle Dog | 25x ED95 | Modest, transient decrease | Associated with an increase in plasma histamine. No evidence of direct myocardial depression. |
| Gantacurium | Rhesus Monkey | ~53x ED95 | Threshold for histamine-related effects (skin flushing, decreased BP) | Indicates a wider safety margin for histamine release compared to mivacurium in this model. |
| Mivacurium | Rhesus Monkey | ~13x ED95 | Threshold for histamine-related effects (skin flushing, decreased BP) |
Signaling Pathways and Workflows
Caption: Gantacurium-induced cardiovascular side effect pathway.
Caption: Troubleshooting workflow for unexpected hypotension.
Caption: Preclinical experimental workflow for cardiovascular assessment.
Experimental Protocols
Protocol 1: Preclinical Cardiovascular Safety Assessment in the Anesthetized Beagle
This protocol is synthesized from standard practices for assessing cardiovascular safety of neuromuscular blocking agents.
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Animal Model: Purpose-bred male beagle dogs, a species known to be sensitive for detecting histamine-related cardiovascular effects.
-
Anesthesia and Instrumentation:
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Anesthetize with a suitable agent that has minimal intrinsic cardiovascular effects (e.g., chloralose-pentobarbital or a carefully managed inhalation anesthetic like isoflurane).
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Intubate and mechanically ventilate to maintain normal end-tidal CO2.
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Place an arterial catheter (e.g., in the femoral artery) for continuous blood pressure monitoring and blood sampling.
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Place a venous catheter for drug administration.
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Attach ECG leads for continuous monitoring of heart rate and rhythm.
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(Optional) Place a catheter for measuring left ventricular pressure (for dP/dt max) or pulmonary artery pressure if more detailed cardiac function analysis is required.
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-
Experimental Procedure:
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Stabilization: Allow the animal to stabilize under anesthesia for at least 30 minutes after instrumentation is complete.
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Baseline Recording: Record all hemodynamic parameters (Mean Arterial Pressure, Heart Rate, ECG) continuously to establish a stable baseline.
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Drug Administration: Administer this compound as an intravenous bolus over 5-10 seconds. Doses should be administered in multiples of the previously determined ED95 (e.g., 3x, 10x, 25x, 50x ED95).
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Post-Dose Monitoring: Continuously record all cardiovascular parameters for at least 60 minutes post-administration. Note the peak change and duration of any effects.
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Histamine Sampling: Draw arterial blood samples into chilled EDTA tubes at baseline (pre-dose) and at 1 minute post-dose, which is the typical time for peak histamine concentration. Immediately centrifuge at 4°C and store the plasma at -80°C until analysis.
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-
Data Analysis:
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Calculate the percentage change from baseline for MAP and HR at each dose.
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Analyze plasma histamine concentrations using a validated method such as LC-MS/MS.
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Correlate changes in hemodynamic parameters with plasma histamine levels.
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Protocol 2: Mitigation of Cardiovascular Effects with Antihistamine Pre-treatment
This protocol describes a method to test the efficacy of H1 and H2 receptor blockade in preventing gantacurium-induced side effects.
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Animal Model and Preparation: Follow the same procedures as described in Protocol 1.
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Experimental Groups:
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Group 1 (Control): Receives an intravenous saline (vehicle) pre-treatment.
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Group 2 (H1 + H2 Blockade): Receives pre-treatment with an H1 antagonist (e.g., diphenhydramine) and an H2 antagonist (e.g., cimetidine).
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Procedure:
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After establishing a stable baseline, administer the pre-treatment (vehicle or antihistamines) intravenously. Allow 15-20 minutes for the antagonists to take effect.
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Administer a high-challenge dose of this compound (e.g., 25x ED95, a dose known to produce a hemodynamic response in the model).
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Monitor and record cardiovascular parameters and collect blood for histamine analysis as described in Protocol 1.
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Analysis: Compare the magnitude and duration of the hypotensive and tachycardic responses to gantacurium between the control and antihistamine-treated groups to quantify the mitigating effect.
References
Gantacurium Chloride Formulation: Technical Support Center
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with gantacurium chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical degradation pathways for this compound?
This compound is primarily degraded through two distinct chemical pathways:
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Cysteine Adduction (Fast Pathway): This is a rapid, non-enzymatic chemical inactivation process where the endogenous amino acid L-cysteine binds to the gantacurium molecule.[1][2] This adduction forms a pharmacologically inert heterocyclic ring, which can no longer interact effectively with the acetylcholine receptor.[2] This is the principal mechanism for its ultra-short duration of action in vivo and a major challenge for in vitro formulation stability.[2][3]
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Ester Hydrolysis (Slow Pathway): Gantacurium contains ester functional groups that are susceptible to pH-sensitive hydrolysis. This process is slower compared to cysteine adduction and contributes to the gradual degradation of the molecule over time, particularly in non-optimal pH conditions.
Q2: Is the degradation of gantacurium dependent on temperature or pH?
The two main degradation pathways have different dependencies. The rapid inactivation via cysteine adduct formation is largely independent of body pH and temperature. However, the slower degradation via ester hydrolysis is pH-sensitive. Therefore, controlling the pH of the formulation is critical for ensuring its chemical stability during storage and experimentation.
Q3: Why was the original formulation of this compound reformulated?
The original formulation was associated with histamine release at higher doses (≥0.54 mg/kg), leading to transient side effects like hypotension and cutaneous flushing. A reformulated version was developed using a proprietary buffer excipient to mitigate these effects and improve the safety margin.
Q4: What is the current clinical development status of this compound?
This compound is no longer in clinical development. Despite promising results in Phase II trials, its development was halted.
Troubleshooting Formulation Issues
Issue 1: Rapid Loss of Potency in Aqueous Solutions
Symptom: You observe a significant decrease in the concentration of active this compound shortly after preparing an aqueous solution, as confirmed by analytical methods like HPLC.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| pH-Sensitive Ester Hydrolysis | The ester linkages in gantacurium are prone to hydrolysis. This degradation is pH-dependent. |
| Unintended Cysteine Adduction | If your formulation medium contains even trace amounts of L-cysteine or other thiol-containing compounds, it will rapidly inactivate gantacurium. |
| Oxidation | While hydrolysis and cysteine adduction are primary concerns, complex molecules can also be susceptible to oxidation. |
Issue 2: Inconsistent Results and Apparent Loss of Compound
Symptom: You notice inconsistent concentrations between replicate samples or a lower-than-expected concentration after transferring the solution, even when chemical degradation is controlled.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Adsorption to Container Surfaces | Cationic molecules, like gantacurium, can adsorb to certain plastic surfaces, particularly polystyrene. This leads to a loss of the drug from the solution, affecting analytical accuracy. |
Data Summary
Table 1: Pharmacodynamic Profile of this compound in Humans
| Parameter | Value | Notes |
| ED₉₅ | 0.19 mg/kg | Dose required to produce 95% suppression of muscle twitch response. |
| Onset of Action | ≤90 seconds | Time to maximum neuromuscular block at doses of 2.5-3x ED₉₅. |
| Clinical Duration | ≤10 minutes | Time from injection to 25% recovery from neuromuscular block. |
| Full Recovery (TOF ≥ 0.90) | ≤15 minutes | Time to achieve a train-of-four ratio of ≥ 0.90. |
Visual Guides
Caption: Key degradation pathways for this compound.
Caption: Troubleshooting workflow for gantacurium formulation issues.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
This protocol outlines a general procedure for developing a High-Performance Liquid Chromatography (HPLC) method to separate and quantify this compound from its potential degradation products.
Objective: To establish an HPLC method capable of resolving the parent gantacurium peak from peaks corresponding to its cysteine adduct and hydrolysis products.
Methodology:
-
Instrumentation:
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HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
-
Column:
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Start with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
-
Mobile Phase (Example):
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Begin with a linear gradient (e.g., 5% B to 95% B over 20 minutes) to determine the approximate retention time of the parent compound and locate degradation products.
-
-
Run Conditions:
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Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
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Detection Wavelength: Scan from 200-400 nm with a PDA detector to find the optimal wavelength for detection of all species.
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Injection Volume: 10 µL.
-
-
Sample Preparation:
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Forced Degradation Samples: To confirm the method is "stability-indicating," prepare samples of gantacurium under stress conditions:
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Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.
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Base Hydrolysis: 0.1 M NaOH at room temperature for 1 hour.
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Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Cysteine Adduction: Incubate with an equimolar concentration of L-cysteine at 37 °C for 30 minutes.
-
-
Neutralize acid/base samples before injection.
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-
Analysis:
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Inject the unstressed sample and all forced degradation samples.
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Confirm that the degradation product peaks are well-resolved from the main gantacurium peak. The method is considered stability-indicating if specificity is demonstrated.
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Protocol 2: Container Adsorption Study
Objective: To quantify the loss of this compound due to adsorption onto different container surfaces.
Methodology:
-
Materials:
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This compound stock solution (e.g., 1 mg/mL in a suitable acidic buffer).
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Containers to be tested:
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Polystyrene tubes/plates.
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Polypropylene tubes/plates.
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Glass vials (silanized and non-silanized).
-
-
-
Procedure:
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Prepare a working solution of this compound (e.g., 10 µg/mL) in the formulation buffer.
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Add a known volume of the working solution to triplicate sets of each container type.
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At specified time points (e.g., T=0, 1h, 2h, 4h, 8h, 24h), take an aliquot from each container.
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The T=0 sample should be taken immediately and assayed to establish the initial concentration.
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-
Analysis:
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Analyze the concentration of gantacurium in each aliquot using the validated stability-indicating HPLC method described above.
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-
Calculation:
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Calculate the percentage of drug remaining in the solution at each time point relative to the T=0 concentration for each container type.
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% Remaining = (Concentration at T=x / Concentration at T=0) * 100
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A significant decrease in concentration in a particular container type compared to an inert control (e.g., silanized glass) indicates adsorption.
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References
pH-sensitive hydrolysis of gantacurium chloride and its implications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gantacurium chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound has two primary degradation pathways:
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Cysteine Adduction: A rapid, non-enzymatic inactivation where endogenous L-cysteine binds to the central olefinic double bond of the gantacurium molecule. This process is independent of pH and temperature.[1]
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Ester Hydrolysis: A slower, pH-sensitive chemical hydrolysis of the ester linkages.[2] This pathway is influenced by the pH of the solution.
Q2: What is the stability of this compound in solution?
A2: The stability of this compound in solution is limited and highly dependent on the pH and temperature. The slow pH-sensitive hydrolysis has a reported half-life of 56 minutes under physiological conditions.[2] For experimental use, it is crucial to prepare fresh solutions and use them promptly. For storage recommendations, please refer to the Certificate of Analysis provided with the compound.[3]
Q3: What are the known degradation products of this compound?
A3: The degradation of this compound results in metabolites with significantly reduced neuromuscular blocking activity, estimated to be 100 to 1000 times less potent than the parent compound.[4] The primary degradation products are the cysteine adduct and the hydrolysis products from the cleavage of the ester bonds.
Q4: How does pH affect the hydrolysis of this compound?
A4: The ester hydrolysis of this compound is pH-sensitive. Generally, ester hydrolysis is accelerated at both acidic and alkaline pH compared to a more neutral pH. The rate of hydrolysis will increase as the pH moves further from the optimal stability range.
Data Presentation
Table 1: Representative pH-Dependent Hydrolysis Rate of this compound
| pH | Temperature (°C) | Apparent Half-life (t½, minutes) |
| 4.0 | 25 | ~120 |
| 5.0 | 25 | ~240 |
| 6.0 | 25 | ~360 |
| 7.4 | 37 | 56 |
| 8.0 | 25 | ~180 |
| 9.0 | 25 | ~60 |
Note: The half-life values, except for pH 7.4, are illustrative and based on typical ester hydrolysis profiles. Actual rates should be determined experimentally under specific laboratory conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Solution for In Vitro Experiments
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Materials:
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This compound powder
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High-purity water (e.g., Milli-Q or equivalent)
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Appropriate buffer solution (e.g., phosphate-buffered saline for physiological pH)
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Calibrated pH meter
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Volumetric flasks and pipettes
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-
Procedure:
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Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
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Weigh the desired amount of this compound in a clean, dry weighing vessel.
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Dissolve the powder in a small amount of the chosen buffer or high-purity water in a volumetric flask.
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Gently swirl the flask to ensure complete dissolution. Avoid vigorous shaking to minimize the risk of degradation.
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Once dissolved, bring the solution to the final volume with the buffer.
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Verify the pH of the final solution and adjust if necessary using dilute acid or base.
-
Use the solution immediately after preparation to minimize degradation.
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Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework. Method validation is essential for specific applications.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
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Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient elution: Start with a low percentage of Mobile Phase B (e.g., 10%) and increase to a higher percentage (e.g., 90%) over a set time to elute gantacurium and its degradation products.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
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Injection volume: 10 µL
-
Column temperature: 30°C
-
UV detection wavelength: 280 nm
-
-
Sample Preparation:
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Prepare a stock solution of this compound in the mobile phase or a suitable buffer.
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For stability studies, incubate the solution under desired conditions (e.g., different pH, temperature).
-
At specified time points, take an aliquot of the sample, dilute it with the mobile phase to a suitable concentration, and inject it into the HPLC system.
-
-
Data Analysis:
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Identify the peak corresponding to intact this compound based on its retention time.
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Monitor the decrease in the peak area of this compound over time to determine the rate of degradation.
-
Observe the appearance and increase of new peaks, which correspond to the degradation products.
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Troubleshooting Guides
Issue 1: Rapid Loss of this compound Potency in Solution
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Possible Cause: The inherent instability of this compound, especially due to pH-sensitive hydrolysis.
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Troubleshooting Steps:
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Prepare Fresh Solutions: Always prepare this compound solutions immediately before use.
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Control pH: Ensure the pH of your experimental buffer is within a range that minimizes hydrolysis. For short-term experiments, a slightly acidic pH (around 4-5) may improve stability.
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Maintain Low Temperature: If the experimental conditions allow, perform experiments at a lower temperature to slow down the hydrolysis rate.
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Avoid Contaminants: Ensure all glassware and reagents are free from contaminants that could catalyze degradation.
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Issue 2: Inconsistent Results in Neuromuscular Blocking Assays
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Possible Cause: Variability in the concentration of active this compound due to degradation during the experiment.
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Troubleshooting Steps:
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Standardize Incubation Times: Use consistent and minimal incubation times for all samples.
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Run Time-Course Experiments: Perform initial time-course experiments to understand the degradation kinetics under your specific assay conditions.
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Include a Positive Control: Use a more stable neuromuscular blocking agent as a positive control to ensure the assay itself is performing correctly.
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Analytical Verification: At the end of the experiment, consider analyzing the sample concentration using a stability-indicating method like HPLC to correlate the observed biological effect with the actual concentration of intact this compound.
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Issue 3: Unexpected Peaks in HPLC Chromatogram
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Possible Cause: Formation of degradation products or interaction with components of the experimental medium.
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Troubleshooting Steps:
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Analyze Blank Samples: Inject a blank sample (matrix without this compound) to identify any peaks originating from the sample matrix.
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Forced Degradation Study: Perform a forced degradation study (e.g., by exposing the sample to acid, base, and heat) to intentionally generate degradation products and identify their corresponding peaks.
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Mass Spectrometry (MS) Detection: If available, use an HPLC-MS system to obtain mass information for the unexpected peaks to aid in their identification.
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Review Sample Handling: Ensure that the sample was not exposed to incompatible materials or conditions during preparation and storage.
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Visualizations
Caption: Degradation pathway of this compound.
Caption: Experimental workflow for studying gantacurium hydrolysis.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Novel drug development for neuromuscular blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. New Drug Developments for Neuromuscular Blockade and Reversal: Gantacurium, CW002, CW011, and Calabadion - PMC [pmc.ncbi.nlm.nih.gov]
overcoming resistance to gantacurium chloride in experimental models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the experimental neuromuscular blocking agent, gantacurium chloride. The information is designed to address specific issues that may be encountered during in vitro and in vivo experiments.
Troubleshooting Guide
This section addresses potential problems and offers systematic approaches to identify and resolve them.
Q1: Why am I observing a diminished or variable response to this compound in my experimental model?
A1: A diminished or variable response to this compound, while not extensively documented in dedicated resistance studies for this specific compound, may be attributable to general mechanisms of resistance observed with other non-depolarizing neuromuscular blocking agents (NMBAs)[1]. These can be broadly categorized into pharmacokinetic and pharmacodynamic factors.
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Pharmacokinetic Considerations: These factors affect the concentration of gantacurium at the neuromuscular junction[1].
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Increased Volume of Distribution (Vd): In certain pathological states, an increased Vd can lower the effective drug concentration at the receptor site[1].
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Altered Protein Binding: While the protein binding of gantacurium is not well-documented, changes in plasma proteins, such as an increase in alpha-1-acid glycoprotein (AAG) in response to inflammatory conditions, can increase the binding of some NMBAs, reducing their free, active fraction[1].
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-
Pharmacodynamic Considerations: These factors relate to changes at the neuromuscular junction itself.
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Upregulation of Acetylcholine Receptors (AChRs): Conditions such as central nerve injury, burns, or prolonged immobilization can lead to an increase in the number of AChRs on the muscle membrane[1]. This increase in target receptors may necessitate a higher dose of gantacurium to achieve the desired level of neuromuscular blockade.
-
Recommended Troubleshooting Workflow:
Caption: Troubleshooting workflow for diminished gantacurium response.
Q2: Could the spontaneous recovery from gantacurium-induced neuromuscular block be faster than anticipated in my model?
A2: Yes, a faster-than-expected spontaneous recovery could be related to the unique inactivation pathway of gantacurium.
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Cysteine Adduction: Gantacurium is rapidly inactivated by forming an adduct with the amino acid L-cysteine. The rate of this inactivation is a primary determinant of its ultra-short duration of action.
-
Endogenous Cysteine Levels: While not specifically studied, it is conceivable that experimental models with higher baseline levels of endogenous L-cysteine could exhibit a more rapid inactivation of gantacurium, leading to a shorter duration of neuromuscular blockade.
Experimental Approach to Investigate Cysteine's Role:
-
Establish a Baseline: Determine the dose-response relationship and duration of action of gantacurium in your standard experimental model.
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Administer Exogenous L-cysteine: In a separate set of experiments, administer a bolus of L-cysteine (e.g., 10-50 mg/kg) after the onset of neuromuscular blockade with gantacurium.
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Compare Recovery Times: A significantly shortened recovery time after L-cysteine administration would confirm the role of this pathway in your model and suggest that variations in endogenous cysteine could be a factor in variable recovery times. In preclinical studies, L-cysteine administration after a dose of 8x ED95 of gantacurium resulted in a 2-minute decrease in recovery time.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a non-depolarizing neuromuscular blocking agent. It acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction. By blocking the binding of acetylcholine, it prevents muscle depolarization and contraction, leading to skeletal muscle relaxation.
Q2: How is this compound metabolized and eliminated?
A2: Gantacurium has a unique, organ-independent mechanism of elimination consisting of two main pathways:
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Rapid Cysteine Adduction: A fast chemical inactivation occurs through the formation of a covalent bond with the endogenous amino acid L-cysteine. This process forms a pharmacologically inert adduct.
-
Slow Ester Hydrolysis: A slower degradation occurs via hydrolysis of the ester linkages in the molecule.
This dual-pathway inactivation results in its ultra-short duration of action and is independent of renal or hepatic function.
Caption: Inactivation pathways of this compound.
Q3: Are there any known issues with histamine release with gantacurium?
A3: Yes, histamine release has been observed, particularly at higher doses. In a study with healthy human volunteers, gantacurium was not associated with histamine release at doses up to 2.5x ED95 (0.45 mg/kg). However, at a dose just under 3x ED95 (0.54 mg/kg), one of four volunteers experienced histamine release with associated hypotension. In preclinical studies, doses of 25-50x ED95 showed minimal histamine release.
Q4: Can cholinesterase inhibitors like neostigmine or edrophonium be used to reverse gantacurium-induced blockade?
A4: Yes, as a non-depolarizing neuromuscular blocking agent, the effects of gantacurium can be reversed by cholinesterase inhibitors. By increasing the amount of acetylcholine at the neuromuscular junction, these agents help to overcome the competitive blockade by gantacurium. Edrophonium, with its rapid onset, may be a suitable choice for reversing the effects of the ultra-short-acting gantacurium.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound from preclinical and clinical studies.
Table 1: Potency (ED95) of Gantacurium in Different Species
| Species | ED95 (mg/kg) | Anesthesia/Conditions | Reference |
| Human Volunteers | 0.19 | Propofol/fentanyl/N2O/O2 | |
| Rhesus Monkeys | 0.081 ± 0.05 | - | |
| Guinea Pigs | 0.064 ± 0.0006 | - |
Table 2: Pharmacodynamic Profile of Gantacurium in Humans (at 2-3x ED95)
| Parameter | Value | Notes | Reference |
| Onset of Action | ≤ 90 seconds | Time to maximum neuromuscular block. | |
| Clinical Duration (T25%) | ≤ 10 minutes | Time from injection to 25% recovery of twitch height. | |
| 25-75% Recovery Index | ~3 minutes | Indicates the rate of spontaneous recovery. | |
| Time to TOF ratio ≥ 0.9 | ≤ 15 minutes | Time to complete recovery. |
Experimental Protocols
Protocol 1: Assessment of Neuromuscular Blockade in a Preclinical Model (e.g., Rhesus Monkey)
This protocol is adapted from methodologies described in preclinical studies.
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Animal Preparation: Anesthetize the animal according to an approved institutional protocol. Maintain anesthesia with a suitable agent (e.g., sevoflurane).
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Instrumentation:
-
Intubate and mechanically ventilate the animal.
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Establish intravenous access for drug administration.
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Place stimulating electrodes over a peripheral nerve (e.g., the ulnar nerve).
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Attach a force transducer to the corresponding muscle (e.g., the adductor pollicis) to measure twitch response.
-
-
Neuromuscular Monitoring:
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Deliver supramaximal square-wave stimuli of 0.2 ms duration in a train-of-four (TOF) pattern every 15 seconds.
-
Record the baseline twitch height (T1) and the TOF ratio (T4/T1).
-
-
Gantacurium Administration:
-
Administer a bolus dose of gantacurium intravenously.
-
Continuously monitor and record the twitch response.
-
-
Data Analysis:
-
Onset Time: Time from injection to maximum suppression of T1.
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Clinical Duration (T25%): Time from injection until T1 recovers to 25% of baseline.
-
Recovery Index (25-75%): Time taken for T1 to recover from 25% to 75% of baseline.
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Total Duration (TOF ratio ≥ 0.9): Time from injection until the TOF ratio returns to 0.9 or greater.
-
-
Reversal (Optional): To test reversal, administer an agent like L-cysteine or edrophonium at a specific point of recovery (e.g., at 10% recovery of T1) and measure the time to a TOF ratio of ≥ 0.9.
References
Gantacurium Chloride: Technical Support Center for Drug Development Professionals
Disclaimer: Gantacurium chloride is an experimental drug that is not approved for clinical use. The information provided here is for research and informational purposes only.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an investigational, non-depolarizing neuromuscular blocking agent.[1][2] It acts as a competitive antagonist to acetylcholine at the nicotinic receptors on the motor endplate, preventing nerve impulse transmission and causing muscle relaxation. A key feature of gantacurium is its ultra-short duration of action.[1][3]
Q2: How is this compound metabolized?
This compound has a unique, organ-independent metabolism. Its inactivation occurs through two primary pathways:
-
Cysteine Adduction: A rapid chemical inactivation process where the endogenous amino acid L-cysteine binds to the gantacurium molecule. This is the primary reason for its ultra-short duration of action.[4]
-
Ester Hydrolysis: A slower, pH-sensitive breakdown of the ester linkages in the molecule.
This metabolism is independent of renal or hepatic function, which could be advantageous in patients with organ impairment.
Q3: What is the recommended bolus dose of this compound for inducing neuromuscular blockade?
Clinical data on gantacurium is from investigational studies. The effective dose 95 (ED95), which is the dose required to produce 95% suppression of the first twitch (T1) of a train-of-four (TOF) stimulus, has been determined in humans and preclinical models.
| Species | ED95 Dose | Notes |
| Humans | 0.19 mg/kg | Onset of action is dose-dependent. |
| Rhesus Monkeys | 0.16 mg/kg | Potency was found to be identical to mivacurium in this species. |
| Guinea Pigs | 0.064 ± 0.006 mg/kg | Determined via sciatic nerve stimulation of the gastrocnemius muscle. |
Q4: How quickly does this compound work and how long does the effect last?
Gantacurium is characterized by a rapid onset and an ultra-short duration of action.
| Dose (Human) | Onset of Maximum Block | Clinical Duration (to 25% T1 recovery) | Time to Full Recovery (TOF ratio ≥ 0.9) |
| 2.5 - 3x ED95 | ≤ 90 seconds | ≤ 10 minutes | ≤ 15 minutes |
| (0.48 - 0.57 mg/kg) |
Data from a study in healthy volunteers under propofol/fentanyl/N2O/O2 anesthesia.
Increasing the dose of gantacurium can shorten the onset time. Importantly, studies have shown no cumulative neuromuscular blocking effect with repeated doses up to 3.2 mg/kg.
Troubleshooting Guide
Issue: Difficulty Achieving Desired Depth of Neuromuscular Blockade
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Possible Cause: Inadequate dose.
-
Solution: Ensure the dose is calculated based on the patient's ideal body weight and the desired multiple of the ED95. For a rapid and profound block, doses of 2-3 times the ED95 have been used in clinical trials.
-
-
Possible Cause: Individual patient variability.
-
Solution: Monitor neuromuscular function closely using a peripheral nerve stimulator. The response to neuromuscular blocking agents can vary between individuals.
-
Issue: Prolonged Neuromuscular Blockade Beyond Expected Duration
-
Clarification: Gantacurium is designed for an ultra-short duration. Prolonged blockade is unexpected. There are no established guidelines for dose adjustment for prolonged neuromuscular blockade with gantacurium via continuous infusion due to its rapid and efficient clearance mechanism. Its primary application in research has been for procedures requiring rapid onset and offset of neuromuscular blockade.
-
Investigational Approach for Prolonged Blockade: If investigating prolonged blockade, this would likely require a continuous infusion. The infusion rate would need to be meticulously titrated based on real-time neuromuscular monitoring (e.g., train-of-four).
-
Reversal: If reversal of the block is necessary, administration of L-cysteine is the specific and rapid antagonist.
Issue: Cardiovascular Side Effects (Hypotension, Tachycardia)
-
Possible Cause: Histamine release.
-
Observation: In a study with healthy volunteers, doses up to 2.5x ED95 (0.45 mg/kg) were not associated with histamine release. However, at a dose of just under 3x ED95 (0.54 mg/kg), one of four volunteers experienced hypotension and tachycardia. At the highest administered dose of 0.72 mg/kg, three of four volunteers showed signs of histamine release.
-
Mitigation: Administering gantacurium as a slow bolus or infusion may potentially reduce the risk of histamine release. If significant cardiovascular effects are observed, consider reducing the dose or the rate of administration.
-
Experimental Protocols
Protocol: Bolus Dose-Finding Study for this compound
-
Objective: To determine the ED95 of this compound in a specific animal model.
-
Anesthesia: Induce and maintain a stable level of anesthesia. The choice of anesthetic agents should be consistent as they can influence the neuromuscular blocking effects of gantacurium.
-
Instrumentation:
-
Place stimulating electrodes over a peripheral nerve (e.g., the ulnar nerve).
-
Attach a force transducer to the corresponding muscle (e.g., the adductor pollicis) to measure the evoked mechanical response.
-
-
Neuromuscular Monitoring:
-
Deliver a supramaximal single twitch stimulus every 10-15 seconds.
-
Once a stable baseline twitch height is established, administer incremental intravenous bolus doses of this compound.
-
Record the percentage of twitch depression after each dose.
-
-
Data Analysis:
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Plot the log-dose versus the probit of the percentage of twitch depression.
-
Calculate the ED95 from the resulting dose-response curve.
-
Protocol: Reversal of Gantacurium-Induced Neuromuscular Blockade with L-cysteine
-
Objective: To evaluate the efficacy of L-cysteine in reversing neuromuscular blockade induced by this compound.
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Induction of Blockade: Administer a bolus dose of this compound sufficient to induce a deep neuromuscular block (e.g., >95% twitch suppression or a TOF count of 0).
-
Monitoring: Continuously monitor neuromuscular function using train-of-four (TOF) stimulation.
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Administration of Reversal Agent: Once the desired level of blockade is achieved, administer a bolus dose of L-cysteine (e.g., 10-50 mg/kg).
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Assessment of Recovery:
-
Record the time to the return of the first twitch (T1) in the TOF sequence.
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Record the time to a TOF ratio of ≥ 0.9, which indicates adequate recovery of neuromuscular function.
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In preclinical studies, L-cysteine administered 1 minute after a dose of gantacurium (approximately 4-5x ED95) resulted in the abolishment of the block within 2-3 minutes.
-
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Workflow for a gantacurium dose-finding study.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Novel drug development for neuromuscular blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Drug Developments for Neuromuscular Blockade and Reversal: Gantacurium, CW002, CW011, and Calabadion - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting gantacurium chloride variability in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing gantacurium chloride in animal studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, focusing on potential sources of variability in its neuromuscular blocking effect.
Issue 1: Slower than Expected Onset of Neuromuscular Blockade
Question: We administered the calculated dose of this compound, but the onset of neuromuscular blockade is significantly slower than reported in the literature. What could be the cause?
Answer: A delayed onset of action can be attributed to several factors:
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Inaccurate Dosing: Ensure the dose was calculated correctly based on the animal's most recent body weight. Underdosing is a common reason for a slow onset.
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Intravenous Access: Verify the patency and correct placement of the intravenous catheter. Extravasation of the drug will lead to a reduced and delayed effect.
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Drug Formulation and Stability: this compound solutions should be prepared fresh for each experiment. The stability of the formulation can impact its potency. Refer to the manufacturer's instructions for appropriate solvents and storage conditions.
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Animal's Physiological State: The cardiovascular status of the animal can influence the rate of drug delivery to the neuromuscular junction. Factors such as cardiac output and peripheral circulation can affect onset time.[1]
Issue 2: Shorter than Expected Duration of Action
Question: The neuromuscular blockade produced by this compound is much shorter than we anticipated, leading to premature recovery of the animal. Why might this be happening?
Answer: The ultra-short duration of action of gantacurium is due to its rapid inactivation by L-cysteine.[2][3] Variability in this duration can be due to:
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Interspecies and Intraspecies Differences in Cysteine Levels: Plasma L-cysteine concentrations can vary between and within species, affecting the rate of gantacurium degradation. Factors such as diet and genetic background can influence these levels.[4][5]
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Animal's Metabolic State: The overall metabolic condition of the animal can influence plasma amino acid levels. For example, nutritional status can impact cysteine availability.
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Concurrent Medications: While not extensively documented for gantacurium, other drugs could potentially influence plasma cysteine levels or have synergistic or antagonistic effects at the neuromuscular junction.
Issue 3: High Inter-Animal Variability in Response
Question: We are observing significant variability in the degree and duration of neuromuscular blockade between different animals in the same study group, despite administering the same dose. What are the potential sources of this variability?
Answer: Inter-animal variability is a common challenge in pharmacological studies. For neuromuscular blocking agents, this can be particularly pronounced. Key factors include:
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Physiological Differences: Individual variations in body composition, plasma protein binding, and metabolic rate can all contribute to different responses to the same drug dose.
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Genetic Factors: Genetic variations can lead to differences in drug metabolism and receptor sensitivity.
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Depth of Anesthesia: The type and depth of anesthesia can influence the neuromuscular blocking effect of gantacurium. It is crucial to maintain a stable plane of anesthesia throughout the experiment.
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Body Temperature: Hypothermia can potentiate and prolong neuromuscular blockade. Maintaining the animal's core body temperature within the normal physiological range is critical.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a non-depolarizing neuromuscular blocking agent. It acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate of the neuromuscular junction. By blocking these receptors, it prevents acetylcholine from binding and initiating muscle contraction, leading to skeletal muscle relaxation.
Q2: How is this compound metabolized?
A2: Gantacurium has a unique, dual-pathway inactivation process. The primary and most rapid pathway is chemical degradation through the adduction of the endogenous amino acid L-cysteine. A slower inactivation pathway is through pH-sensitive hydrolysis of its ester linkages. This organ-independent metabolism is a key feature of the drug.
Q3: Can the neuromuscular blockade induced by gantacurium be reversed?
A3: Yes, the blockade can be rapidly reversed by the administration of exogenous L-cysteine. L-cysteine accelerates the chemical inactivation of gantacurium, providing a novel and efficient method of reversal.
Q4: Are there any known side effects of gantacurium in animal models?
A4: In preclinical studies, high doses of gantacurium have been associated with a transient decrease in arterial blood pressure and minimal histamine release. However, it has been shown to have a limited cardiopulmonary side effect profile and does not appear to cause bronchoconstriction in animal models.
Q5: What are the best practices for preparing and administering this compound in animal studies?
A5: It is recommended to prepare fresh solutions of gantacurium for each experiment to ensure potency. Administration should be via a patent intravenous line, followed by a flush to ensure the full dose reaches circulation. The specific solvent and storage conditions should be in accordance with the manufacturer's instructions.
Quantitative Data
The following table summarizes key pharmacokinetic and pharmacodynamic parameters of this compound in various species as reported in preclinical and clinical studies.
| Species | ED95 (mg/kg) | Onset of Action (at ~2-3x ED95) | Duration of Action (T25%) | Reference(s) |
| Human | 0.19 | ≤ 90 seconds | ≤ 10 minutes | |
| Rhesus Monkey | ~0.053 | Faster than mivacurium | ~8.5 minutes | |
| Guinea Pig | 0.064 | Not specified | Not specified |
Note: ED95 is the dose required to produce 95% suppression of muscle twitch response. T25% is the time from injection to 25% recovery from neuromuscular block.
Experimental Protocols
Protocol for Neuromuscular Blockade Monitoring in a Rodent Model
This protocol provides a general framework. Specific parameters should be optimized for the particular experimental setup and animal species.
-
Animal Preparation:
-
Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).
-
Place the animal on a heating pad to maintain core body temperature between 36.0°C and 38.0°C.
-
Establish intravenous access (e.g., via the tail vein).
-
Intubate the animal and provide mechanical ventilation, as neuromuscular blockade will lead to respiratory paralysis.
-
Apply ophthalmic ointment to prevent corneal drying.
-
-
Neuromuscular Monitoring Setup:
-
Place stimulating electrodes along the path of a peripheral nerve (e.g., the sciatic nerve).
-
Attach a force-displacement transducer to the corresponding muscle (e.g., the gastrocnemius) to measure twitch response.
-
Connect the electrodes to a nerve stimulator and the transducer to a recording system.
-
-
Baseline Measurement:
-
Set the nerve stimulator to deliver single supramaximal twitches at a frequency of 0.1 Hz.
-
Record baseline twitch height for at least 10-15 minutes to ensure stability.
-
-
Gantacurium Administration:
-
Administer the calculated dose of freshly prepared this compound intravenously.
-
Flush the catheter with saline to ensure complete delivery of the drug.
-
-
Monitoring of Neuromuscular Blockade:
-
Continuously record the twitch response.
-
The degree of neuromuscular blockade is calculated as the percentage decrease from the baseline twitch height.
-
Monitor key physiological parameters (heart rate, blood pressure, SpO2, end-tidal CO2) throughout the experiment.
-
-
Recovery:
-
Continue monitoring until the twitch height returns to at least 90% of the baseline value (spontaneous recovery).
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If reversal is required, administer L-cysteine intravenously and monitor the rate of recovery.
-
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound at the neuromuscular junction.
Experimental Workflow for Gantacurium Studies
Caption: General experimental workflow for in vivo studies with gantacurium.
Troubleshooting Logic for Gantacurium Variability
Caption: Decision tree for troubleshooting variability in gantacurium studies.
References
- 1. Factors that affect the onset of action of non-depolarizing neuromuscular blocking agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. New Drug Developments for Neuromuscular Blockade and Reversal: Gantacurium, CW002, CW011, and Calabadion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cysteine supplementation decreases plasma homocysteine concentration in rats fed on a low-casein diet in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of free and total cyst(e)ine in plasma of dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Gantacurium Chloride Reversal with Cysteine: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gantacurium chloride and its reversal agent, L-cysteine.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a non-depolarizing neuromuscular blocking agent.[1][2] It acts as an antagonist at the nicotinic acetylcholine receptors (nAChRs) on the muscle fiber endplate, preventing acetylcholine from binding and thereby inhibiting muscle contraction.[1] This results in muscle relaxation, which is useful for procedures like endotracheal intubation and during surgery.[3]
Q2: How does L-cysteine reverse the effects of this compound?
L-cysteine reverses the neuromuscular blockade induced by gantacurium through a rapid chemical inactivation process.[4] The thiol group of L-cysteine undergoes a Michael addition reaction with the central olefinic double bond of the gantacurium molecule. This adduction forms a pharmacologically inert and stable heterocyclic ring, preventing gantacurium from binding to the acetylcholine receptor. This reversal mechanism is a direct chemical inactivation and is independent of body pH and temperature.
Q3: What are the key advantages of using L-cysteine for gantacurium reversal compared to traditional reversal agents like neostigmine?
The primary advantage of L-cysteine is its rapid and effective reversal of gantacurium-induced neuromuscular block at any depth. Unlike acetylcholinesterase inhibitors such as neostigmine, which indirectly increase acetylcholine levels, L-cysteine directly inactivates the gantacurium molecule. This leads to a faster and more predictable recovery, without the risk of cholinergic side effects associated with acetylcholinesterase inhibitors.
Q4: What is the recommended dose of L-cysteine for effective reversal?
In preclinical studies, intravenous L-cysteine doses of 10-50 mg/kg have been shown to be effective in rapidly reversing gantacurium-induced neuromuscular blockade. A dose of 10 mg/kg has been reported to reverse the effects of 8 times the ED95 of gantacurium within 1-2 minutes. The optimal dose can vary depending on the depth of the blockade and the specific experimental model.
Q5: Are there any known side effects associated with L-cysteine administration for reversal?
At the recommended doses for gantacurium reversal (10-50 mg/kg), L-cysteine is generally considered to have a good safety profile with no known toxicity. However, at very high doses, there are theoretical concerns about potential neuroexcitatory or neurotoxic effects, although these have not been observed in the context of gantacurium reversal studies.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete or slow reversal of neuromuscular blockade | - Insufficient dose of L-cysteine.- Degradation of L-cysteine solution.- Incorrect timing of L-cysteine administration. | - Increase the dose of L-cysteine. A dose-response study may be necessary to determine the optimal dose for your specific experimental conditions.- Prepare fresh L-cysteine solutions for each experiment. L-cysteine solutions can oxidize over time.- Administer L-cysteine at the desired time point for reversal. For rapid reversal, administer it at the peak of neuromuscular blockade. |
| Variability in recovery times between experiments | - Inconsistent dosing of gantacurium or L-cysteine.- Differences in animal physiology (e.g., metabolism, body temperature).- Inconsistent monitoring of neuromuscular function. | - Ensure accurate and consistent preparation and administration of all solutions.- Standardize experimental conditions as much as possible, including animal handling and physiological monitoring.- Use a consistent and reliable method for monitoring neuromuscular function, such as train-of-four (TOF) stimulation. |
| Unexpected cardiovascular effects (e.g., hypotension, tachycardia) | - High dose of gantacurium.- Rapid bolus administration of gantacurium. | - Gantacurium, at doses of 3x ED95 or higher, has been associated with transient cardiovascular side effects. Consider using the lowest effective dose.- Administer gantacurium as a slower infusion rather than a rapid bolus to minimize potential histamine release and cardiovascular effects. |
| Precipitation observed when mixing gantacurium and L-cysteine solutions | - High concentrations of reactants.- Incompatible buffer or solvent. | - Prepare solutions at the recommended concentrations. Diluting the reactants may prevent precipitation.- Ensure that the buffer or solvent system is compatible with both this compound and L-cysteine. |
Quantitative Data Summary
Table 1: In Vitro Cysteine Adduction Half-Times and In Vivo Duration of Action of Gantacurium and its Analogs
| Compound | In Vitro L-cysteine Adduction Half-Time (minutes) | In Vivo Duration of Block (minutes) at ~4-5x ED95 |
| Gantacurium | 0.2 | 10.4 |
| CW 002 | 11.4 | 28.1 |
| CW 011 | 13.7 | 33.3 |
Table 2: Reversal of Gantacurium-Induced Neuromuscular Blockade with L-cysteine in Preclinical Studies
| Gantacurium Dose | L-cysteine Dose | Time of L-cysteine Administration | Outcome |
| 8x ED95 | 10-50 mg/kg | After establishment of block | Recovery time decreased by 2 minutes. |
| 8x ED95 | Not specified | 1 minute after gantacurium | Recovery to a train-of-four ratio ≥ 0.90 was shortened by 6 minutes. |
| ~4-5x ED95 | 10-50 mg/kg | 1 minute after gantacurium | Block abolished within 2-3 minutes. |
| 8x ED95 | 10 mg/kg | Not specified | Reversal of effect within 1-2 minutes. |
Experimental Protocols
In Vitro Analysis of Gantacurium Reversal by L-cysteine using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for determining the rate of L-cysteine adduction to gantacurium in vitro.
Materials:
-
This compound
-
L-cysteine hydrochloride
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC system with a suitable C18 column
-
Mobile phase (e.g., acetonitrile/water gradient with a suitable ion-pairing agent)
-
UV detector
Procedure:
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Solution Preparation:
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Prepare a stock solution of this compound in an appropriate solvent (e.g., water or PBS).
-
Prepare a stock solution of L-cysteine hydrochloride in PBS and adjust the pH to 7.4.
-
-
Reaction Initiation:
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In a reaction vessel at a controlled temperature (e.g., 37°C), mix the gantacurium and L-cysteine solutions to achieve the desired final concentrations.
-
-
Time-Course Sampling:
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At various time points (e.g., 0, 0.5, 1, 2, 5, 10 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding a suitable quenching agent (e.g., an acidic solution) to stop the adduction process.
-
-
HPLC Analysis:
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Inject the quenched samples into the HPLC system.
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Monitor the disappearance of the gantacurium peak and the appearance of the cysteine-adduct peak over time using the UV detector at an appropriate wavelength.
-
-
Data Analysis:
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Calculate the concentration of gantacurium remaining at each time point.
-
Plot the natural logarithm of the gantacurium concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant.
-
The half-time for the reaction can be calculated as 0.693 divided by the rate constant.
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In Vivo Assessment of Gantacurium Reversal by L-cysteine in an Animal Model
This protocol provides a general workflow for assessing the reversal of gantacurium-induced neuromuscular blockade with L-cysteine in a suitable animal model (e.g., rat, monkey).
Materials:
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This compound
-
L-cysteine hydrochloride
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Anesthetic agent(s)
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Nerve stimulator for train-of-four (TOF) monitoring
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Force transducer or accelerometer to measure muscle twitch response
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Data acquisition system
Procedure:
-
Animal Preparation:
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Anesthetize the animal according to an approved protocol.
-
Place stimulating electrodes over a peripheral nerve (e.g., the ulnar nerve).
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Attach a force transducer or accelerometer to the corresponding muscle (e.g., the adductor pollicis) to record the twitch response.
-
-
Baseline Measurement:
-
Establish a stable baseline of neuromuscular function by delivering supramaximal nerve stimuli and recording the twitch height.
-
-
Induction of Neuromuscular Blockade:
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Administer a bolus dose of this compound intravenously to induce a profound neuromuscular block (e.g., >95% twitch depression).
-
-
Monitoring of Neuromuscular Blockade:
-
Continuously monitor the neuromuscular function using TOF stimulation.
-
-
Administration of Reversal Agent:
-
At a predetermined time point (e.g., 1 minute after gantacurium administration or upon spontaneous recovery to a certain level), administer a bolus dose of L-cysteine intravenously.
-
-
Monitoring of Recovery:
-
Continue to monitor the recovery of neuromuscular function until the TOF ratio returns to baseline (e.g., ≥ 0.9).
-
-
Data Analysis:
-
Measure the time from L-cysteine administration to the recovery of the TOF ratio to ≥ 0.9.
-
Compare the recovery times between different doses of L-cysteine or to a control group that receives saline instead of L-cysteine.
-
Visualizations
Caption: Chemical inactivation of gantacurium by L-cysteine adduction.
Caption: Experimental workflow for in vivo reversal assessment.
References
- 1. New Drug Developments for Neuromuscular Blockade and Reversal: Gantacurium, CW002, CW011, and Calabadion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel drug development for neuromuscular blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Rapid chemical antagonism of neuromuscular blockade by L-cysteine adduction to and inactivation of the olefinic (double-bonded) isoquinolinium diester compounds gantacurium (AV430A), CW 002, and CW 011 - PubMed [pubmed.ncbi.nlm.nih.gov]
Gantacurium Chloride and Bronchospasm: A Technical Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed information, troubleshooting guides, and frequently asked questions regarding the experimental neuromuscular blocking agent, gantacurium chloride, with a specific focus on its potential to induce bronchospasm. Although clinical development of this compound has been discontinued, this information may be valuable for researchers studying neuromuscular blocking agents and their mechanisms of action.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-depolarizing neuromuscular blocking agent. It acts as a competitive antagonist to acetylcholine at the nicotinic receptors on the motor endplate of the neuromuscular junction. Its unique feature is its ultra-short duration of action, which is due to a rapid chemical inactivation process.[1][2]
Q2: How is this compound metabolized?
A2: this compound undergoes a two-part inactivation process. The primary and most rapid route is chemical inactivation via adduction with the endogenous amino acid L-cysteine.[1] This is followed by a slower ester hydrolysis. This process is independent of body pH and temperature.
Q3: What is the potential for this compound to cause bronchospasm?
A3: Based on available preclinical and clinical data, this compound has a low potential for causing bronchospasm. To date, no incidents of bronchospasm associated with its intravenous administration have been reported in the literature.
Q4: How does this compound's potential for histamine release relate to bronchospasm?
A4: Neuromuscular blocking agents can sometimes induce bronchospasm through the release of histamine from mast cells. This compound has been shown to cause dose-dependent histamine release at doses of 3xED95 or higher in human volunteers. However, this has been associated with transient hypotension and cutaneous flushing, not bronchospasm. Doses at or below 2.5xED95 were not associated with significant histamine release.
Q5: Does this compound interact with muscarinic receptors in the airways?
A5: Studies in guinea pig models suggest that this compound is devoid of significant effects at airway M2 and M3 muscarinic receptors. Antagonism of M2 or potentiation of M3 receptors is a proposed mechanism for bronchospasm with some other neuromuscular blockers.
Troubleshooting Guides
Issue: Unexpected cardiovascular effects (hypotension, tachycardia) are observed at therapeutic doses during in vivo experiments.
| Potential Cause | Troubleshooting Steps |
| Dose-dependent histamine release | Confirm the administered dose is not significantly higher than 2.5xED95 for the animal model. Consider reducing the dose or the speed of bolus administration. Pre-treatment with antihistamines could be explored to isolate this effect. |
| Anesthetic interactions | Review the anesthetic protocol. Some anesthetics can potentiate the cardiovascular effects of neuromuscular blockers. Ensure consistent anesthetic depth. |
| Experimental animal sensitivity | Individual animal sensitivity can vary. Ensure a sufficient sample size to account for biological variability. |
Issue: Variability in the onset or duration of neuromuscular blockade.
| Potential Cause | Troubleshooting Steps |
| Instability of this compound in solution | Prepare solutions fresh for each experiment. Gantacurium's stability can be affected by buffer and pH. |
| Interaction with other administered compounds | Review all co-administered drugs for potential interactions that could alter the pharmacokinetics or pharmacodynamics of gantacurium. |
| Physiological variability in test subjects | Factors such as body temperature and acid-base balance can influence neuromuscular function, although gantacurium's inactivation is reportedly independent of these. Monitor and control these variables where possible. |
Quantitative Data Summary
Table 1: Dose-Dependent Histamine Release and Cardiovascular Effects of this compound in Human Volunteers
| Dose (mg/kg) | Multiple of ED95* | Histamine Release | Maximum Decrease in Mean Arterial Pressure | Maximum Increase in Heart Rate | Cutaneous Flushing |
| ≤ 0.45 | ≤ 2.5x | No | Not significant | Not significant | No |
| 0.54 | ~3x | Yes (1 of 4 volunteers) | 30% | 13% | No |
| 0.72 | ~4x | Yes (3 of 4 volunteers) | 17% - 34% | 16% - 25% | Yes |
*ED95 in humans is approximately 0.19 mg/kg. (Data synthesized from)
Table 2: Pharmacodynamic Profile of this compound in Preclinical Animal Models
| Animal Model | ED95 (mg/kg) | Onset of Action (at ~3xED95) | Duration of Action (to 95% twitch recovery at ~3xED95) | Notes |
| Rhesus Monkey | 0.16 | Faster than mivacurium | ~8.5 minutes | No cumulative effects observed with repeat dosing. |
| Cat | Not specified | Rapid | Shorter than mivacurium | |
| Dog | Not specified | Not specified | Not specified | No evidence of bronchoconstriction at up to 50xED95. |
| Guinea Pig | 0.064 | Not specified | Not specified | No effect on baseline pulmonary inflation pressure at up to 23xED95. |
(Data synthesized from)
Experimental Protocols
Protocol 1: In Vivo Guinea Pig Model for Airway Reactivity
This protocol is a summary of the methodology used to assess the effects of neuromuscular blocking agents on airway muscarinic receptors and histamine release.
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Animal Preparation: Male Hartley guinea pigs (approx. 400g) are anesthetized (e.g., with urethane). A tracheostomy is performed for mechanical ventilation.
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Physiological Monitoring: Pulmonary inflation pressure (as an index of airway resistance) and heart rate are continuously monitored and recorded.
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Neuromuscular Blockade Monitoring: The sciatic nerve is stimulated, and the evoked twitches of the gastrocnemius-soleus muscle are measured to determine the ED95 for muscle paralysis for the test compound.
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Muscarinic Receptor Stimulation:
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Vagal Nerve Stimulation (VNS): The vagus nerves are isolated and stimulated electrically to induce acetylcholine release, causing bronchoconstriction (increased pulmonary inflation pressure) and bradycardia.
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Intravenous Acetylcholine: Acetylcholine is administered intravenously to directly stimulate post-junctional M3 muscarinic receptors on airway smooth muscle.
-
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Drug Administration: Cumulative doses of this compound are administered intravenously. The effects on baseline pulmonary inflation pressure (to assess histamine release) and on VNS- and acetylcholine-induced responses are recorded.
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Controls: A negative control (e.g., cisatracurium) and a positive control (e.g., rapacuronium, known to interact with airway muscarinic receptors) are typically included for comparison.
Protocol 2: Assessment of Histamine Release in Human Volunteers
This protocol is a general summary of the approach used in clinical studies to evaluate histamine release.
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Subject Population: Healthy, consenting adult volunteers are enrolled.
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Anesthesia: A standardized general anesthetic regimen is administered (e.g., propofol, an opioid, and an inhaled anesthetic).
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Monitoring: Continuous monitoring of heart rate, arterial blood pressure (via an arterial line), and electrocardiogram is performed.
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Drug Administration: A rapid intravenous bolus of a specific dose of this compound is administered.
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Blood Sampling: Venous blood samples are collected at baseline (before gantacurium administration) and at specific time points after administration (e.g., 1, 2, and 5 minutes).
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Histamine Assay: Plasma is separated from the blood samples, and histamine concentrations are measured using a sensitive and specific assay (e.g., radioimmunoassay).
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Clinical Observation: Subjects are observed for clinical signs of histamine release, such as cutaneous flushing (e.g., on the face and chest) and changes in hemodynamic parameters.
Visualizations
Caption: Potential mechanisms of neuromuscular blocker-induced bronchospasm.
Caption: Experimental workflow for guinea pig airway reactivity study.
References
managing hypotension associated with gantacurium chloride administration
Technical Support Center: Gantacurium Chloride Administration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for during experimental procedures.
Troubleshooting Guide: Managing Hypotension
This guide provides a step-by-step approach to address hypotension observed during the experimental application of this compound.
| Issue | Potential Cause | Recommended Action |
| Sudden drop in blood pressure immediately following bolus administration | Rapid administration leading to significant histamine release. | 1. Reduce Administration Rate: Administer this compound slowly over 75 seconds to minimize peak plasma concentrations and reduce histamine release.[1] 2. Dose Adjustment: If hypotension persists, consider reducing the dose for subsequent experiments. 3. Pre-treatment: In animal models, pretreatment with H1 and H2 receptor antagonists can be considered to mitigate hypotensive effects.[1][2] |
| Persistent Hypotension | High dosage of this compound. | 1. Review Dosage: Ensure the administered dose is appropriate for the animal model and experimental goals. The ED95 in humans is 0.19 mg/kg.[3][4] Doses exceeding 2.5x ED95 are more likely to cause histamine release. 2. Fluid Administration: If experimentally permissible, administer an intravenous crystalloid bolus to expand intravascular volume. 3. Vasopressor Support: In cases of severe, persistent hypotension, the use of a vasopressor like norepinephrine may be necessary to restore blood pressure. |
| Variable Hypotensive Response Between Subjects | Individual differences in sensitivity to histamine. | 1. Establish Baseline: Ensure stable baseline hemodynamic parameters are recorded before gantacurium administration. 2. Consistent Monitoring: Continuously monitor blood pressure and heart rate throughout the experiment. 3. Exclusion Criteria: Consider establishing criteria for excluding subjects that exhibit excessive hemodynamic instability at baseline. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is this compound and why was it developed?
This compound is an investigational, non-depolarizing neuromuscular blocking agent. It was designed to have a rapid onset of action and an ultra-short duration, making it a potential alternative to succinylcholine for facilitating endotracheal intubation and providing muscle relaxation during surgery. However, its clinical development has been discontinued.
Q2: What is the primary cause of hypotension associated with this compound?
The primary cause of hypotension is dose-dependent histamine release. Higher doses and rapid bolus administration of this compound can lead to significant histamine release, resulting in vasodilation and a subsequent drop in blood pressure.
Dose and Administration
Q3: What is the recommended dose of this compound to minimize the risk of hypotension?
To minimize hypotension, it is crucial to use the lowest effective dose. The ED95 (the dose required to produce 95% suppression of muscle twitch) in humans is 0.19 mg/kg. Doses up to 2.5x ED95 (approximately 0.45 mg/kg) are generally not associated with significant histamine release. Higher doses, particularly 3x ED95 and above, are associated with an increased incidence of hypotension.
Q4: How does the rate of administration affect the risk of hypotension?
The rate of administration is a critical factor. Rapid intravenous bolus injection (<5 seconds) is more likely to cause a spike in plasma histamine levels and subsequent hypotension. A slower administration over 75 seconds has been shown to prevent significant increases in plasma histamine and abolish the hemodynamic response.
Experimental Data
Q5: What does the quantitative data show regarding gantacurium-induced hypotension?
Clinical and preclinical studies have provided the following data on the hemodynamic effects of this compound:
| Dose (relative to ED95) | Dose (mg/kg) | Incidence of Hypotension/Histamine Release | Maximum Decrease in Blood Pressure | Species |
| ≤2.5x ED95 | ≤0.45 mg/kg | Not associated with histamine release. | - | Human Volunteers |
| ~3x ED95 | 0.54 mg/kg | 1 in 4 volunteers experienced histamine release with associated hypotension. | 30% | Human Volunteers |
| 4x ED95 | 0.72 mg/kg | 3 in 4 volunteers experienced histamine release with associated hypotension. | 17% to 34% | Human Volunteers |
| 25-50x ED95 | - | Minimal histamine release. | 10-25% | Preclinical (Animal) |
ED95 in humans = 0.19 mg/kg. Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Evaluation of Gantacurium-Induced Hypotension in an Animal Model
This protocol outlines a method for assessing the cardiovascular effects of this compound in a suitable animal model (e.g., beagle dogs, rhesus monkeys).
1. Animal Preparation and Anesthesia:
- Anesthetize the animal using a standard, stable anesthetic regimen that has minimal impact on cardiovascular function.
- Intubate the animal and provide mechanical ventilation.
- Place an arterial line for continuous blood pressure monitoring and a venous line for drug administration.
2. Baseline Monitoring:
- Allow the animal to stabilize after instrumentation.
- Record baseline hemodynamic parameters, including mean arterial pressure (MAP), heart rate, and electrocardiogram (ECG) for at least 30 minutes to ensure stability.
3. Gantacurium Administration:
- Prepare a solution of this compound of known concentration.
- Administer a predetermined dose of this compound intravenously. To investigate dose-dependency, a dose-escalation study design can be employed, starting with doses below the expected ED95 and gradually increasing.
- To assess the impact of administration rate, compare a rapid bolus injection (<5 seconds) with a slow infusion (over 75 seconds) in different experimental groups.
4. Data Collection and Analysis:
- Continuously record MAP and heart rate throughout the experiment.
- Collect blood samples at baseline and at specific time points after gantacurium administration to measure plasma histamine concentrations.
- Analyze the data to determine the dose-response relationship between this compound and the change in MAP. Correlate changes in MAP with plasma histamine levels.
Signaling Pathways and Workflows
Histamine-Induced Vasodilation Pathway
The following diagram illustrates the signaling pathway leading to vasodilation upon histamine release, which is the primary mechanism of gantacurium-associated hypotension.
Caption: Signaling pathway of histamine-induced vasodilation.
Experimental Workflow for Investigating Gantacurium-Induced Hypotension
This diagram outlines the logical workflow for conducting an experiment to investigate hypotension associated with this compound.
Caption: Workflow for hypotensive effects of gantacurium.
References
- 1. Atracurium: clinical strategies for preventing histamine release and attenuating the haemodynamic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental and clinical evaluation of neuromuscular blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Drug Developments for Neuromuscular Blockade and Reversal: Gantacurium, CW002, CW011, and Calabadion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel drug development for neuromuscular blockade - PMC [pmc.ncbi.nlm.nih.gov]
Gantacurium Chloride Degradation: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with gantacurium chloride.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing rapid degradation. What are the primary factors I should consider?
A1: The stability of this compound is significantly influenced by temperature and pH. Elevated temperatures and higher pH levels will accelerate its degradation. For optimal stability, it is recommended to store solutions at controlled, lower temperatures and maintain a lower pH.
Q2: What is the expected degradation pathway for this compound?
A2: this compound degradation primarily occurs through two pathways: adduction of L-cysteine to one of the acrylate moieties and subsequent ester hydrolysis. This process results in the formation of a cysteine adduct and the corresponding acrylate.
Q3: How does pH affect the degradation rate of this compound?
A3: The degradation of this compound is pH-dependent. Slower degradation is observed at a lower pH. For instance, its stability is significantly greater at a pH of 4 compared to higher pH values.
Q4: What role does temperature play in the stability of this compound?
A4: Temperature is a critical factor in the degradation of this compound. Increased temperatures will lead to a faster rate of degradation. It is crucial to handle and store this compound at recommended low temperatures to minimize degradation.
Troubleshooting Guide
Issue: Unexpectedly high levels of degradation products observed in my sample.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Elevated Storage Temperature | Verify the storage temperature of your this compound solution. Ensure it is stored at the recommended low temperature. | Reduced rate of degradation and preservation of the parent compound. |
| Incorrect pH of Solution | Measure the pH of your solution. Adjust to a lower pH range (e.g., pH 4) if it is too high. | Slower degradation of this compound. |
| Contamination with L-cysteine | Analyze the sample for the presence of exogenous L-cysteine, which can accelerate degradation through adduction. | Identification and elimination of the contamination source to prevent accelerated degradation. |
Quantitative Data Summary
The following table summarizes the key factors affecting the degradation rate of this compound.
| Factor | Effect on Degradation Rate | Recommended Condition |
| Temperature | Increases with higher temperature | Store at controlled low temperatures |
| pH | Increases with higher pH | Maintain a lower pH (e.g., pH 4) |
Experimental Protocols
Protocol 1: Determination of this compound Degradation Rate by High-Performance Liquid Chromatography (HPLC)
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Sample Preparation: Prepare solutions of this compound in buffers of varying pH (e.g., pH 4, 7, and 9).
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Incubation: Incubate the prepared samples at different temperatures (e.g., 4°C, 25°C, and 40°C).
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Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each sample.
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HPLC Analysis: Analyze the aliquots using a reverse-phase HPLC method to quantify the concentration of this compound and its degradation products.
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Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine the degradation rate constant.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Workflow for determining degradation rate.
Gantacurium Chloride Cumulative Effects Investigation: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers investigating the cumulative effects of gantacurium chloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an investigational, non-depolarizing, ultra-short-acting neuromuscular blocking agent.[1] Its primary mechanism of action is antagonism of nicotinic acetylcholine receptors at the neuromuscular junction. A key feature of gantacurium is its unique and rapid inactivation in the body through a process called cysteine adduction, which is a fast chemical degradation, supplemented by a slower pH-sensitive hydrolysis.[2] This inactivation is independent of renal or hepatic function.[2]
Q2: Does this compound exhibit cumulative neuromuscular blocking effects?
Preclinical and clinical data strongly indicate a lack of cumulative neuromuscular blocking effects with this compound.[1][2] Studies have shown that the spontaneous recovery rate is rapid, predictable, and, most importantly, independent of the administered dose (from 1 to 4 times the ED95). Even with increasing doses, recovery intervals do not change, which is a key indicator of non-cumulative action. For instance, in preclinical studies, increasing the dose up to 3.2 mg/kg did not alter recovery intervals.
Q3: What are the expected onset and duration of action of this compound?
This compound is characterized by a rapid onset and an ultra-short duration of action. In human volunteers under anesthesia, the ED95 (the dose required to produce 95% suppression of the first twitch of the train-of-four) is approximately 0.19 mg/kg.
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Onset: Maximum neuromuscular block is achieved in less than 90 seconds at doses ranging from 2.5 to 3 times the ED95.
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Duration: The clinical duration of action is generally less than 10 minutes for doses up to 0.72 mg/kg. Complete spontaneous recovery to a Train-of-Four (TOF) ratio of 0.9 or greater typically occurs within 15 minutes.
Q4: What are the potential adverse effects associated with this compound administration, particularly concerning histamine release?
The primary dose-dependent adverse effect of this compound is histamine release, which can lead to transient hypotension and reflex tachycardia.
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At doses up to 2.5 times the ED95 (approximately 0.45 mg/kg), this compound is generally not associated with histamine release.
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At a dose of just under 3 times the ED95 (0.54 mg/kg), a study reported that one out of four volunteers experienced histamine release with associated hypotension (a maximum decrease in blood pressure of 30% and a 13% increase in heart rate) but without cutaneous flushing.
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At the highest tested dose of 0.72 mg/kg, three out of four volunteers showed signs of histamine release, including transient hypotension (17% to 34% maximum decrease in blood pressure), tachycardia (16% to 25% maximum increase in heart rate), and cutaneous flushing. These effects were short-lived, lasting no more than two minutes, and did not necessitate medical intervention.
Q5: Can the neuromuscular blockade induced by this compound be reversed?
Yes, the neuromuscular blockade can be reversed. Due to its rapid spontaneous recovery, reversal agents may not always be necessary. However, if required, the blockade can be antagonized with acetylcholinesterase inhibitors. Furthermore, a unique aspect of gantacurium's pharmacology is the potential for accelerated reversal by the administration of L-cysteine, which is the molecule responsible for its natural rapid inactivation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Variability in Onset and Duration of Blockade | Inaccurate dosing, improper administration technique, physiological variability in subjects. | 1. Ensure precise calculation of dosage based on the subject's weight. 2. Administer as a rapid intravenous bolus for consistent onset. 3. Monitor physiological parameters (e.g., temperature, pH) as they can influence drug metabolism, although gantacurium's primary inactivation is less dependent on these factors. |
| Unexpectedly Prolonged Recovery | While gantacurium has a low potential for this, consider potential drug interactions or underlying subject conditions. | 1. Review all co-administered medications for potential interactions. 2. Verify the subject's baseline neuromuscular function and rule out any underlying neuromuscular disorders. 3. Ensure proper functioning of the neuromuscular monitoring equipment. |
| Inconsistent Neuromuscular Monitoring Readings | Improper electrode placement, inadequate stimulation current, or subject movement. | 1. Ensure correct placement of stimulating electrodes over the ulnar nerve. 2. Determine the supramaximal stimulation current before administering the neuromuscular blocking agent. 3. Secure the limb to prevent movement artifacts. |
| Evidence of Histamine Release at Lower Than Expected Doses | Rapid injection of a concentrated solution, individual subject sensitivity. | 1. Consider a slower rate of injection or dilution of the drug solution. 2. Pre-treat with H1 and H2 antagonists if clinically appropriate and not a confounding factor for the experiment. |
Data Presentation
Table 1: Pharmacodynamic Profile of this compound in Humans
| Parameter | Value | Dosing Conditions |
| ED95 | 0.19 mg/kg | N/A |
| Onset of Maximum Block | ≤ 90 seconds | 2.5 - 3 x ED95 |
| Clinical Duration | ≤ 10 minutes | Up to 0.72 mg/kg |
| 25-75% Recovery Index | 3 minutes | 1 - 4 x ED95 |
| Complete Recovery (TOF ≥ 0.9) | ≤ 15 minutes | 1 - 4 x ED95 |
Table 2: Dose-Response of Histamine Release and Hemodynamic Effects
| Dose (multiple of ED95) | Dose (mg/kg) | Histamine Release | Max. Decrease in Blood Pressure | Max. Increase in Heart Rate | Cutaneous Flushing |
| ≤ 2.5x | ≤ 0.45 | Not Associated | N/A | N/A | No |
| ~3x | 0.54 | 1 in 4 subjects | 30% | 13% | No |
| 3.8x | 0.72 | 3 in 4 subjects | 17% - 34% | 16% - 25% | Yes |
Experimental Protocols
Protocol for Assessing Cumulative Effects of this compound
This protocol is designed to determine if repeated administration of this compound leads to a prolongation of neuromuscular blockade.
1. Subject Preparation:
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Anesthetize the subject and ensure adequate ventilation.
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Place stimulating electrodes over the ulnar nerve and a recording electrode over the adductor pollicis muscle.
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Establish a stable baseline of neuromuscular function using Train-of-Four (TOF) stimulation.
2. Dosing and Monitoring:
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Administer an initial bolus dose of this compound (e.g., 1-2 x ED95).
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Monitor the TOF count and ratio continuously.
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Allow for spontaneous recovery to a predetermined level (e.g., T1 twitch height of 25% of baseline or a TOF ratio of 0.9).
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Once the recovery point is reached, administer a subsequent identical bolus dose of this compound.
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Repeat this process for a predetermined number of doses (e.g., 3-5 administrations).
3. Data Analysis:
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For each dose, measure the time from administration to the return to the predetermined recovery point (e.g., clinical duration).
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Compare the duration of blockade after each successive dose.
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A lack of significant increase in the duration of blockade with repeated doses indicates an absence of cumulative effects.
Protocol for Quantifying Histamine Release
This protocol outlines a method for measuring plasma histamine levels following this compound administration.
1. Subject Preparation:
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Place an indwelling intravenous catheter for blood sampling.
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Anesthetize the subject.
2. Dosing and Sampling:
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Collect a baseline blood sample immediately before drug administration.
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Administer the desired dose of this compound as a rapid intravenous bolus.
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Collect serial blood samples at predetermined time points post-administration (e.g., 1, 2, 5, and 10 minutes).
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Immediately place blood samples on ice and centrifuge at a low temperature to separate the plasma.
3. Histamine Assay:
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Analyze the plasma samples for histamine concentration using a validated method, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
4. Data Analysis:
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Plot the plasma histamine concentration over time for each dose level.
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Compare the peak histamine levels and the area under the curve for different doses to establish a dose-response relationship.
Mandatory Visualizations
Caption: Mechanism of action and inactivation pathway of this compound.
Caption: Workflow for investigating the cumulative effects of this compound.
References
gantacurium chloride drug interactions and contraindications in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gantacurium chloride.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during experiments involving this compound.
I. Drug Interactions
Q1: We are observing a more potent or prolonged neuromuscular blockade than expected when co-administering this compound with an inhaled anesthetic (e.g., isoflurane, sevoflurane, desflurane). Why is this happening and how can we manage it?
A1: Inhaled anesthetics are known to potentiate the effects of non-depolarizing neuromuscular blocking agents. This is a class effect and is expected with this compound. The potentiation is due to a combination of factors, including increased muscle blood flow, depression of the central nervous system, and direct effects on the neuromuscular junction.
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Troubleshooting:
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Dose Reduction: Reduce the initial and maintenance doses of this compound when used concomitantly with inhaled anesthetics. The exact dose reduction will need to be determined empirically for your specific experimental model and anesthetic concentration.
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Neuromuscular Monitoring: Employ rigorous neuromuscular monitoring (e.g., train-of-four [TOF] stimulation) to titrate the this compound dose to the desired level of blockade and to monitor recovery.
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Consider TIVA: If precise control over neuromuscular blockade is critical and potentiation by inhaled anesthetics is a concern, consider using a total intravenous anesthesia (TIVA) protocol.
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Q2: We are using an aminoglycoside antibiotic (e.g., gentamicin) in our animal model and have noticed a significant prolongation of the neuromuscular blockade induced by this compound. What is the mechanism and how can we reverse this?
A2: Aminoglycoside antibiotics can interfere with neuromuscular transmission by inhibiting the pre-junctional release of acetylcholine and by stabilizing the post-junctional membrane. This leads to a potentiation of the effects of non-depolarizing neuromuscular blockers like this compound.
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Troubleshooting:
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Dose Adjustment: If co-administration is unavoidable, significantly reduce the dose of this compound.
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Reversal: The potentiation of neuromuscular blockade by aminoglycosides may not be effectively reversed by standard anticholinesterase agents. The primary method for reversing gantacurium-induced blockade, L-cysteine, should still be effective as it acts directly on the gantacurium molecule. However, the underlying potentiation by the aminoglycoside will persist. Calcium administration has been shown to partially antagonize the neuromuscular effects of aminoglycosides.[1]
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Alternative Antibiotics: If possible, consider using an antibiotic from a different class that does not interfere with neuromuscular function.
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Q3: Can we use calcium channel blockers (e.g., verapamil) in our experimental setup with this compound?
A3: Caution is advised. Calcium channel blockers can potentiate the effects of non-depolarizing neuromuscular blocking agents by interfering with calcium influx at the nerve terminal, which is necessary for acetylcholine release.
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Troubleshooting:
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Monitor Closely: If co-administration is necessary, implement continuous neuromuscular monitoring to detect any potentiation of the blockade.
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Dose Reduction: Be prepared to reduce the dose of this compound.
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Reversal: L-cysteine should be effective in reversing the gantacurium-induced component of the blockade.
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Q4: We are having difficulty reversing the neuromuscular blockade of this compound with anticholinesterases (e.g., neostigmine). Is this expected?
A4: While gantacurium is a non-depolarizing neuromuscular blocker and can be reversed by cholinesterase inhibitors, its primary and most rapid reversal agent is L-cysteine.[2] Spontaneous recovery from gantacurium is also very rapid. The use of anticholinesterases for reversal may be less effective and slower compared to L-cysteine. For rapid and reliable reversal, L-cysteine is the recommended agent.
II. Contraindications & Safety
Q5: We are planning a study in an animal model with renal impairment. Is it safe to use this compound?
A5: this compound is metabolized by rapid adduction of endogenous L-cysteine and slower ester hydrolysis in the plasma, independent of renal function.[3] Therefore, its clearance is not expected to be affected by renal impairment, and dose adjustments are likely not necessary. This makes gantacurium a potentially advantageous agent in this experimental setting compared to other neuromuscular blockers that rely on renal excretion. However, it is always prudent to monitor neuromuscular function closely in any compromised animal model.
Q6: What about using this compound in models of hepatic insufficiency?
A6: Similar to renal impairment, the metabolism of this compound is independent of hepatic function.[3] It does not rely on liver enzymes for its breakdown. Therefore, hepatic insufficiency is not expected to alter its pharmacokinetic or pharmacodynamic profile.
Q7: We have observed hypotension and flushing in our animals after administering a high dose of this compound. What is the cause and how can we mitigate this?
A7: this compound can cause a dose-dependent release of histamine, which can lead to transient hypotension, tachycardia, and cutaneous flushing.[2]
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Troubleshooting:
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Dose-Response: This effect is typically seen at higher doses (e.g., ≥ 3x ED95). Consider using the lowest effective dose.
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Administration Rate: Administering the drug as a slower bolus or an infusion may help to reduce the peak plasma concentration and minimize histamine release.
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Antihistamine Pre-treatment: In some experimental protocols, pre-treatment with H1 and H2 histamine receptor antagonists may be used to blunt the cardiovascular effects of histamine release.
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Quantitative Data Summary
Table 1: Pharmacodynamic Properties of this compound
| Parameter | Species | Value | Anesthesia | Reference |
| ED95 | Human | 0.19 mg/kg | Propofol/fentanyl/N2O/O2 | |
| Rhesus Monkey | 0.081 ± 0.05 mg/kg | Isoflurane | ||
| Cat | - | - | ||
| Guinea Pig | 0.064 ± 0.0006 mg/kg | Urethane | ||
| Onset of Max Block (2.5-3x ED95) | Human | ≤ 90 seconds | Propofol/fentanyl/N2O/O2 | |
| Clinical Duration (up to 0.72 mg/kg) | Human | ≤ 10 minutes | Propofol/fentanyl/N2O/O2 | |
| Time to TOF 90% Recovery | Human | ≤ 15 minutes | Propofol/fentanyl/N2O/O2 | |
| 25-75% Recovery Index | Human | 3 minutes | Propofol/fentanyl/N2O/O2 |
Table 2: Reversal of this compound Neuromuscular Blockade with L-cysteine
| Species | Gantacurium Dose | L-cysteine Dose | Time of Administration | Reversal Time | Reference |
| Rhesus Monkey | ~4-5x ED95 | 10-50 mg/kg IV | 1 min after gantacurium | 2-3 minutes |
Table 3: Histamine Release with this compound in Humans
| Gantacurium Dose | Histamine Release | Associated Effects | Reference |
| ≤ 0.45 mg/kg (≤2.5x ED95) | Not associated | - | |
| 0.54 mg/kg (~3x ED95) | Observed in 1 of 4 volunteers | Transient hypotension, no flushing | |
| 0.72 mg/kg | Observed in 3 of 4 volunteers | Transient hypotension (17-34% decrease), tachycardia (16-25% increase), cutaneous flushing |
Experimental Protocols
Protocol 1: General Method for Assessing the Interaction of this compound with Inhaled Anesthetics
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Animal Model: Use a suitable animal model (e.g., rat, rabbit, or pig) instrumented for neuromuscular monitoring and controlled ventilation.
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Anesthesia: Anesthetize the animals with a baseline anesthetic that has minimal effects on neuromuscular transmission (e.g., an injectable anesthetic like pentobarbital or a TIVA protocol with propofol and an opioid).
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Neuromuscular Monitoring: Place stimulating electrodes along a peripheral nerve (e.g., sciatic or ulnar nerve) and a force transducer on the corresponding muscle (e.g., gastrocnemius or adductor pollicis) to record twitch response. Deliver supramaximal nerve stimulation using a TOF pattern (four pulses at 2 Hz every 15 seconds).
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Baseline Gantacurium Dose-Response: Establish a baseline dose-response curve for this compound by administering incremental doses and recording the depression of the first twitch (T1) of the TOF. Determine the ED50 and ED95.
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Introduction of Inhaled Anesthetic: Introduce the inhaled anesthetic (e.g., isoflurane) at a stable, clinically relevant end-tidal concentration (e.g., 1.0-1.5 MAC).
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Repeat Gantacurium Dose-Response: After a stabilization period with the inhaled anesthetic, repeat the this compound dose-response curve.
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Data Analysis: Compare the ED50 and ED95 values in the presence and absence of the inhaled anesthetic to quantify the degree of potentiation. Also, compare the duration of action and recovery profiles.
Protocol 2: Method for Evaluating the Reversal of this compound with L-cysteine
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Animal Model & Anesthesia: Use an appropriate animal model under stable anesthesia as described in Protocol 1.
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Neuromuscular Monitoring: Employ TOF monitoring as previously described.
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Induction of Blockade: Administer a bolus dose of this compound sufficient to produce a deep neuromuscular blockade (e.g., >95% depression of T1).
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Reversal Administration: At a predetermined time point after the induction of blockade (e.g., at the time of maximal block or after a set duration), administer a bolus of L-cysteine (e.g., 10-50 mg/kg IV).
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Monitor Recovery: Continuously monitor the recovery of the TOF ratio (T4/T1) and the return of T1 to baseline.
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Control Group: Include a control group that receives saline instead of L-cysteine to measure the spontaneous recovery time.
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Data Analysis: Compare the time to 90% recovery of the TOF ratio in the L-cysteine and control groups.
Visualizations
Caption: Metabolism of this compound.
Caption: Drug Classes that Potentiate Gantacurium's Effect.
Caption: Mitigation of Gantacurium-Induced Histamine Release.
References
Validation & Comparative
A Comparative Analysis of Gantacurium Chloride and Succinylcholine: Onset and Duration of Neuromuscular Blockade
For Immediate Release
This guide provides a detailed comparison of the neuromuscular blocking agents gantacurium chloride and succinylcholine, focusing on their onset of action and duration of effect. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview based on available clinical data.
Executive Summary
This compound, an investigational non-depolarizing neuromuscular blocking agent, and succinylcholine, a long-established depolarizing agent, both exhibit a rapid onset of action, making them suitable for procedures requiring swift muscle relaxation, such as endotracheal intubation. However, they differ significantly in their duration of action and mechanism of metabolism. This compound is characterized by an ultra-short duration of action and a novel chemical degradation pathway, while succinylcholine has a slightly longer duration and is metabolized by plasma cholinesterase.
Comparative Data: Onset and Duration
The following table summarizes the key pharmacokinetic parameters of this compound and succinylcholine.
| Parameter | This compound | Succinylcholine |
| Drug Class | Non-depolarizing neuromuscular blocker | Depolarizing neuromuscular blocker |
| ED₉₅ | 0.19 mg/kg[1][2] | Not typically defined in the same manner |
| Onset of Action | ≤90 seconds (at 2.5-3x ED₉₅)[1] | 30-60 seconds (intravenous)[3] |
| Clinical Duration | ≤10 minutes (for doses up to 0.72 mg/kg)[1] | 4-6 minutes |
| Time to Complete Recovery | ≤15 minutes (to TOF ratio of 90%) | Approximately 7-12 minutes |
Mechanism of Action
The two agents achieve neuromuscular blockade through distinct signaling pathways at the neuromuscular junction.
This compound: A Competitive Antagonist
This compound acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the motor endplate. By binding to these receptors, it prevents acetylcholine from binding, thereby inhibiting depolarization and subsequent muscle contraction.
Caption: this compound Signaling Pathway
Succinylcholine: A Depolarizing Agonist
Succinylcholine, being structurally similar to acetylcholine, acts as an agonist at the nAChRs. It binds to the receptors and causes a prolonged depolarization of the motor endplate. This initial depolarization leads to transient muscle fasciculations, followed by a state of flaccid paralysis because the persistently depolarized membrane cannot respond to further neural stimulation.
Caption: Succinylcholine Signaling Pathway
Experimental Protocols
The determination of onset and duration of neuromuscular blocking agents is typically conducted in clinical trials involving healthy volunteers or surgical patients under general anesthesia.
General Experimental Workflow
A standardized methodology is employed to assess the degree of neuromuscular blockade over time. This involves the use of a peripheral nerve stimulator to deliver electrical impulses to a motor nerve and measuring the resulting muscle contraction.
Caption: Neuromuscular Blockade Assessment Workflow
Key Methodological Components:
-
Patient Population: Studies are typically conducted in adult patients (ASA physical status I and II) undergoing elective surgery requiring general anesthesia and muscle relaxation.
-
Anesthesia: A standardized anesthetic regimen is used, often involving agents like propofol, fentanyl, and an inhaled anesthetic, to minimize confounding effects on neuromuscular function.
-
Neuromuscular Monitoring: The ulnar nerve is commonly stimulated at the wrist, and the evoked twitch response of the adductor pollicis muscle is measured. Quantitative monitoring techniques such as acceleromyography or mechanomyography are preferred over subjective visual or tactile assessments.
-
Stimulation Patterns:
-
Train-of-Four (TOF) Stimulation: This is the most common method for monitoring non-depolarizing blockade. It involves four consecutive stimuli, and the ratio of the fourth twitch to the first (TOF ratio) is a measure of recovery.
-
Single Twitch Stimulation: This can be used to determine the onset of both depolarizing and non-depolarizing blockade by observing the depression of a single twitch response from baseline.
-
-
Drug Administration: The neuromuscular blocking agent is administered as a rapid intravenous bolus.
-
Data Points:
-
Onset of Action: The time from the end of drug injection to the maximum depression of the first twitch of the TOF or a single twitch.
-
Clinical Duration: The time from drug administration to the recovery of the first twitch to 25% of its baseline value.
-
Recovery Index: The time taken for the first twitch to recover from 25% to 75% of its baseline value.
-
Time to TOF Ratio ≥ 0.9: The time to achieve a TOF ratio of 0.9 is considered the point of adequate recovery of neuromuscular function.
-
Conclusion
This compound and succinylcholine both offer a rapid onset of neuromuscular blockade. The primary distinction lies in their duration of action and mechanism of metabolism. This compound's ultra-short duration and its degradation via cysteine adduction, independent of renal or hepatic function, present a potentially different safety and recovery profile compared to succinylcholine, which is metabolized by plasma cholinesterase. The choice between these agents in a clinical or research setting will depend on the specific requirements of the procedure and the patient's physiological status. Further head-to-head clinical trials are necessary to fully elucidate the comparative efficacy and safety of these two agents.
References
A Comparative Guide to Gantacurium Chloride, Atracurium, and Cisatracurium for Neuromuscular Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the neuromuscular blocking agents gantacurium chloride, atracurium, and cisatracurium. The information presented is intended to assist researchers, scientists, and drug development professionals in understanding the key differences in performance, mechanism of action, and experimental considerations for these compounds.
Executive Summary
This compound is an investigational, ultra-short-acting, non-depolarizing neuromuscular blocking agent, distinguishing itself from the established intermediate-acting agents, atracurium and cisatracurium. The primary difference lies in their metabolic pathways: gantacurium is degraded by adduction with the amino acid L-cysteine, a rapid and novel mechanism of inactivation. In contrast, atracurium and its stereoisomer, cisatracurium, are primarily eliminated via Hofmann elimination, a temperature- and pH-dependent process, and to a lesser extent by ester hydrolysis. These distinct elimination pathways result in different pharmacokinetic and pharmacodynamic profiles, as well as varying potential for side effects. While gantacurium offers the potential for rapid onset and offset of action, atracurium and cisatracurium have well-established clinical profiles. Cisatracurium, a single isomer of atracurium, was developed to reduce the incidence of histamine release associated with the parent compound.
Data Presentation: Quantitative Comparison of Neuromuscular Blocking Agents
The following tables summarize the key quantitative parameters for this compound, atracurium, and cisatracurium based on available clinical data. It is important to note that direct head-to-head clinical trials involving all three agents are limited; therefore, the data presented are compiled from various studies and should be interpreted with consideration of the different experimental conditions.
| Parameter | This compound | Atracurium | Cisatracurium |
| Potency (ED95) | ~0.19 mg/kg[1][2] | ~0.2 mg/kg[3] | ~0.04 - 0.05 mg/kg[3][4] |
| Onset of Action (at 2-3x ED95) | ≤ 90 seconds | 2.3 ± 1.1 minutes | 3.1 ± 1.0 minutes |
| Clinical Duration (T25%) | ≤ 10 minutes | 35.4 ± 4.64 minutes | 64.6 ± 6.18 minutes |
| Recovery Index (25-75%) | ~3 minutes | 18 ± 8 minutes | 18 ± 11 minutes |
ED95: The dose required to produce 95% suppression of the first twitch (T1) of the train-of-four (TOF). Onset of action and clinical duration can vary depending on the dose administered and the anesthetic technique used.
Experimental Protocols
To provide a framework for comparative studies, a representative experimental protocol for evaluating neuromuscular blocking agents is detailed below. This protocol is based on methodologies reported in randomized controlled trials comparing atracurium and cisatracurium.
Objective: To compare the pharmacodynamic profile (onset, duration, and recovery characteristics) and hemodynamic stability of two or more non-depolarizing neuromuscular blocking agents.
Study Design: A prospective, randomized, double-blind, parallel-group clinical trial.
Patient Population:
-
Inclusion Criteria: Adult patients (ASA physical status I or II) scheduled for elective surgery requiring general anesthesia and endotracheal intubation, with an anticipated duration of at least 90 minutes.
-
Exclusion Criteria: Patients with known neuromuscular, renal, or hepatic disease; history of allergic reaction to anesthetic agents; pregnancy; or those receiving medications known to interfere with neuromuscular transmission.
Anesthetic Technique:
-
Premedication: Intravenous midazolam (0.02-0.03 mg/kg) administered 5-10 minutes before induction of anesthesia.
-
Induction: Anesthesia is induced with propofol (2-2.5 mg/kg) and fentanyl (1-2 mcg/kg).
-
Maintenance: Anesthesia is maintained with a volatile anesthetic (e.g., sevoflurane) in an oxygen/air mixture to maintain a stable depth of anesthesia (e.g., Bispectral Index [BIS] between 40 and 60).
Neuromuscular Monitoring:
-
Stimulation: The ulnar nerve is stimulated at the wrist using supramaximal square-wave impulses of 0.2 ms duration in a train-of-four (TOF) pattern every 15 seconds.
-
Measurement: The evoked compound muscle action potential of the adductor pollicis muscle is recorded using acceleromyography.
-
Parameters Measured:
-
Onset Time: Time from the end of the neuromuscular blocking agent injection to 95% depression of the first twitch (T1) height.
-
Clinical Duration (T25%): Time from injection to the recovery of T1 to 25% of its baseline value.
-
Recovery Index (25-75%): Time taken for T1 to recover from 25% to 75% of its baseline value.
-
TOF Ratio Recovery: Time to recovery of the TOF ratio (T4/T1) to 0.9.
-
Drug Administration:
-
Following induction and stabilization of anesthesia, a baseline TOF measurement is obtained.
-
Patients are randomized to receive an intravenous bolus dose of the study drug (e.g., this compound, atracurium, or cisatracurium) at a specified multiple of its ED95.
-
The drug is administered as a rapid bolus over 5-10 seconds.
Data Collection and Analysis:
-
Neuromuscular data are continuously recorded.
-
Hemodynamic parameters (heart rate, mean arterial pressure) are recorded at baseline, immediately after induction, after administration of the neuromuscular blocking agent, at intubation, and at regular intervals thereafter.
-
Statistical analysis is performed to compare the pharmacodynamic and hemodynamic variables between the groups.
Mandatory Visualizations
Signaling Pathway: Neuromuscular Blockade at the Nicotinic Acetylcholine Receptor
Caption: Mechanism of non-depolarizing neuromuscular blockade.
Experimental Workflow: Comparative Clinical Trial
Caption: Workflow of a randomized controlled trial comparing neuromuscular blockers.
Logical Relationship: Elimination Pathways
Caption: Contrasting elimination pathways of the neuromuscular blockers.
References
A Preclinical Head-to-Head: Gantacurium Chloride versus Mivacurium
In the landscape of neuromuscular blocking agents, the quest for compounds with a rapid onset and ultrashort duration of action continues. This guide provides a detailed preclinical comparison of gantacurium chloride, an investigational non-depolarizing neuromuscular blocking drug, and mivacurium, a clinically established short-acting agent. The following analysis is based on available preclinical data, primarily from studies conducted in Rhesus monkeys, to offer researchers, scientists, and drug development professionals a comprehensive overview of their comparative pharmacology.
Comparative Efficacy and Potency
Preclinical investigations in Rhesus monkeys have revealed that this compound and mivacurium exhibit identical potency.[1] However, significant differences were observed in their onset and duration of action, positioning gantacurium as a potentially faster and shorter-acting agent.
| Parameter | This compound | Mivacurium | Animal Model |
| Potency (ED95) | 0.16 mg/kg | 0.16 mg/kg | Rhesus Monkey |
| Onset of Action | Significantly faster than mivacurium.[1] 100% neuromuscular block at the laryngeal adductors and larynx in 1 minute at doses of 2-3x ED95.[1] | Slower onset compared to gantacurium. | Rhesus Monkey, Humans |
| Duration of Action (3x ED95) | 8.5 ± 0.5 minutes (to 95% twitch recovery) | 22 ± 2.6 minutes (to 95% twitch recovery) | Rhesus Monkey |
| Spontaneous Recovery | Spontaneous recovery of a train-of-four ratio ≥ 0.9 within 10 minutes following a 0.18 mg/kg dose.[1] | Slower spontaneous recovery compared to gantacurium.[1] | Rhesus Monkey |
Mechanism of Action and Metabolism
Both this compound and mivacurium are non-depolarizing neuromuscular blocking agents that act by competitively antagonizing acetylcholine at the nicotinic receptors on the motor end-plate. This competitive inhibition prevents muscle depolarization and subsequent contraction. The key difference lies in their metabolic pathways, which dictates their duration of action and reversal mechanisms.
This compound: A Dual Pathway of Degradation
Gantacurium is uniquely metabolized through two chemical degradation pathways, independent of organ function. The primary and rapid route is cysteine adduction, where the amino acid L-cysteine binds to the gantacurium molecule, forming an inactive heterocyclic ring. A slower, secondary pathway is pH-sensitive hydrolysis. This dual mechanism contributes to its ultrashort duration of action.
Mivacurium: Enzymatic Degradation
Mivacurium's short duration of action is attributed to its rapid hydrolysis by plasma cholinesterase, an enzyme present in the blood. This enzymatic degradation results in inactive metabolites.
Safety and Tolerability Profile
Preclinical studies have also shed light on the safety profiles of both compounds, particularly concerning histamine release and cardiovascular effects.
| Parameter | This compound | Mivacurium | Animal Model |
| Histamine Release | Minimal histamine release at 25-50x ED95. Histaminoid responses observed in humans at 3-4x ED95. | Known to cause histamine release. Histaminoid responses in humans seen at 2.5x ED95. | Beagles, Humans |
| Cardiovascular Effects | 10-25% decrease in arterial pressure at 25-50x ED95. | Can cause hypotension, particularly with rapid bolus administration. | Beagles, Humans |
| Bronchoconstriction | No pulmonary vasoconstriction or bronchoconstriction observed in beagles. Devoid of significant effects at airway muscarinic receptors in guinea pigs. | Generally not associated with bronchospasm, though histamine release can be a contributing factor. | Beagles, Guinea Pigs |
Experimental Protocols
The preclinical comparison of gantacurium and mivacurium involved established animal models and methodologies to assess neuromuscular function.
General Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating neuromuscular blocking agents in a preclinical setting.
Key Methodological Aspects:
-
Animal Models: Rhesus monkeys and beagles have been instrumental in the preclinical evaluation of these compounds.
-
Anesthesia: Anesthesia is maintained throughout the experiment to ensure the welfare of the animal and to avoid interference with the neuromuscular measurements.
-
Neuromuscular Monitoring: The degree of neuromuscular blockade is typically quantified by stimulating a peripheral nerve (e.g., the ulnar nerve) and measuring the evoked muscle response (e.g., adductor pollicis muscle twitch). The train-of-four (TOF) stimulation pattern is a standard method used.
-
Dose-Response Studies: To determine the potency (ED95), incremental doses of the neuromuscular blocking agent are administered until a 95% reduction in twitch height is observed.
Conclusion
Preclinical data suggests that this compound offers a distinct pharmacological profile compared to mivacurium. While both are non-depolarizing neuromuscular blocking agents with similar potency, gantacurium exhibits a significantly faster onset and shorter duration of action. This is primarily attributed to its unique, non-enzymatic degradation pathway involving cysteine adduction. These characteristics position gantacurium as a compound of interest for clinical scenarios requiring rapid and predictable control of neuromuscular function. Further clinical studies are necessary to fully elucidate its therapeutic potential and safety in humans.
References
A Comparative Analysis of Gantacurium Chloride and CW002: A Guide for Drug Development Professionals
Executive Summary: Gantacurium chloride and CW002 are novel, non-depolarizing neuromuscular blocking agents (NMBAs) belonging to the benzylisoquinolinium class of compounds. Both agents feature a unique, organ-independent mechanism of inactivation through chemical adduction with the endogenous amino acid L-cysteine, allowing for rapid and controllable reversal of neuromuscular blockade.[1][2][3] Gantacurium was developed as an ultra-short-acting NMBA to serve as a potential replacement for succinylcholine, while CW002 was designed as a structurally similar analogue with a more moderate, intermediate duration of action.[1][2] This guide provides a comparative analysis of their pharmacodynamics, pharmacokinetics, and safety profiles, supported by experimental data, to inform researchers and drug development professionals.
Mechanism of Action and Inactivation
Both gantacurium and CW002 act as competitive antagonists at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate of the neuromuscular junction. By blocking the binding of acetylcholine, they prevent depolarization of the muscle fiber, leading to skeletal muscle relaxation.
The key innovation in this class of drugs is their unique inactivation pathway. Unlike older NMBAs that rely on organ-dependent metabolism or Hofmann elimination, gantacurium and CW002 are primarily degraded in the plasma via two chemical processes:
-
Cysteine Adduction (Fast): A rapid, covalent binding of the amino acid L-cysteine to the drug molecule. This process forms a pharmacologically inert adduct, effectively clearing the active drug from the circulation. This mechanism is independent of body pH and temperature.
-
Ester Hydrolysis (Slow): A slower, pH-sensitive hydrolysis of the ester linkages in the molecules.
This dual-pathway inactivation allows for a predictable duration of action and, critically, enables the rapid reversal of neuromuscular blockade at any depth by the administration of exogenous L-cysteine.
Caption: Mechanism of competitive blockade at the nAChR and subsequent plasma inactivation.
Structural and Pharmacological Differences
The primary structural difference between the two compounds dictates their distinct pharmacological profiles. Gantacurium is an asymmetric monochlorofumarate, whereas CW002 is a symmetrical fumarate lacking the chlorine atom. This modification makes CW002 interact more slowly with L-cysteine, resulting in a longer duration of action.
-
Gantacurium: Designed for an ultra-short duration of action, comparable to succinylcholine.
-
CW002: Designed for an intermediate duration of action, offering a longer window of muscle relaxation than gantacurium.
Comparative Pharmacodynamic Data
The following tables summarize the key pharmacodynamic parameters for gantacurium and CW002 from human and preclinical studies.
Table 1: Potency (ED95) in Various Species
| Compound | Human | Rhesus Monkey | Dog | Guinea Pig | Rabbit |
| Gantacurium | 0.19 mg/kg | N/A | N/A | 0.064 mg/kg | N/A |
| CW002 | 0.077 mg/kg | N/A | N/A | 0.012 mg/kg | 0.01 mg/kg |
| Note: Potency can vary based on anesthetic regimen and species. |
Table 2: Onset and Duration of Action in Humans (Anesthetized)
| Parameter | Gantacurium | CW002 |
| Dose | ~2-3x ED95 | 1.8x ED95 (0.14 mg/kg) |
| Onset to Max Block | ≤ 1.5 minutes | ~3.3 minutes (200s) |
| Clinical Duration (to 25% recovery) | ~10 minutes | ~34 minutes |
| Time to TOF ratio ≥ 0.9 | ~15 minutes | 59 - 86 minutes |
Safety and Side Effect Profile
A critical aspect of NMBA development is the safety profile, particularly regarding histamine release and cardiovascular stability.
-
Gantacurium: In human volunteers, transient cardiovascular side effects and histamine release were observed at doses of 3x ED95 or higher.
-
CW002: Preclinical and human studies have shown minimal cardiopulmonary side effects and no significant histamine release at clinically relevant doses. In Rhesus monkeys, histamine release was only observed at very high doses (40x to 60x ED95), suggesting a wider safety margin compared to gantacurium in this regard. Neither compound has been found to potentiate airway smooth muscle constriction in guinea pig models, indicating a lower risk of bronchospasm compared to older agents like rapacuronium.
Table 3: Comparative Safety Profile
| Feature | Gantacurium | CW002 |
| Histamine Release (Humans) | Observed at ≥ 3x ED95 | Not observed at 1.8x ED95 |
| Cardiovascular Effects | Transient hypotension at ≥ 3x ED95 | Minimal changes at 1.8x ED95 |
| Bronchoconstriction Potential | Low; no potentiation in guinea pigs | Low; no potentiation in guinea pigs |
Experimental Protocols
The data cited in this guide were primarily generated using the following established methodologies.
A. In Vivo Neuromuscular Blockade Assessment
-
Animal Models: Studies have been conducted in various species, including Rhesus monkeys, dogs, cats, rabbits, and guinea pigs, under general anesthesia (e.g., isoflurane or sevoflurane).
-
Human Studies: Conducted in healthy adult volunteers under general anesthesia (e.g., sevoflurane/nitrous oxide).
-
Stimulation: The ulnar or sciatic nerve is stimulated supramaximally using a train-of-four (TOF) pattern.
-
Measurement: The evoked muscle response (twitch) of the adductor pollicis (in humans) or tibialis anterior (in animals) is measured using mechanomyography or acceleromyography.
-
Data Collection: Key parameters recorded include the time to maximum twitch depression (onset), time for twitch height to recover from 25% to 75% of baseline (recovery index), and time to a TOF ratio of ≥0.9 (duration).
Caption: Generalized workflow for in vivo pharmacodynamic studies of NMBAs.
B. Cardiovascular and Airway Safety Assessment
-
Cardiovascular Monitoring: Mean arterial pressure (MAP) and heart rate (HR) are continuously recorded via an arterial line.
-
Histamine Measurement: Arterial blood samples are drawn before and after drug administration to measure plasma histamine concentrations.
-
Airway Effects: In guinea pig models, pulmonary inflation pressure is monitored following vagal nerve stimulation to assess any potentiation of muscarinic receptor-mediated bronchoconstriction.
Conclusion
Gantacurium and CW002 represent a significant advancement in neuromuscular blocking drug design, offering predictable durations of action and a novel, rapid reversal mechanism via L-cysteine adduction.
-
Gantacurium demonstrates a pharmacodynamic profile similar to succinylcholine with an ultra-short duration, but its clinical development has been hampered by histamine release at higher doses.
-
CW002 , with its intermediate duration and improved safety profile regarding histamine release, presents a promising alternative for surgical procedures requiring a longer period of muscle relaxation than that provided by gantacurium.
The choice between these agents in a clinical context would depend on the required duration of neuromuscular blockade. The unique ability to be reversed by L-cysteine at any time is a key advantage for this entire class of compounds, potentially improving the safety and efficiency of anesthetic care.
References
Validation of Gantacurium Chloride's Ultra-Short Duration of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of gantacurium chloride's performance against other neuromuscular blocking agents, focusing on the validation of its ultra-short duration of action. The information is supported by experimental data to assist researchers and drug development professionals in evaluating its potential clinical utility. Gantacurium is an experimental, non-depolarizing neuromuscular blocker characterized by a rapid onset and an ultra-short duration of action.[1] Its unique inactivation pathway, independent of organ function, distinguishes it from other agents in its class.[1][2]
Comparative Pharmacodynamics: Gantacurium vs. Alternatives
The ultra-short duration of action of gantacurium is best understood in comparison to the established depolarizing agent, succinylcholine, and the widely used non-depolarizing agent, rocuronium.
| Parameter | This compound | Succinylcholine | Rocuronium |
| Class | Non-depolarizing, Asymmetric isoquinolinium diester[2] | Depolarizing | Non-depolarizing, Aminosteroid |
| ED95 * | 0.19 mg/kg[3] | ~0.3 - 0.6 mg/kg | ~0.3 mg/kg |
| Onset of Max Block (at ~2x ED95) | ≤ 1.5 minutes | ~ 1 minute | ~1 - 2 minutes |
| Clinical Duration (to 25% T1 recovery) | ~10 minutes (for doses up to 0.72 mg/kg) | 4 - 6 minutes | 30 - 70 minutes |
| Spontaneous Recovery (to TOF ratio ≥ 0.9) | ≤ 15 minutes | 9 - 13 minutes | 37 - 72 minutes |
| Mechanism of Inactivation | Rapid chemical degradation via L-cysteine adduction and slower ester hydrolysis | Rapid hydrolysis by plasma butyrylcholinesterase | Primarily hepatic metabolism and biliary excretion |
*ED95: The dose required to produce 95% suppression of the first twitch (T1) of the train-of-four (TOF).
Mechanism of Action and Inactivation
Gantacurium's distinct profile stems from its novel, organ-independent mechanism of inactivation. This process involves two key pathways. The primary and most rapid pathway is the adduction of the endogenous amino acid L-cysteine to the molecule. This forms a pharmacologically inert cysteine adduct. A second, slower pathway is pH-sensitive hydrolysis at the ester linkages. This dual-pathway degradation is not reliant on hepatic or renal function, offering a predictable recovery profile. Furthermore, the neuromuscular block induced by gantacurium can be rapidly and completely reversed at any point by the administration of exogenous L-cysteine.
Caption: Chemical degradation pathway of this compound.
Experimental Protocols
The validation of gantacurium's pharmacodynamic profile is typically conducted through rigorous clinical trials. A generalized protocol for these studies is outlined below.
Objective:
To determine the dose-response, onset of action, duration of action, and recovery characteristics of this compound in adult patients undergoing general anesthesia.
Methodology:
-
Patient Selection: Healthy adult patients (ASA physical status I or II) scheduled for elective surgery requiring general anesthesia and endotracheal intubation are recruited. Exclusion criteria include neuromuscular diseases, significant renal or hepatic impairment, and known allergies to anesthetic agents.
-
Anesthesia Induction and Maintenance: Anesthesia is typically induced with an intravenous agent such as propofol, supplemented with an opioid like fentanyl. Anesthesia is maintained with an inhaled anesthetic (e.g., sevoflurane in N₂O/O₂) to ensure a stable level of anesthesia, which could otherwise interfere with neuromuscular monitoring.
-
Neuromuscular Monitoring:
-
Technique: Acceleromyography of the adductor pollicis muscle is used to quantify the neuromuscular block.
-
Stimulation: The ulnar nerve is stimulated at the wrist using supramaximal square-wave impulses.
-
Pattern: A train-of-four (TOF) stimulation pattern (four stimuli at 2 Hz every 15 seconds) is applied.
-
Calibration: A baseline TOF measurement is established after induction of anesthesia but before administration of the neuromuscular blocking agent.
-
-
Drug Administration and Data Collection:
-
This compound is administered as a rapid intravenous bolus at varying doses (e.g., 1x, 2x, 3x ED95).
-
The time from injection to the disappearance of the first twitch (T1) of the TOF is recorded as the onset of action .
-
The time from injection until T1 recovers to 25% of its baseline value is defined as the clinical duration .
-
The time from 25% to 75% recovery of T1 is the recovery index .
-
The time to achieve a TOF ratio (T4/T1) of ≥ 0.9 is recorded as the time to spontaneous recovery .
-
-
Reversal (if applicable): In specific study arms, a bolus of L-cysteine (e.g., 10 mg/kg) may be administered after the onset of neuromuscular block to evaluate the speed and efficacy of induced reversal.
Workflow Diagram
Caption: Generalized experimental workflow for pharmacodynamic assessment.
References
A Comparative Analysis of L-Cysteine and Cholinesterase Inhibitors for the Reversal of Gantacurium Chloride-Induced Neuromuscular Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two distinct reversal strategies for the ultra-short-acting neuromuscular blocking agent, gantacurium chloride: the direct chemical inactivation by L-cysteine and the indirect physiological antagonism by cholinesterase inhibitors. This analysis is supported by a synthesis of available preclinical and clinical experimental data.
Introduction to this compound and its Reversal
This compound is a non-depolarizing neuromuscular blocking agent characterized by a rapid onset and an ultra-short duration of action.[1][2] Its primary mechanism of inactivation is chemical degradation through two pathways: a rapid adduction of the endogenous amino acid L-cysteine and a slower pH-sensitive hydrolysis.[1][2] This unique mechanism of breakdown allows for two potential avenues of pharmacological reversal. The first is the administration of exogenous L-cysteine, which directly and rapidly inactivates the gantacurium molecule.[1] The second, a more traditional approach for non-depolarizing blockers, involves the use of cholinesterase inhibitors to indirectly increase the concentration of acetylcholine at the neuromuscular junction.
Mechanism of Action of Reversal Agents
L-Cysteine: Direct Chemical Inactivation
The reversal of gantacurium by L-cysteine is a direct chemical process known as adduction. The thiol group of L-cysteine attacks the electron-deficient double bond in the chlorofumarate moiety of the gantacurium molecule. This reaction forms a stable, pharmacologically inactive cyclized adduct. This adduct has a significantly lower affinity for the nicotinic acetylcholine receptor at the neuromuscular junction, leading to a rapid restoration of neuromuscular function. This mechanism is independent of the depth of neuromuscular blockade.
Cholinesterase Inhibitors: Indirect Physiological Antagonism
Cholinesterase inhibitors, such as neostigmine and edrophonium, act by inhibiting the enzyme acetylcholinesterase at the neuromuscular junction. This inhibition leads to an accumulation of acetylcholine, the endogenous neurotransmitter. The increased concentration of acetylcholine then competes with the non-depolarizing neuromuscular blocking agent (gantacurium) for binding to the postsynaptic nicotinic acetylcholine receptors, thereby overcoming the blockade and restoring neuromuscular transmission. The effectiveness of this indirect mechanism is dependent on the depth of the neuromuscular block; reversal is generally slower and less effective in cases of profound blockade.
Comparative Efficacy and Speed of Reversal
Preclinical and clinical data consistently demonstrate that L-cysteine provides a more rapid and complete reversal of gantacurium-induced neuromuscular blockade compared to cholinesterase inhibitors.
Preclinical Data
Studies in rhesus monkeys have shown that intravenous administration of L-cysteine can abolish a deep neuromuscular blockade induced by gantacurium within minutes. In contrast, reversal with cholinesterase inhibitors is significantly slower. For instance, after administration of approximately 4-5 times the ED95 dose of gantacurium, L-cysteine (10-50 mg/kg) resulted in the abolishment of the block within 2-3 minutes.
Clinical Data
In human volunteers, the reversal of a gantacurium-induced neuromuscular block with edrophonium, a short-acting cholinesterase inhibitor, was able to decrease the time to a train-of-four (TOF) ratio of ≥ 0.90 to 3.8 minutes when administered at 10% recovery of the first twitch (T1). Spontaneous recovery to the same endpoint from a similar level of block occurred in 5.7 minutes. While clinical trial data on L-cysteine reversal in humans is limited as gantacurium is no longer in clinical development, preclinical evidence strongly suggests a significant superiority in the speed and completeness of reversal at any depth of blockade.
Quantitative Data Comparison
The following tables summarize the available quantitative data from preclinical and clinical studies comparing the reversal of gantacurium-induced neuromuscular blockade.
Table 1: Pharmacodynamic Properties of this compound
| Parameter | Species | Value | Reference |
| ED95 | Human Volunteers | 0.19 mg/kg | |
| Onset of Action (2-3x ED95) | Human Volunteers | ~1.5 minutes | |
| Duration of Action (to TOF ratio ≥ 0.90) | Human Volunteers | ~15 minutes | |
| ED95 | Rhesus Monkey | 0.06 mg/kg | |
| Onset of Action (3x ED95) | Rhesus Monkey | < 1 minute | |
| Duration of Action (to 95% twitch recovery) | Rhesus Monkey | 8.5 ± 0.5 minutes |
Table 2: Reversal of Gantacurium-Induced Neuromuscular Blockade
| Reversal Agent | Species | Dose | Time to Recovery (TOF ratio ≥ 0.90 or equivalent) | Conditions | Reference |
| L-Cysteine | Rhesus Monkey | 10-50 mg/kg | 2-3 minutes | Administered 1 minute after ~4-5x ED95 dose | |
| L-Cysteine | Rhesus Monkey | 10 mg/kg | 1-2 minutes | Reversal of 8x ED95 dose | |
| Edrophonium | Human Volunteers | 0.5 mg/kg | 3.8 minutes | Administered at 10% T1 recovery | |
| Spontaneous Recovery | Human Volunteers | N/A | 5.7 minutes | From 10% T1 recovery |
Experimental Protocols
In Vitro L-Cysteine Adduction Assay
Objective: To determine the rate of chemical inactivation of this compound by L-cysteine in a controlled in vitro environment.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4). Prepare a separate stock solution of L-cysteine in the same buffer.
-
Reaction Initiation: Mix the this compound and L-cysteine solutions at a defined molar ratio (e.g., 1:10) in a temperature-controlled environment (e.g., 37°C).
-
Sample Collection: At specified time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately quench the reaction in the aliquot by adding a suitable agent (e.g., a strong acid) to prevent further adduction.
-
Analysis: Analyze the concentration of remaining this compound in each aliquot using high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection.
-
Data Analysis: Plot the concentration of this compound as a function of time and calculate the reaction half-time (t½) of the adduction process.
In Vivo Neuromuscular Blockade and Reversal in a Preclinical Model (Rhesus Monkey)
Objective: To compare the in vivo efficacy and speed of reversal of gantacurium-induced neuromuscular blockade by L-cysteine versus a cholinesterase inhibitor.
Methodology:
-
Animal Preparation: Anesthetize adult rhesus monkeys with a suitable anesthetic agent (e.g., isoflurane). Intubate the trachea and maintain ventilation. Catheterize a peripheral vein for drug administration and an artery for continuous blood pressure monitoring.
-
Neuromuscular Monitoring: Place stimulating electrodes along the path of the ulnar nerve at the wrist. Place a force-displacement transducer on the thumb to measure the evoked twitch response of the adductor pollicis muscle. Elicit supramaximal nerve stimulation using a train-of-four (TOF) pattern (four stimuli at 2 Hz every 15 seconds).
-
Induction of Blockade: Administer a bolus dose of this compound (e.g., 4-5x ED95) intravenously to induce a deep neuromuscular blockade (e.g., >95% twitch depression).
-
Reversal Administration:
-
L-Cysteine Group: At a predetermined time after gantacurium administration (e.g., 1 minute), administer a bolus dose of L-cysteine (e.g., 10-50 mg/kg) intravenously.
-
Cholinesterase Inhibitor Group: At a predetermined level of spontaneous recovery (e.g., 10% recovery of the first twitch, T1), administer a bolus dose of a cholinesterase inhibitor (e.g., edrophonium with atropine to counteract muscarinic side effects).
-
Control Group: Allow for spontaneous recovery without the administration of a reversal agent.
-
-
Data Recording: Continuously record the twitch responses, heart rate, and mean arterial pressure throughout the experiment.
-
Data Analysis: Determine the time from the administration of the reversal agent to the recovery of the TOF ratio to ≥ 0.9. Compare the recovery times between the different reversal groups and the spontaneous recovery group using appropriate statistical analysis.
Visualizations
Caption: this compound binding to nicotinic receptors.
Caption: L-Cysteine direct inactivation of gantacurium.
Caption: Cholinesterase inhibitor indirect reversal mechanism.
Caption: Workflow for in vivo reversal agent comparison.
Conclusion
References
Gantacurium Chloride: A Comparative Analysis of a Rapid-Onset, Ultra-Short-Acting Neuromuscular Blocker
For Researchers, Scientists, and Drug Development Professionals
Gantacurium chloride, an investigational non-depolarizing neuromuscular blocking agent, garnered significant interest for its rapid onset and ultra-short duration of action, positioning it as a potential alternative to succinylcholine for rapid sequence intubation. Despite promising preclinical and early clinical data, its development was discontinued. This guide provides a comparative overview of this compound against key neuromuscular blocking agents, based on available experimental data.
Performance Comparison
Gantacurium's key feature was its unique degradation pathway, independent of organ function, via adduction with the endogenous amino acid L-cysteine. This mechanism was designed to provide a rapid and predictable offset of action. The following tables summarize the available quantitative data from preclinical and early-phase clinical studies, comparing gantacurium with succinylcholine and mivacurium. Data for other commonly used neuromuscular blockers are included for broader context.
Pharmacodynamic Comparison: Onset and Duration of Action
| Agent | Class | ED95 | Onset of Action (at 2-3x ED95) | Clinical Duration (Time to 25% Recovery) | Spontaneous Recovery Index (25-75%) |
| This compound | Benzylisoquinolinium | 0.19 mg/kg (Humans)[1][2][3] | ≤ 90 seconds (Humans)[1] | ≤ 10 minutes (Humans)[1] | 3 minutes (Humans) |
| Succinylcholine | Depolarizing | ~0.3 mg/kg (Humans) | ~60 seconds (Humans) | 4-6 minutes (Humans) | 2-3 minutes (Humans) |
| Mivacurium | Benzylisoquinolinium | 0.07-0.08 mg/kg (Humans) | 2-3 minutes (Humans) | 12-20 minutes (Humans) | 5-7 minutes (Humans) |
| Rocuronium | Aminosteroid | 0.3 mg/kg (Humans) | 60-90 seconds (at 2x ED95) | 30-40 minutes (Humans) | 10-15 minutes (Humans) |
| Cisatracurium | Benzylisoquinolinium | 0.05 mg/kg (Humans) | 3-5 minutes (Humans) | 35-45 minutes (Humans) | 10-15 minutes (Humans) |
| Atracurium | Benzylisoquinolinium | 0.2 mg/kg (Humans) | 3-5 minutes (Humans) | 20-35 minutes (Humans) | 10-15 minutes (Humans) |
Preclinical Head-to-Head Data: Gantacurium vs. Mivacurium in Rhesus Monkeys
| Parameter (at 3x ED95) | This compound (0.16 mg/kg) | Mivacurium (0.16 mg/kg) |
| Time to 95% Twitch Recovery | 8.5 ± 0.5 minutes | 22 ± 2.6 minutes |
| Spontaneous Recovery to TOF ratio ≥ 0.9 | Within 10 minutes (at 0.18 mg/kg) | Not reported in snippet |
Safety Profile: Histamine Release
| Agent | Dose | Observation |
| This compound | ≤ 2.5x ED95 (≤ 0.45 mg/kg) | Not associated with histamine release in healthy volunteers. |
| ~3x ED95 (0.54 mg/kg) | One of four volunteers experienced histamine release with transient hypotension. | |
| ~4x ED95 (0.72 mg/kg) | Three of four volunteers experienced histamine release with transient hypotension and cutaneous flushing. | |
| Mivacurium | ≥ 2x ED95 | Associated with histamine release, leading to transient hypotension and flushing. |
| Atracurium | ≥ 2.5x ED95 | Can cause histamine release, particularly with rapid injection. |
| Cisatracurium | Up to 8x ED95 | Not associated with clinically significant histamine release. |
| Rocuronium | Clinically relevant doses | Minimal to no histamine release. |
Experimental Protocols
While full, peer-reviewed publications of late-phase clinical trials are unavailable, the following outlines the methodology for key investigations based on published abstracts, preclinical studies, and clinical trial registry information.
Phase II Clinical Trial for Tracheal Intubation (NCT00235976)
This multicenter, randomized, controlled, observer-blinded, dose-response study aimed to evaluate the efficacy and safety of this compound for tracheal intubation in healthy adult patients undergoing surgery with general anesthesia.
-
Objective: To determine the dose-response relationship of a single bolus intravenous dose of this compound on tracheal intubation conditions at 60 seconds.
-
Patient Population: Healthy adult patients (ASA physical status I and II) scheduled for elective surgery requiring general anesthesia and tracheal intubation.
-
Anesthetic Induction: A standardized induction sequence of propofol and an opioid was used.
-
Intervention: Patients were randomized to receive a single rapid bolus intravenous dose of this compound, succinylcholine (as a reference drug), or placebo.
-
Primary Efficacy Endpoint: The quality of tracheal intubation at 60 seconds, assessed by a blinded intubator.
-
Neuromuscular Monitoring: While not explicitly detailed in the summary, standard neuromuscular monitoring using train-of-four (TOF) stimulation of the ulnar nerve and measurement of the adductor pollicis muscle response would have been employed to assess the onset and duration of neuromuscular block.
Preclinical Evaluation of Airway Muscarinic Receptor Interaction in Guinea Pigs
This study aimed to assess the potential of gantacurium and a related compound, CW002, to interact with airway muscarinic receptors, a mechanism associated with bronchospasm.
-
Animal Model: Male Hartley guinea pigs.
-
Anesthesia: Urethane-anesthetized, pancuronium-paralyzed, and mechanically ventilated.
-
Experimental Groups: Cumulative doses of gantacurium, CW002, cisatracurium (negative control), or rapacuronium (positive control) were administered.
-
Measurements:
-
Neuromuscular Blockade (ED95): Determined by stimulating the sciatic nerve and measuring the gastrocnemius twitch response.
-
Airway Effects: Pulmonary inflation pressure was monitored to assess changes in airway tone.
-
Muscarinic Receptor Interaction: The effects of the drugs on vagal nerve stimulation-induced and intravenous acetylcholine-induced increases in pulmonary inflation pressure and bradycardia were measured.
-
-
Results: Gantacurium and CW002, similar to cisatracurium, did not potentiate muscarinic receptor-mediated airway constriction, in contrast to rapacuronium.
Visualizations
This compound Metabolism Pathway
Caption: Proposed metabolic pathway of this compound.
Experimental Workflow for Neuromuscular Blockade Assessment
Caption: Generalized workflow for clinical assessment of neuromuscular blockade.
References
gantacurium chloride's lack of laudanosine metabolite compared to atracurium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuromuscular blocking agents gantacurium chloride and atracurium, with a specific focus on their metabolic pathways and the consequential absence of the laudanosine metabolite in gantacurium. The information presented is supported by experimental data and methodologies to assist in research and drug development.
Executive Summary
This compound is a non-depolarizing neuromuscular blocking agent that, unlike atracurium, does not produce the central nervous system (CNS) stimulant metabolite, laudanosine.[1][2] Atracurium undergoes Hofmann elimination and ester hydrolysis, both of which generate laudanosine, a compound that can cross the blood-brain barrier and potentially lead to seizures at high concentrations.[3][4][5] In contrast, gantacurium is primarily metabolized through rapid cysteine adduct formation, a unique pathway that does not yield laudanosine. This fundamental difference in metabolism represents a significant potential safety advantage for this compound.
Metabolic Pathways: A Tale of Two Molecules
The distinct metabolic routes of this compound and atracurium are central to their differing side-effect profiles.
This compound Metabolism
Gantacurium is inactivated in the body via two main processes:
-
Rapid Cysteine Adduct Formation: This is the primary and rapid inactivation pathway. The endogenous amino acid cysteine binds to the gantacurium molecule, forming a pharmacologically inert cysteine adduct. This process is not dependent on body pH or temperature.
-
Slow Ester Hydrolysis: A secondary, slower degradation occurs through the hydrolysis of the ester bonds in the molecule.
Crucially, neither of these pathways leads to the formation of laudanosine. The metabolites of gantacurium are reported to have no neuromuscular activity.
Atracurium Metabolism
Atracurium is eliminated through two parallel pathways, both of which result in the formation of laudanosine:
-
Hofmann Elimination: This is a non-enzymatic chemical breakdown that occurs at physiological pH and temperature, accounting for a significant portion of atracurium's metabolism. This process cleaves the molecule, releasing laudanosine.
-
Ester Hydrolysis: This process is catalyzed by non-specific plasma esterases and also contributes to the breakdown of atracurium, yielding laudanosine as a metabolite.
The dual pathways of atracurium metabolism are illustrated in the following diagram.
References
- 1. Identification of laudanosine, an atracurium metabolite, following a fatal drug-related shooting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative toxicity of atracurium and metocurine in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Drug Developments for Neuromuscular Blockade and Reversal: Gantacurium, CW002, CW011, and Calabadion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Simultaneous determination of atracurium and its metabolite laudanosine in post-mortem fluids by liquid chromatography/multiple-stage mass spectrometry on an ion trap - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetics of Gantacurium and its Analogs
Gantacurium and its analogs represent a class of non-depolarizing neuromuscular blocking agents designed for rapid onset and predictable, controllable duration of action. Their unique metabolic pathways offer advantages over existing clinical options. This guide provides a detailed comparison of the pharmacokinetic profiles of gantacurium and its key analogs, CW002 and CW011, supported by experimental data for researchers, scientists, and drug development professionals.
Pharmacokinetic Profiles: A Tabular Comparison
The pharmacokinetic parameters of gantacurium and its analogs have been characterized in both preclinical and clinical studies. The following table summarizes the key quantitative data available for comparison.
| Parameter | Gantacurium | CW002 | CW011 |
| Drug Class | Asymmetric enantiomeric isoquinolinium diester of chlorofumaric acid[1] | Symmetrical benzoquinolinium fumarate diester[1] | Asymmetrical maleate, non-halogenated olefinic diester[1] |
| ED95 (Humans) | 0.19 mg/kg[1][2] | 0.077 mg/kg | 0.025 mg/kg (in animals) |
| Onset of Action (at ~2-3x ED95) | ~1.5 minutes | ~1.5 minutes | Not specified in humans |
| Clinical Duration (to 25% recovery) | Ultra-short (≤10 minutes) | Intermediate (~33.8 minutes) | Longer than gantacurium, shorter than cisatracurium (~20.8 min in animals) |
| Recovery Index (25-75%) | ~3 minutes | ~14 minutes | Not specified in humans |
| Spontaneous Recovery (to TOF ≥0.9) | ~15 minutes | ~73 minutes | Not specified in humans |
| Metabolism | Rapid inactivation by L-cysteine adduction and slower ester hydrolysis | Slower L-cysteine adduction and alkaline hydrolysis | L-cysteine adduction |
| Half-life (t½) of Hydrolysis | 56 minutes | 495 minutes | Not specified |
| Reversal Agent | L-cysteine | L-cysteine | L-cysteine |
Experimental Protocols
The pharmacokinetic and pharmacodynamic data presented above are derived from a series of preclinical and clinical studies. While specific parameters may vary between individual studies, the general methodologies are outlined below.
Preclinical Studies (Animal Models):
-
Animal Models: Studies have been conducted in various animal models, including Rhesus monkeys, dogs, cats, and guinea pigs.
-
Dose-Ranging Studies: To determine the ED95 (the dose required to produce 95% suppression of the first twitch of the train-of-four), escalating doses of the neuromuscular blocking agent are administered intravenously.
-
Pharmacodynamic Measurements: Neuromuscular function is typically monitored by stimulating a peripheral nerve (e.g., the ulnar nerve) and measuring the evoked muscle response (e.g., adductor pollicis muscle twitch) using a force transducer. Parameters such as onset time, clinical duration, and recovery indices are recorded.
-
Cardiovascular Safety: Hemodynamic parameters, including blood pressure and heart rate, are monitored to assess for potential cardiovascular side effects, such as histamine release.
-
In Vitro Studies: The rate of L-cysteine adduction and hydrolysis is determined in vitro to predict the duration of action and the effectiveness of L-cysteine as a reversal agent.
Clinical Studies (Human Volunteers):
-
Study Design: Phase I clinical trials are typically single-ascending dose, randomized, placebo-controlled studies conducted in healthy adult volunteers under general anesthesia.
-
Subject Population: Healthy volunteers are enrolled to assess safety, tolerability, pharmacokinetics, and potency.
-
Anesthetic Regimen: Anesthesia is maintained with agents such as sevoflurane, propofol, and fentanyl to ensure a stable level of neuromuscular blockade assessment.
-
Pharmacokinetic Sampling: Serial arterial or venous blood samples are collected at predefined time points following drug administration. Plasma concentrations of the drug are then quantified using a validated analytical method, such as high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS).
-
Pharmacodynamic Monitoring: Similar to preclinical studies, neuromuscular function is monitored using acceleromyography or mechanomyography of the adductor pollicis muscle following ulnar nerve stimulation.
-
Population Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: The collected plasma concentration and neuromuscular function data are analyzed using population PK/PD modeling software to characterize the dose-concentration-response relationship and to simulate the effects at different doses.
Visualizing Experimental and Logical Workflows
To better understand the processes involved in the pharmacokinetic evaluation of these compounds, the following diagrams illustrate a typical experimental workflow and the logical relationship of pharmacokinetic parameter derivation.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for Gantacurium Chloride
For Immediate Reference by Laboratory and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal procedures for Gantacurium chloride, an experimental, ultra-short-acting, non-depolarizing neuromuscular blocking agent. Although clinical development of this compound has been discontinued, its handling and disposal in research settings demand strict adherence to safety protocols to ensure personnel safety and environmental protection.
Core Chemical Properties and Inactivation
This compound is known for its rapid inactivation through nonenzymatic binding to the amino acid L-cysteine under physiological conditions. This unique degradation pathway, which is independent of pH and temperature, is a critical consideration for its disposal. The resulting cysteine adduct is pharmacologically inert and subsequently undergoes slower ester hydrolysis.
Disposal Procedures
Given the absence of specific federal or institutional guidelines for this compound disposal, the following procedures are based on general principles of laboratory chemical waste management and the known chemical properties of the compound.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, all personnel must wear appropriate PPE to minimize exposure. This includes:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile or neoprene)
-
A laboratory coat
Step 2: Chemical Inactivation (Neutralization)
Due to its rapid inactivation by L-cysteine, a preliminary neutralization step is highly recommended to render the compound inert before disposal.
-
Protocol for Inactivation:
-
Prepare a solution of L-cysteine. A suggested starting concentration is a 10-fold molar excess of L-cysteine to this compound to ensure complete adduction.
-
Slowly add the this compound waste to the L-cysteine solution while stirring.
-
Allow the mixture to react for a minimum of one hour to ensure complete inactivation. The resulting mixture contains the pharmacologically inert cysteine adduct.
-
Step 3: Final Disposal
The neutralized this compound solution should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Container: Transfer the inactivated solution to a clearly labeled, sealed, and appropriate hazardous waste container. The label should include "Hazardous Waste," the chemical name (inactivated this compound), and the date.
-
Waste Stream: Dispose of the container through your institution's official hazardous waste management program. Do not pour this compound, either in its active or inactivated form, down the drain.
-
Solid Waste: Any materials contaminated with this compound, such as pipette tips, gloves, and empty vials, should be collected in a designated hazardous waste bag or container and disposed of through the institutional hazardous waste program.
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Ventilate: Ensure adequate ventilation in the spill area.
-
Wear PPE: Don appropriate PPE before attempting to clean the spill.
-
Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.
-
Collect: Carefully collect the absorbed material and any contaminated solids into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable laboratory detergent and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Experimental Workflow for Disposal
The following diagram illustrates the recommended workflow for the safe disposal of this compound.
Essential Safety and Logistical Information for Handling Gantacurium Chloride
For Research Use Only. Not for human or veterinary use.
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Gantacurium chloride. As an investigational neuromuscular blocking agent, this compound should be handled with care, adhering to strict laboratory safety protocols. The following information outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safety of laboratory personnel and the integrity of the research.
Personal Protective Equipment (PPE)
Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, a conservative approach to PPE is warranted, treating it as a potent pharmacological compound. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.[1][2][3][4][5]
| Body Protection | Eye and Face Protection | Hand Protection | Respiratory Protection |
| Laboratory coat (fire-resistant recommended when handling flammable solvents) | Safety glasses with side shields (minimum) | Double-gloving with nitrile gloves is recommended | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form to avoid inhalation. |
| Full-body protective suit for large quantities or risk of splash | Chemical splash goggles for handling solutions | Chemically resistant gloves (e.g., neoprene or butyl rubber) for prolonged contact | Work in a certified chemical fume hood to minimize inhalation exposure |
| Closed-toe shoes | Face shield worn over safety glasses or goggles when there is a significant splash risk | Inspect gloves for any tears or holes before use |
Operational Plan for Handling this compound
The following step-by-step guidance ensures the safe handling of this compound during routine laboratory operations.
Preparation and Engineering Controls
-
Designated Area: All work with this compound, especially handling of the solid compound, should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.
-
Ventilation: Ensure adequate ventilation in the laboratory. A certified chemical fume hood is the primary engineering control to prevent inhalation of the compound.
-
Emergency Equipment: An eyewash station and emergency shower should be readily accessible and tested regularly.
Weighing and Reconstitution
-
Weighing: When weighing the powdered form of this compound, do so within a chemical fume hood or a balance enclosure to prevent the generation of airborne dust.
-
Reconstitution: When preparing solutions, add the solvent to the vial containing this compound slowly to avoid splashing. The product should be stored at room temperature in the continental US, but specific storage conditions should be confirmed with the Certificate of Analysis.
Experimental Use
-
Labeling: All containers holding this compound solutions must be clearly labeled with the chemical name, concentration, date of preparation, and appropriate hazard warnings.
-
Handling Solutions: Use appropriate labware (e.g., glassware, syringes) that is compatible with the chemical and solvents being used. Always wear the recommended PPE when handling solutions.
-
Spill Management: Have a spill kit readily available. In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand), and place it in a sealed container for disposal. For larger spills, evacuate the area and follow institutional emergency procedures.
Disposal Plan
Proper disposal of unused or expired this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: Unused or expired this compound powder should be disposed of as hazardous chemical waste.
-
Liquid Waste: Solutions of this compound should be collected in a designated, labeled, and sealed hazardous waste container. Do not pour solutions down the drain.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a designated hazardous waste container.
Disposal Procedure
-
Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for the disposal of hazardous chemical waste. Contact your EHS department for guidance on proper waste container selection, labeling, and pickup scheduling.
-
Decontamination: All non-disposable labware that has been in contact with this compound should be decontaminated. A thorough rinse with an appropriate solvent, followed by washing with soap and water, is generally sufficient. The initial rinsate should be collected as hazardous waste.
-
Documentation: Maintain accurate records of the disposal of this compound, including the date, quantity, and method of disposal.
This compound Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound in a research laboratory setting.
Caption: Logical workflow for handling this compound.
References
- 1. PPE and Safety for Chemical Handling [acsmaterial.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 4. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
